(3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
描述
属性
分子式 |
C57H96N7O18P3S |
|---|---|
分子量 |
1292.4 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriaconta-21,24,27,30,33-pentaenethioate |
InChI |
InChI=1S/C57H96N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-45(65)40-48(67)86-39-38-59-47(66)36-37-60-55(70)52(69)57(2,3)42-79-85(76,77)82-84(74,75)78-41-46-51(81-83(71,72)73)50(68)56(80-46)64-44-63-49-53(58)61-43-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,43-46,50-52,56,65,68-69H,4,7,10,13,16,19-42H2,1-3H3,(H,59,66)(H,60,70)(H,74,75)(H,76,77)(H2,58,61,62)(H2,71,72,73)/b6-5-,9-8-,12-11-,15-14-,18-17-/t45-,46-,50-,51-,52+,56-/m1/s1 |
InChI 键 |
OWCSYUWJRXXMQT-KBHDNHGZSA-N |
产品来源 |
United States |
Foundational & Exploratory
Whitepaper: A Multi-Modal Strategy for the Complete Structural Elucidation of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The structural elucidation of complex lipids is a formidable challenge in modern analytical science, demanding a sophisticated, multi-modal approach to unambiguously define molecular architecture. This guide provides an in-depth, field-proven strategy for the complete structural characterization of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Such molecules are at the forefront of lipidomics research due to their emerging roles in cellular signaling, membrane structure, and disease pathology[1][2][3]. We detail a logical, self-validating workflow that integrates high-resolution mass spectrometry, tandem mass spectrometry (MS/MS), chemical derivatization techniques, and nuclear magnetic resonance (NMR) spectroscopy. Each step is rationalized to explain the causality behind the experimental choices, providing a robust framework for researchers tackling the identification of novel, complex acyl-CoA species.
Introduction: The Analytical Challenge
This compound is a molecule of significant complexity, presenting several distinct analytical hurdles:
-
High Molecular Weight: The large mass (~1300 Da) and extensive carbon chain (36 carbons) push the limits of standard analytical techniques.
-
Multiple Functional Groups: The molecule contains a labile thioester linkage, a hydroxyl group, and five double bonds, all of which can influence fragmentation behavior and reactivity.
-
Isomeric Complexity: The structure contains seven specific stereochemical features: one chiral center at the C-3 position (R configuration) and six geometric isomers defined by the five cis (Z) double bonds.
A successful elucidation requires a strategy that can systematically and independently verify each of these structural elements: the exact mass, the acyl-CoA backbone, the position and geometry of all five double bonds, and the stereochemistry of the C-3 hydroxyl group. 3-hydroxy fatty acids, in particular, are known to play roles in various biological interactions and possess potential therapeutic properties, making their precise characterization critical[4][5][6].
The Integrated Elucidation Workflow
A sequential and multi-faceted approach is paramount. Relying on a single technique is insufficient; instead, data from orthogonal methods must be integrated to build an unassailable structural proof. The workflow is designed to move from broad molecular characteristics to fine stereochemical details, with each step validating the last.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Molecular Formula and Core Structure
Mass spectrometry is the cornerstone of the analysis, providing the initial, indispensable evidence of the molecule's identity.
Expertise & Rationale: Why High-Resolution MS is Critical
Low-resolution mass spectrometry can suggest a molecular weight, but for a complex molecule with multiple heteroatoms (O, N, S, P), only High-Resolution Mass Spectrometry (HRMS) can provide the mass accuracy required to determine a unique and unambiguous elemental composition. This is the first and most fundamental validation step. We utilize an Orbitrap or FT-ICR mass spectrometer capable of <5 ppm mass accuracy.
Tandem Mass Spectrometry (MS/MS) for Connectivity
Following detection by HRMS, targeted MS/MS is performed on the precursor ion. The collision-induced dissociation (CID) of acyl-CoA molecules produces a highly predictable fragmentation pattern, which serves as a structural fingerprint.[7][8][9]
Key Diagnostic Fragments:
-
CoA Moiety: The Coenzyme A portion yields a cascade of characteristic product ions. The fragmentation of the phosphopantetheine backbone is particularly informative.
-
Acyl Chain: Fragmentation can reveal the loss of the acyl chain as a ketene, confirming the chain's mass.
Caption: Key MS/MS fragmentation pathways for acyl-CoAs.
Protocol 1: LC-HRMS and MS/MS Analysis
-
Sample Preparation: Extract lipids from the biological matrix using a modified Folch or Bligh-Dyer method. Reconstitute the dried extract in a solvent compatible with reverse-phase chromatography (e.g., 80:20 Acetonitrile:Water with 50 mM ammonium acetate).[10]
-
Chromatography: Perform separation on a C18 UPLC/HPLC column with a gradient elution, using mobile phases containing a weak acid (e.g., 0.1% formic acid) or ammonium acetate to promote ionization.
-
MS Acquisition (Full Scan): Acquire data in negative ion mode using an ESI source. Scan a mass range of m/z 400-2000.
-
Data Analysis (HRMS): Identify the precursor ion corresponding to the theoretical exact mass of (C₅₇H₉₁N₇O₁₈P₃S)⁻.
-
MS/MS Acquisition: Perform data-dependent or targeted MS/MS on the identified precursor ion. Use a normalized collision energy (NCE) of 20-40 eV.
-
Fragment Analysis: Compare the resulting fragment spectrum against known fragmentation patterns for acyl-CoAs from databases or in-silico fragmentation tools to confirm the acyl-CoA backbone.[9][10]
Isolating the Acyl Chain: Hydrolysis and Derivatization
To simplify the subsequent, highly detailed analyses of the double bonds and chiral center, the fatty acyl chain must be liberated from the bulky and polar CoA moiety.
Rationale: Simplification for Precision
NMR and certain derivatization techniques are confounded by the complexity and low concentration of the intact acyl-CoA. Alkaline hydrolysis provides a clean and efficient method to cleave the thioester bond, yielding the free 3-hydroxy fatty acid. This product is more amenable to further derivatization and spectroscopic analysis.
Protocol 2: Alkaline Hydrolysis of Acyl-CoA
-
Reaction Setup: To the isolated LC fraction containing the target molecule, add a solution of 0.5 M KOH in methanol.
-
Incubation: Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis of the thioester bond.
-
Acidification: Cool the reaction mixture to room temperature and acidify to pH ~3 with 1 M HCl. This protonates the carboxylate, making it extractable.
-
Extraction: Extract the free fatty acid from the aqueous methanolic solution using hexane or diethyl ether (3x volumes).
-
Drying and Storage: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen. The resulting free fatty acid is now ready for subsequent analyses.
Determination of Double Bond Positions
The positions of the five double bonds (Δ²¹, Δ²⁴, Δ²⁷, Δ³⁰, Δ³³) are defining features. In standard MS/MS, double bonds can migrate, leading to ambiguous results. Therefore, a chemical derivatization strategy that "fixes" the double bond position prior to MS analysis is required.
Rationale: The Paternò-Büchi Reaction
The Paternò-Büchi (PB) reaction is a photochemical [2+2] cycloaddition between a carbonyl group (acetone) and an alkene (the double bond).[11][12] When the resulting acetone adducts (oxetanes) are subjected to CID, they undergo a retro-PB reaction, cleaving precisely at the original double bond location and generating diagnostic ions that directly map the double bond positions.[11][12][13]
Protocol 3: Paternò-Büchi Derivatization and LC-MS/MS
-
Derivatization: Dissolve the hydrolyzed free fatty acid in acetone. Infuse the solution through a fused silica capillary.
-
UV Irradiation: Expose a section of the capillary to UV light from a mercury vapor lamp (254 nm) to initiate the PB reaction, forming oxetane adducts at each of the five double bond positions.
-
MS Analysis: Directly couple the capillary outlet to the ESI source of the mass spectrometer operating in negative ion mode.
-
MS/MS Fragmentation: Perform MS/MS on the [M+acetone-H]⁻ ions.
-
Data Interpretation: The fragmentation will yield a series of isopropenyl carboxylate anions. The m/z of each diagnostic ion corresponds to cleavage at a specific double bond, allowing for unambiguous positional assignment. For a double bond at position 'n', a diagnostic fragment will be observed.
Determination of Double Bond Geometry (Z/cis)
¹H NMR spectroscopy is the definitive method for establishing the cis (Z) or trans (E) geometry of double bonds.
Rationale: Exploiting Spin-Spin Coupling
The magnitude of the scalar coupling constant (³J) between two protons on a double bond is stereospecific.
-
cis Protons: Exhibit a ³J value of approximately 8-12 Hz.
-
trans Protons: Exhibit a larger ³J value of approximately 13-18 Hz.
For the target molecule, the olefinic protons (–CH=CH–) will appear in the 5.3-5.5 ppm region.[14][15] The multiplicity of these signals will be complex due to coupling with both the adjacent olefinic proton and the neighboring allylic protons. However, analysis of this multiplet structure will reveal the characteristic cis coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Key Information |
| Terminal Methyl (-CH₃) | ~0.90 | Triplet | Chain terminus |
| Methylene Chain (-(CH₂)n-) | 1.20 - 1.40 | Multiplet | Saturated chain region |
| α-Methylene (-CH₂-COOH) | ~2.35 | Triplet | Proximity to carboxyl |
| β-Proton (-CH(OH)-) | ~4.00 | Multiplet | Position of hydroxyl |
| Bis-allylic (=CH-CH₂-CH=) | ~2.80 | Multiplet | Confirms polyunsaturation |
| Olefinic (-CH=CH-) | 5.30 - 5.50 | Multiplet | Double bond presence/geometry |
Note: Chemical shifts are predictive and can vary based on solvent and molecular conformation.[15][16][17]
Protocol 4: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient quantity (>1 mg) of the purified, hydrolyzed free fatty acid in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥500 MHz) to achieve maximal signal dispersion.
-
Data Processing: Process the spectrum and carefully integrate all signals.
-
Analysis: Focus on the olefinic region (5.3-5.5 ppm). Use spectral deconvolution or 2D NMR techniques (like COSY) to extract the coupling constants for the vinyl protons. A consistent J-value of ~10 Hz across all five olefinic pairs confirms the all-Z configuration.
Assignment of the C-3 Stereocenter (R-configuration)
The final structural detail is the absolute configuration of the hydroxyl group at C-3. This is determined by creating diastereomers using a chiral derivatizing agent, which can then be separated using standard, non-chiral chromatography.
Rationale: Creating Separable Diastereomers
Enantiomers (like the R and S forms of the 3-hydroxy acid) have identical physical properties and cannot be separated on standard chromatographic columns. By reacting the hydroxyl group with a chiral reagent, such as (S)-phenylglycine methyl ester (PGME), two different diastereomers are formed: (3R)-acid-(S)-PGME and (3S)-acid-(S)-PGME.[18] These diastereomers have different physical properties and will exhibit different retention times on a reverse-phase LC column.
Protocol 5: Chiral Derivatization and LC-MS Analysis
-
Derivatization: React the hydrolyzed 3-hydroxy fatty acid with a chiral derivatizing agent, for example, (S)-PGME, in the presence of a coupling agent (e.g., EDC/DMAP).
-
Standards: Prepare standards by derivatizing authentic, commercially available (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid in the same manner.
-
LC-MS Analysis: Analyze the derivatized sample and standards by LC-MS using a standard C18 column.
-
Retention Time Comparison: Compare the retention time of the derivatized unknown analyte with the retention times of the derivatized (R) and (S) standards. A co-elution of the unknown with the (R)-standard derivative confirms the 3R configuration.[18][19]
Data Synthesis and Final Confirmation
The strength of this workflow lies in the convergence of independent lines of evidence. Each piece of data validates the others, leading to an unambiguous structural assignment.
Table 2: Summary of Evidentiary Data
| Structural Feature | Analytical Method | Key Finding |
| Elemental Formula | LC-HRMS | Precise mass confirms C₅₇H₉₂N₇O₁₈P₃S. |
| Backbone | Tandem MS (MS/MS) | Characteristic fragments confirm the acyl-CoA structure. |
| Acyl Chain Length | Tandem MS (MS/MS) | Neutral loss of the acyl chain confirms a C36:5-OH composition. |
| Double Bond Positions | Paternò-Büchi + MS/MS | Diagnostic ions confirm double bonds at C21, C24, C27, C30, C33. |
| Double Bond Geometry | ¹H NMR Spectroscopy | Olefinic proton coupling constants of ~10 Hz confirm all-Z (cis) geometry. |
| Hydroxyl Position | ¹H NMR Spectroscopy | Chemical shift of the proton at C-3 (~4.0 ppm) confirms position. |
| Hydroxyl Stereochemistry | Chiral Derivatization + LC-MS | Retention time matches the (3R)-standard derivative. |
Conclusion
The complete structural elucidation of this compound is a non-trivial undertaking that showcases the power of a modern, multi-modal analytical strategy. By logically progressing from molecular formula determination to the fine details of stereochemistry, and by using chemical derivatization to overcome the inherent limitations of individual techniques, a confident and verifiable structure can be assigned. This guide provides a robust and adaptable template for researchers in drug discovery and the broader life sciences who are tasked with characterizing novel and complex bioactive lipids.
References
- 1. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions [frontiersin.org]
- 5. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Double Bond Positions in Polyunsaturated Fatty Acids Using the Photochemical Paternò-Büchi Reaction with Acetone and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. magritek.com [magritek.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Role of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
A Keystone Intermediate in the Synthesis of Very-Long-Chain Polyunsaturated Fatty Acids and its Implications in Health and Disease
Abstract
This technical guide provides a comprehensive overview of the biological significance of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a critical intermediate in the biosynthesis of C36 very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the intricacies of the fatty acid elongation cycle responsible for its synthesis, the specific enzymes involved, and the vital roles of its downstream products in the structural integrity of specialized cell membranes, particularly in the retina and brain. Furthermore, this guide will explore the pathological consequences of defects in this metabolic pathway, with a focus on Stargardt disease-3, and discuss current and prospective therapeutic strategies. Detailed experimental protocols for the analysis of this and related molecules are also provided for researchers in the field.
Introduction: The World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, characterized by acyl chains of 28 carbons or more. While less abundant than their shorter-chain counterparts, VLC-PUFAs are indispensable for the proper function of several specialized tissues, including the retina, brain, and testes.[1] They are integral components of specific phospholipids, contributing to the unique biophysical properties of cell membranes, such as the high curvature of photoreceptor outer segment discs.[2][3]
The molecule at the heart of this guide, this compound, represents a fleeting but essential step in the creation of C36:5 VLC-PUFAs. Its existence as a 3-hydroxyacyl-CoA intermediate places it squarely within the fatty acid elongation cycle, a multi-enzyme process occurring in the endoplasmic reticulum. Understanding the biology of this specific intermediate provides a window into the broader physiological and pathological roles of VLC-PUFAs.
The Biosynthetic Pathway: Elongation of Very-Long-Chain Fatty Acids
The synthesis of VLC-PUFAs is an iterative process, adding two-carbon units to a growing acyl-CoA chain in a four-step cycle. The key enzyme that initiates the elongation beyond C26 is the Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4).[4][5] The formation of this compound occurs in the second step of the final elongation cycle leading to a C36 fatty acid.
The four steps of the fatty acid elongation cycle are:
-
Condensation: An existing acyl-CoA (in this case, a C34:5-CoA) is condensed with malonyl-CoA by an ELOVL enzyme (specifically ELOVL4 for this chain length) to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor, to yield the 3-hydroxyacyl-CoA intermediate, this compound.
-
Dehydration: This 3-hydroxy intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA.
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), also using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the starting molecule.
Key Enzymes in the Synthesis of this compound
While ELOVL4 is the rate-limiting and substrate-determining enzyme for the synthesis of VLC-PUFAs, the subsequent steps are carried out by a cohort of reductases and a dehydratase.
-
ELOVL4: This is the key elongase responsible for the synthesis of fatty acids with chain lengths of C28 and greater.[4][5] Its expression is highly restricted to the retina, brain, skin, and testes.
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme catalyzes the conversion of the 3-ketoacyl-CoA to our molecule of interest. While there is a single KAR gene in mammals, its activity is essential for the elongation of all fatty acids.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Mammals have four HACD isoforms (HACD1-4) with varying tissue expression.[6] HACD1 is predominantly found in skeletal and cardiac muscle, while the other isoforms are more broadly expressed. This redundancy suggests that different isoforms may be involved in the synthesis of VLC-PUFAs in different tissues.
-
Trans-2-enoyl-CoA Reductase (TER): This enzyme completes the elongation cycle. A mutation in the TER gene has been linked to non-syndromic mental retardation, highlighting its importance in neural development.[3]
Biological Functions of C36 VLC-PUFAs
The end product of the pathway involving our intermediate, C36:5, is primarily incorporated into phospholipids, particularly phosphatidylcholine, at the sn-1 position, often paired with docosahexaenoic acid (DHA) at the sn-2 position.[1] These specialized phospholipids have profound effects on the biophysical properties of membranes.
Membrane Structure and Function
The presence of VLC-PUFAs in membranes influences their fluidity, thickness, and curvature.[2][7][8] The long, polyunsaturated acyl chains are thought to increase membrane flexibility and may be crucial for the formation and stability of highly curved membranes, such as the discs in photoreceptor outer segments.[3]
Precursors to Bioactive Signaling Molecules: Elovanoids
Recent research has identified a new class of signaling molecules derived from VLC-PUFAs, termed "elovanoids".[5][9][10] These are hydroxylated derivatives of C32 and C34 VLC-PUFAs that have been shown to be neuroprotective.[6][9] They are synthesized in response to cellular stress and promote cell survival.[9] It is plausible that C36 VLC-PUFAs also serve as precursors to as-yet-undiscovered elovanoids with similar protective functions.
Pathophysiology: When Elongation Goes Awry
The critical role of VLC-PUFAs is underscored by the severe pathologies that arise from defects in their synthesis.
Stargardt Disease-3 (STGD3)
Mutations in the ELOVL4 gene are the cause of Stargardt disease-3, an autosomal dominant form of juvenile macular degeneration.[4][11] These mutations typically lead to a truncated, non-functional ELOVL4 protein. The resulting deficiency in VLC-PUFAs in the retina leads to progressive photoreceptor cell death and vision loss.[12] This strongly suggests that the VLC-PUFAs synthesized by ELOVL4 are essential for the long-term survival and function of photoreceptors.
Other Neurological and Muscular Disorders
Mutations in other enzymes of the fatty acid elongation pathway have also been linked to human diseases. As mentioned, mutations in TER can cause mental retardation, and mutations in HACD1 are associated with congenital myopathy.[3][6][13] These findings indicate that the proper synthesis of VLC-PUFAs is critical for the development and function of the nervous system and muscle tissue. Dysregulation of VLCFA metabolism has also been implicated in other neurodegenerative conditions like X-linked adrenoleukodystrophy and Alzheimer's disease.[14]
Regulation of VLC-PUFA Synthesis
The expression of the enzymes involved in fatty acid synthesis is tightly regulated. Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of many lipogenic genes.[15][16] The promoter of the ELOVL5 gene, another member of the elongase family, has been shown to be a direct target of SREBP-1c.[17][18] While the direct regulation of ELOVL4 by SREBPs is still under investigation in the context of the retina and brain, it is a likely mechanism of control. Additionally, Retinoid X Receptors (RXRs), which form heterodimers with other nuclear receptors like LXR, are known to play a role in lipid homeostasis and could be involved in regulating VLC-PUFA synthesis.[19][20][21][22][23]
Analytical Methodologies
The study of this compound and other VLC-PUFAs requires specialized analytical techniques due to their low abundance and unique chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of total fatty acid profiles.
Protocol 1: GC-MS Analysis of VLC-PUFAs as Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction: Extract total lipids from the tissue sample (e.g., retina) using a modified Bligh-Dyer method.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using boron trifluoride (BF3) in methanol to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using hexane.
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar phase like Carbowax or a biscyanopropyl phase for isomer separation).[24][25][26]
-
Data Acquisition and Analysis: Acquire data in full scan or selected ion monitoring (SIM) mode for increased sensitivity.[27] Identify FAMEs based on their retention times and mass spectra compared to standards. Quantify using an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for the analysis of intact acyl-CoA species, including our intermediate of interest.
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation: Homogenize the tissue sample in a suitable buffer and perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.[28]
-
LC Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography with a C18 column and a gradient of acetonitrile and an aqueous buffer (e.g., ammonium hydroxide).[28][29]
-
MS/MS Detection: Detect the eluting acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for high specificity and sensitivity. The transition would involve the precursor ion of the intact molecule and a characteristic fragment ion (e.g., loss of the CoA moiety).
-
Quantification: Quantify the target molecule using a stable isotope-labeled internal standard.
Therapeutic Perspectives
Given the link between VLC-PUFA deficiency and diseases like STGD3, restoring the levels of these essential lipids is a promising therapeutic strategy.
-
Gene Therapy: For monogenic disorders like STGD3, gene replacement therapy to deliver a functional copy of the ELOVL4 gene is a potential curative approach.[30]
-
VLC-PUFA Supplementation: Direct supplementation with synthetic VLC-PUFAs has shown promise in preclinical models. In organoids derived from ELOVL4 knockout iPSCs, supplementation with a synthetic C32:6 n-3 VLC-PUFA rescued abnormalities in photoreceptor outer segment morphology.[13]
-
Modulation of the Elongation Pathway: The development of small molecules that can enhance the activity of the ELOVL4 enzyme or other components of the elongation complex could be another therapeutic avenue.
Conclusion
This compound is more than just a transient molecule in a metabolic pathway. It is a vital building block for the synthesis of very-long-chain polyunsaturated fatty acids that are essential for the structural and functional integrity of highly specialized tissues like the retina and brain. The profound consequences of defects in its synthesis, as seen in Stargardt disease-3 and other neurological disorders, highlight the critical importance of this metabolic pathway. Continued research into the enzymology, regulation, and biological roles of this pathway will undoubtedly open new avenues for the diagnosis and treatment of a range of debilitating diseases.
References
- 1. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from biophysical studies on the role of polyunsaturated fatty acids for function of G-protein coupled membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain and very-long-chain polyunsaturated fatty acids in macular degenerations and dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Metabolomic Profiling of Very Long-Chain Fatty Acids in Neurological Disease - Creative Proteomics [creative-proteomics.com]
- 15. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 16. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of human ELOVL5 enhancer regions controlled by SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decreased Expression of Retinoid X Receptors During Human and Azoxymethane-induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 21. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gcms.cz [gcms.cz]
- 25. agilent.com [agilent.com]
- 26. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 27. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Discovery and Isolation of Novel Very-Long-Chain 3-Hydroxy Polyunsaturated Fatty Acyl-CoAs: A Technical Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acyl-coenzyme A (VLC-acyl-CoA) esters, particularly those with hydroxyl modifications and multiple degrees of unsaturation, represent a class of molecules with significant, yet largely unexplored, roles in cellular physiology and pathology. This guide provides a comprehensive, technically-grounded framework for the discovery, isolation, and characterization of novel species within this class, using the hypothetical target molecule, (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA , as a representative example. While specific literature on this exact molecule is not publicly available, this document synthesizes established, state-of-the-art methodologies for lipidomics and metabolomics to propose a robust, self-validating workflow. We will delve into the rationale behind experimental choices, from initial biological sample selection to final structural elucidation, providing detailed protocols and data interpretation insights essential for researchers in lipid biology and drug development.
Introduction: The Emerging Significance of Hydroxy-VLC-PUFA-CoAs
Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons, are crucial components of cellular lipids, contributing to membrane structure and serving as precursors for signaling molecules[1]. Their activated forms, acyl-CoA thioesters, are central intermediates in lipid metabolism, channeled into pathways like fatty acid elongation, sphingolipid synthesis, and peroxisomal β-oxidation[1][2].
The introduction of a hydroxyl group, particularly at the C-3 position, marks a critical step in the β-oxidation pathway. Accumulation of 3-hydroxy fatty acids is linked to metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting their potent biological activities and potential for lipotoxicity[3][4][5]. When combined with a polyunsaturated acyl chain, as in our target molecule, the structural complexity suggests highly specific biological roles, possibly in modulating membrane fluidity or participating in novel signaling cascades. The discovery of such molecules is paramount to advancing our understanding of lipid-mediated cellular processes.
A Strategic Framework for Discovery and Isolation
The discovery of a novel lipid metabolite like this compound requires a multi-stage approach that combines careful sample preparation with high-resolution analytical techniques. The workflow is designed to progressively enrich the target analyte while systematically characterizing its properties.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Metabolic Pathway of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct studies on this specific molecule are not extensively documented in public literature, its metabolic pathway can be inferred from the well-established principles of fatty acid metabolism. This guide synthesizes current knowledge to propose a detailed metabolic map for this molecule, covering its likely roles in both anabolic and catabolic processes. We will delve into the enzymatic machinery, subcellular localization, and regulatory mechanisms that likely govern its fate within the cell. Furthermore, this guide provides detailed experimental protocols and analytical strategies to validate the hypothesized pathways, offering a comprehensive resource for researchers in lipid biology and drug discovery.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids, playing significant roles in membrane structure and function, as precursors for signaling molecules, and in energy storage.[1][2] Polyunsaturated VLCFAs (VLC-PUFAs), such as the C36:5 backbone of the topic molecule, are of particular interest due to their incorporation into specialized lipids like sphingolipids and glycerophospholipids, which are vital for the proper functioning of tissues like the retina, brain, and testes.[3][4] The presence of a 3-hydroxy group and the specific (3R) stereochemistry in this compound strongly suggests it is an intermediate in the metabolic pathways of fatty acid elongation or β-oxidation. Understanding the metabolic flux of such molecules is critical, as dysregulation of VLCFA metabolism is linked to several severe human diseases, including X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and various neurodegenerative disorders.[1][5]
Proposed Metabolic Pathways
Based on its structure, this compound can be positioned as an intermediate in two primary metabolic routes: synthesis via fatty acid elongation or degradation via β-oxidation.
Anabolic Pathway: Fatty Acid Elongation in the Endoplasmic Reticulum
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a four-step elongation cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[2][3] The (3R)-hydroxyacyl-CoA is a key intermediate in this process.
The elongation cycle proceeds as follows:
-
Condensation: An acyl-CoA primer is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR) to a (3R)-3-hydroxyacyl-CoA, using NADPH as a cofactor.[3]
-
Dehydration: The (3R)-3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA.
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer than the original primer.
Given this, this compound is likely the product of the second step in the elongation of a C34:5 acyl-CoA.
Caption: Proposed Fatty Acid Elongation Pathway for C36:5-CoA.
Catabolic Pathway: β-Oxidation in Peroxisomes
Due to their long chain length, VLCFAs are initially catabolized in peroxisomes, as they are too long to be transported directly into mitochondria.[1] The β-oxidation spiral in peroxisomes shortens the fatty acyl-CoA chain, producing acetyl-CoA and a shorter acyl-CoA that can then be further oxidized in the mitochondria.
The initial steps of peroxisomal β-oxidation are:
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons, producing a trans-2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase hydrates the double bond to form a 3-hydroxyacyl-CoA. For substrates with the double bond in the D-configuration, this results in a (3R)-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
The presence of multiple cis double bonds in this compound necessitates the action of auxiliary enzymes to handle the non-standard intermediates that arise during β-oxidation. Specifically, isomerases and reductases are required to convert the cis or conjugated double bonds into the trans-2-enoyl-CoA intermediate required by enoyl-CoA hydratase.[6]
Caption: Proposed Peroxisomal β-Oxidation Pathway.
Key Enzymes and Their Regulation
The metabolism of this compound is governed by a suite of enzymes whose activities are tightly regulated to maintain lipid homeostasis.
Enzymes of Fatty Acid Elongation
| Enzyme | Gene Family | Function | Regulation |
| Fatty Acid Elongase | ELOVL | Catalyzes the initial condensation step, determining substrate specificity.[3] | Transcriptional regulation by SREBP-1c, ChREBP, and PPARs. |
| 3-Ketoacyl-CoA Reductase | KAR | Reduces the 3-keto group to a 3-hydroxy group.[3] | Primarily regulated by substrate availability. |
| 3-Hydroxyacyl-CoA Dehydratase | HACD | Dehydrates the 3-hydroxyacyl-CoA.[3] | Likely regulated by substrate availability. |
| trans-2-Enoyl-CoA Reductase | TER | Reduces the trans-2 double bond. | Likely regulated by substrate availability. |
Enzymes of β-Oxidation
| Enzyme | Gene Family | Function | Regulation |
| Acyl-CoA Oxidase | ACOX | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation. | Transcriptional regulation by PPARα. |
| Enoyl-CoA Hydratase | ECHS1 | Hydrates the trans-2-enoyl-CoA.[7][8] | Allosteric regulation by substrate and product levels.[9] |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Oxidizes the 3-hydroxyacyl-CoA.[10][11] | Allosteric inhibition by NADH and acetyl-CoA.[9][12] |
| Thiolase | ACAA1 | Cleaves the 3-ketoacyl-CoA. | Inhibition by acetyl-CoA.[12] |
Experimental Validation Protocols
Validating the proposed metabolic pathways requires a multi-pronged approach combining in vitro enzyme assays, cell-based metabolic flux analysis, and advanced analytical techniques.
Protocol 1: In Vitro Enzyme Assays
Objective: To determine if this compound can be processed by key enzymes of the elongation and β-oxidation pathways.
Methodology:
-
Substrate Synthesis: Chemically synthesize this compound and its potential precursor and product molecules. Methods for synthesizing VLCFAs are available.[13]
-
Enzyme Expression and Purification: Express and purify recombinant human enzymes (e.g., HACD, HADH) from E. coli or other suitable expression systems.
-
Assay Conditions:
-
HACD (Dehydratase) Activity: Incubate the 3-hydroxyacyl-CoA substrate with purified HACD and monitor the formation of the enoyl-CoA product by HPLC or LC-MS.
-
HADH (Dehydrogenase) Activity: Incubate the 3-hydroxyacyl-CoA substrate with purified HADH and NAD+, and measure the production of NADH spectrophotometrically at 340 nm.
-
-
Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) of the enzymes for the substrate to assess its catalytic efficiency.
Protocol 2: Stable Isotope Tracer Analysis in Cultured Cells
Objective: To trace the metabolic fate of the C36:5 backbone in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, fibroblasts) in a suitable medium.
-
Isotope Labeling: Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled linolenic acid, which can be elongated to the C36:5 fatty acid.
-
Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using the Folch or Bligh-Dyer method.
-
Derivatization and Analysis: Hydrolyze the lipids to free fatty acids and derivatize them to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the ¹³C label into the C36:5 fatty acid and its metabolites.[14][15]
-
Metabolic Flux Analysis: Quantify the relative abundance of the labeled intermediates to determine the flux through the proposed anabolic and catabolic pathways.
Caption: Workflow for Stable Isotope Tracer Analysis.
Conclusion and Future Directions
The metabolic pathway of this compound can be confidently predicted based on our extensive understanding of fatty acid metabolism. It is a key intermediate in both the synthesis and degradation of a C36:5 VLC-PUFA. The experimental protocols outlined in this guide provide a robust framework for validating these pathways and for exploring the physiological and pathological roles of this and similar molecules. Future research should focus on identifying the specific ELOVL isoforms responsible for its synthesis and elucidating the precise interplay between peroxisomal and mitochondrial β-oxidation in its degradation. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies for diseases associated with aberrant VLCFA metabolism.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Lipid Metabolism Disorders: MedlinePlus [medlineplus.gov]
- 6. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. storymd.com [storymd.com]
- 12. Regulation of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease | Technology Transfer [techtransfer.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
(3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA biosynthesis in mammalian cells
An In-Depth Technical Guide to the Biosynthesis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in Mammalian Cells
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of this compound, a critical intermediate in the formation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in mammalian cells. VLC-PUFAs (≥C28) are rare but vital lipid species concentrated in specialized tissues such as the retina, brain, testes, and skin, where they play indispensable structural and functional roles. Deficiencies in their synthesis are linked to severe genetic disorders, including Stargardt-like macular dystrophy (STGD3) and certain forms of spinocerebellar ataxia (SCA34). This document details the enzymatic machinery of the fatty acid elongation cycle responsible for producing these lipids, outlines robust experimental protocols for their study, and discusses the implications for biomedical research and therapeutic development.
Introduction: The Significance of Very-Long-Chain Lipids
While conventional long-chain fatty acids (C16-C22) are ubiquitous, a specialized class of VLC-PUFAs with carbon backbones of 28 or more atoms performs unique functions essential for health. These lipids are not obtained from typical dietary sources and must be synthesized in situ within specific cells. In the retina, C28-C36 PUFAs are found esterified to phosphatidylcholines, particularly in photoreceptor outer segments, and are crucial for vision. Their absence, often due to mutations in the key synthetic enzyme ELOVL4, leads to progressive retinal degeneration.
The molecule this compound is the specific 3-hydroxyacyl-CoA intermediate generated during the final elongation cycle that extends a C34 VLC-PUFA to a C36 VLC-PUFA. Understanding its formation is fundamental to deciphering the entire VLC-PUFA biosynthetic pathway and its associated pathologies.
The Biosynthetic Pathway: Elongation in the Endoplasmic Reticulum
The synthesis of VLC-PUFAs occurs via a repeating four-step enzymatic cycle within the membrane of the endoplasmic reticulum (ER). This process iteratively adds two-carbon units, donated by malonyl-CoA, to a growing fatty acyl-CoA chain. The formation of a C36 pentaenoyl-CoA from a C34 pentaenoyl-CoA precursor follows this canonical cycle, with the title molecule appearing as the product of the second step.
The overall transformation for one elongation cycle is: C34:5-CoA + Malonyl-CoA + 2 NADPH + 2 H⁺ → C36:5-CoA + CO₂ + 2 NADP⁺ + H₂O + CoA
The cycle consists of four distinct reactions:
-
Condensation: The rate-limiting step where the C34 acyl-CoA substrate is condensed with malonyl-CoA to form 3-ketohexatriacontapentaenoyl-CoA. This reaction is catalyzed by the ELOVL4 elongase.
-
First Reduction: The 3-keto intermediate is reduced by a 3-ketoacyl-CoA reductase (KCR) using NADPH as a cofactor to produce the stable intermediate, This compound .
-
Dehydration: This 3-hydroxy intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to yield trans-2,3-hexatriacontapentaenoyl-CoA.
-
Second Reduction: The final step involves the reduction of the trans-2,3-enoyl-CoA intermediate by a trans-2-enoyl-CoA reductase (TECR), also using NADPH, to produce the fully elongated and saturated C36 fatty acyl-CoA product.
Caption: The four-step fatty acid elongation cycle for C36 VLC-PUFA synthesis.
Key Enzymatic Players
The specificity and efficiency of VLC-PUFA synthesis are dictated by a complex of ER-resident enzymes. While the general function of each enzyme family is known, the precise isoforms responsible for each step with ultra-long substrates are a subject of active research.
| Enzyme Family | Key Isoforms & Function | Role in (3R)-Hydroxy-C36:5-CoA Biosynthesis |
| Elongase (ELOVL) | ELOVL4: The only known elongase that efficiently catalyzes the condensation reaction for fatty acyl-CoA substrates of C26 and longer. Its expression is highest in the retina, brain, skin, and testes. Mutations are directly linked to human diseases. | Catalyzes the initial, rate-limiting condensation of a C34-PUFA-CoA with malonyl-CoA to produce the 3-keto precursor. |
| 3-Ketoacyl-CoA Reductase (KCR) | KAR/KCR: Reduces the 3-ketoacyl-CoA intermediate. While multiple KCR isoforms exist, their specific substrate preferences for VLC-PUFAs are not fully elucidated. | Catalyzes the formation of (3R)-hydroxyhexatriacontapentaenoyl-CoA from its 3-keto precursor. |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | HACD1 & HACD2: These isoforms exhibit redundant activity across a wide range of fatty acid elongation pathways, including for PUFAs. HACD2 appears to be the major contributor, with HACD1 also playing a significant role, particularly in muscle tissue. | Catalyzes the subsequent step: the dehydration of (3R)-hydroxyhexatriacontapentaenoyl-CoA to form the trans-2-enoyl intermediate. |
| trans-2-Enoyl-CoA Reductase (TECR) | TECR: Catalyzes the final reduction step in the elongation cycle. Like KCR, the specific isoform responsible for reducing VLC-PUFA intermediates is not definitively established but is essential for completing the cycle. | Does not directly participate in the synthesis of the 3-hydroxy intermediate but is required to process the subsequent enoyl-CoA and complete the C36 fatty acid synthesis. |
Experimental Methodologies
Studying the biosynthesis of this high-molecular-weight, low-abundance intermediate requires sensitive and specific protocols. Below are two foundational workflows for researchers in this field.
Protocol 1: In Vitro Elongase Activity Assay
This assay directly measures the enzymatic activity of the elongation complex in a cell-free system by tracking the incorporation of radiolabeled two-carbon units into a fatty acid substrate.
Objective: To quantify the synthesis of elongation intermediates and products from a C34-PUFA-CoA precursor using microsomal fractions from mammalian cells or tissues.
Materials:
-
Mammalian cells (e.g., HEK293T overexpressing ELOVL4) or tissue (e.g., bovine retina)
-
Dounce homogenizer and ultracentrifuge
-
Microsome Reaction Buffer: 100 mM potassium phosphate (pH 7.4), 1 mM MgCl₂, 0.1% BSA
-
Substrates: C34:5-PUFA-CoA (or other relevant precursor), [2-¹⁴C]-Malonyl-CoA
-
Cofactors: NADPH
-
Saponification Solution: 10% KOH in 80% ethanol
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Microsome Preparation: a. Harvest cells or tissue and wash with ice-cold PBS. b. Homogenize the material in a Dounce homogenizer with hypotonic buffer. c. Perform differential centrifugation: first, spin at 10,000 x g for 20 min at 4°C to pellet mitochondria and debris. d. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. e. Resuspend the microsomal pellet in the Reaction Buffer and determine protein concentration via a Bradford or BCA assay.
-
Elongation Reaction: a. In a microfuge tube, combine 50-100 µg of microsomal protein with Reaction Buffer. b. Add the C34-PUFA-CoA substrate to a final concentration of 20 µM. c. Add NADPH to a final concentration of 1 mM. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding [2-¹⁴C]-Malonyl-CoA (specific activity ~55 mCi/mmol) to a final concentration of 20 µM. The final reaction volume is typically 100-200 µL. f. Incubate at 37°C for 20-30 minutes.
-
Termination and Saponification: a. Stop the reaction by adding 100 µL of the Saponification Solution. b. Heat the mixture at 70°C for 1 hour to hydrolyze all acyl-CoA thioester bonds, releasing the free fatty acids. c. Acidify the reaction with 100 µL of 5 M HCl to protonate the fatty acids.
-
Extraction and Quantification: a. Extract the radiolabeled fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate phases. b. Transfer the upper hexane phase to a scintillation vial. Repeat the extraction twice. c. Evaporate the hexane under a stream of nitrogen. d. Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
Caption: Workflow for the in vitro fatty acid elongation assay.
Protocol 2: Lipid Extraction and MS-Based Analysis
This workflow is designed to extract total lipids from cells and analyze the fatty acid profile, including the intermediates of interest, using mass spectrometry.
Objective: To identify and quantify VLC-PUFAs and their hydroxy-intermediates in mammalian cells.
Materials:
-
Cultured mammalian cells
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), Methyl-tert-butyl ether (MTBE), Hexane, Isopropanol
-
Internal Standards (e.g., C17:0, C19:0 fatty acids; deuterated analogs)
-
Derivatization Agent: 2.5% Sulfuric Acid in Methanol
-
GC-MS and LC-MS/MS systems
Step-by-Step Methodology:
-
Sample Preparation: a. Harvest ~1-5 million cells by centrifugation. Wash the pellet with ice-cold PBS. b. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.
-
Lipid Extraction (MTBE Method): a. Resuspend the cell pellet in 100 µL of water and transfer to a glass tube. Add internal standards. b. Add 300 µL of MeOH and vortex. c. Add 1 mL of MTBE and incubate for 1 hour at room temperature with shaking. d. Induce phase separation by adding 250 µL of water. Vortex and centrifuge at 1,000 x g for 10 min. e. Carefully collect the upper (organic) phase containing the lipids. Transfer to a new glass tube. f. Dry the lipid extract under a stream of nitrogen.
-
Analysis of Total Fatty Acids (GC-MS): a. To the dried lipid extract, add 1 mL of 2.5% H₂SO₄ in methanol. b. Cap the tube tightly and heat at 80°C for 1 hour to create fatty acid methyl esters (FAMEs). c. Cool, then add 1.5 mL of water and 200 µL of hexane to extract the FAMEs. d. Vortex and centrifuge. Transfer the upper hexane layer to a GC-MS vial. e. Analyze using a GC-MS system equipped with a polar capillary column to separate and quantify the FAMEs based on retention time and mass spectra.
-
Analysis of Acyl-CoA Intermediates (LC-MS/MS): a. For analysis of intermediates like (3R)-hydroxy-C36:5-CoA, a separate, non-saponifying extraction is needed. b. Re-dissolve a dried lipid extract (from step 2f) in a suitable solvent (e.g., isopropanol/acetonitrile). c. Analyze using a reverse-phase C18 column coupled to a tandem mass spectrometer. d. Use electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ion transitions for the target molecule and related intermediates.
Caption: Workflow for lipid extraction and mass spectrometry analysis.
Relevance for Drug Development and Future Research
The critical role of the ELOVL4-mediated VLC-PUFA pathway in retinal and neuronal health makes it a compelling target for therapeutic intervention.
-
Disease Modeling: The experimental systems described here, including cell-based assays and analysis in animal models (e.g., Elovl4 knockout/knock-in mice), are essential for understanding the molecular basis of STGD3 and SCA34. These models allow researchers to test hypotheses about how mutant proteins disrupt the pathway, for example, through dominant-negative effects or protein mislocalization.
-
Target Validation: Modulators of ELOVL4 or other enzymes in the complex could potentially restore VLC-PUFA levels in deficiency states. Small molecules that enhance the activity of wild-type ELOVL4 or stabilize its protein complex could be explored.
-
Nutritional Supplementation: Research has begun to investigate whether direct supplementation with synthetic VLC-PUFAs can bypass the defective enzymatic step and ameliorate disease phenotypes, a strategy that requires robust analytical methods to track bioavailability and efficacy.
Future research should focus on definitively identifying the specific KCR and TECR isoforms that form the functional elongase complex with ELOVL4, as these represent additional targets for intervention. Furthermore, elucidating the upstream regulatory networks that control ELOVL4 expression will provide a more complete picture of VLC-PUFA homeostasis.
An In-depth Technical Guide to the Enzymatic Synthesis of Polyunsaturated 3-Hydroxy Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyunsaturated 3-hydroxy acyl-CoAs are critical intermediates in fatty acid metabolism and are precursors for a variety of bioactive molecules and bioplastics. Their efficient and stereospecific synthesis is paramount for research in metabolic diseases, drug discovery, and biotechnology. This guide provides a comprehensive overview of the enzymatic synthesis of these molecules, focusing on the underlying biochemical principles, detailed experimental protocols, and analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Significance of Polyunsaturated 3-Hydroxy Acyl-CoAs
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to signaling molecules. Their metabolism, particularly through β-oxidation, involves a series of enzymatic reactions that generate key intermediates. Among these, polyunsaturated 3-hydroxy acyl-CoAs hold significant interest. They are not only pivotal in the energy-yielding breakdown of fatty acids but also serve as building blocks for complex lipids and polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.[1][2]
The synthesis of these molecules is a critical step in understanding and manipulating fatty acid metabolic pathways.[3] For instance, dysregulation of fatty acid oxidation is implicated in metabolic disorders like obesity and insulin resistance.[4] Furthermore, the ability to produce specific 3-hydroxy acyl-CoAs is crucial for the metabolic engineering of microorganisms to produce novel bioplastics and other valuable chemicals.[5][6][7]
This guide will explore the enzymatic routes to synthesizing these valuable compounds, providing both the theoretical framework and practical methodologies for researchers in the field.
The Enzymatic Machinery: Key Players in Synthesis
The formation of 3-hydroxy acyl-CoAs from their corresponding enoyl-CoA precursors is primarily catalyzed by a class of enzymes known as enoyl-CoA hydratases . In the context of polyunsaturated fatty acids, the process can be more complex due to the presence of multiple double bonds.
Enoyl-CoA Hydratases: The Core Catalysts
Enoyl-CoA hydratases catalyze the reversible hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, a crucial step in the β-oxidation pathway.[8][9][10] These enzymes exhibit broad substrate specificity, acting on fatty acyl-CoAs of varying chain lengths and degrees of saturation.[8][9]
-
Mechanism of Action: The reaction involves the stereospecific addition of a water molecule across the double bond of the enoyl-CoA. This process is essential for preparing the fatty acid chain for the subsequent dehydrogenation step in β-oxidation.[9]
-
Isoforms and Cellular Location: Multiple isoforms of enoyl-CoA hydratase exist and are found in different subcellular compartments, including mitochondria and peroxisomes, reflecting their diverse roles in fatty acid metabolism.[11][12] For instance, the peroxisomal bifunctional enzyme (Ehhadh) contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is essential for the synthesis of docosahexaenoic acid (DHA).[13]
Auxiliary Enzymes for Polyunsaturated Substrates
The β-oxidation of PUFAs requires additional "auxiliary" enzymes to handle the non-standard positions and configurations of their double bonds.[11][12][14][15] These enzymes work in concert with the core β-oxidation machinery to ensure the complete degradation of these fatty acids.
-
Isomerases: Enzymes like Δ³,Δ²-enoyl-CoA isomerase are required to shift the position of double bonds to be recognized by enoyl-CoA hydratase.[11][12][14]
-
Reductases: 2,4-dienoyl-CoA reductase is crucial for metabolizing conjugated double bonds that are common in the degradation of PUFAs.[11][12][14][16]
The interplay of these enzymes is critical for the cell's ability to process a wide range of fatty acid structures.
Workflow for Enzymatic Synthesis
The synthesis of polyunsaturated 3-hydroxy acyl-CoAs can be achieved through a chemo-enzymatic approach, starting from the corresponding polyunsaturated fatty acid. This workflow provides a robust and reproducible method for generating these target molecules.
Caption: General workflow for the enzymatic synthesis of polyunsaturated 3-hydroxy acyl-CoAs.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the key experiments involved in the synthesis and analysis of polyunsaturated 3-hydroxy acyl-CoAs.
Protocol 1: Synthesis of Polyunsaturated Acyl-CoA
This initial step involves the activation of the free fatty acid to its CoA thioester.
Materials:
-
Polyunsaturated fatty acid (e.g., linoleic acid, arachidonic acid)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing the polyunsaturated fatty acid, CoA, and ATP in the reaction buffer.
-
Add DTT to maintain a reducing environment.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature (typically 30-37°C) for a specified duration (e.g., 1-2 hours).
-
Monitor the reaction progress by techniques such as HPLC to observe the formation of the acyl-CoA.
-
Terminate the reaction, for example, by adding an organic solvent or by heat inactivation.
-
Purify the resulting polyunsaturated acyl-CoA using solid-phase extraction or preparative HPLC.
Protocol 2: Enzymatic Conversion to 3-Hydroxy Acyl-CoA
This protocol describes the hydration of the polyunsaturated enoyl-CoA to the desired 3-hydroxy product. This often follows a dehydrogenation step to create the enoyl-CoA intermediate.
Materials:
-
Purified polyunsaturated acyl-CoA
-
Acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase)
-
FAD (as a cofactor for the dehydrogenase)
-
Enoyl-CoA hydratase (e.g., crotonase)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
Procedure:
-
Combine the purified polyunsaturated acyl-CoA and FAD in the reaction buffer.
-
Add acyl-CoA dehydrogenase to initiate the formation of the enoyl-CoA intermediate.
-
After a sufficient incubation period for the dehydrogenation to occur, add enoyl-CoA hydratase to the reaction mixture.
-
Incubate at the optimal temperature for the hydratase (e.g., 25-37°C).
-
Monitor the formation of the 3-hydroxy acyl-CoA product using analytical techniques like LC-MS.[17][18]
-
Once the reaction reaches completion, purify the target molecule using HPLC.
Data Presentation and Analysis
Accurate quantification and characterization of the synthesized polyunsaturated 3-hydroxy acyl-CoAs are crucial for validating the success of the synthesis and for downstream applications.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both the purification and analysis of acyl-CoAs. Reverse-phase chromatography is commonly employed to separate these molecules based on their hydrophobicity.
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for the precise identification and quantification of the target molecules.[17][18] Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion. Flow-injection tandem mass spectrometry is another powerful method for measuring a wide range of acyl-CoAs.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of the corresponding 3-hydroxy fatty acids (after hydrolysis of the CoA ester), GC-MS is a highly sensitive and quantitative method.[19][20][21] This often requires derivatization to make the analytes volatile.[19]
Quantitative Data Summary
The following table provides a hypothetical example of the data that could be generated from the enzymatic synthesis.
| Substrate (PUFA) | Enzyme System | Reaction Time (min) | Product Yield (%) | Product Purity (%) |
| Linoleoyl-CoA | MCAD / Crotonase | 60 | 85 | >95 |
| Arachidonoyl-CoA | LCAD / Ehhadh | 90 | 78 | >95 |
| Eicosapentaenoyl-CoA | VLCAD / MTP | 120 | 72 | >90 |
MCAD: Medium-chain acyl-CoA dehydrogenase; LCAD: Long-chain acyl-CoA dehydrogenase; VLCAD: Very long-chain acyl-CoA dehydrogenase; Ehhadh: Peroxisomal bifunctional enzyme; MTP: Mitochondrial trifunctional protein.
Metabolic Engineering Applications
The ability to synthesize polyunsaturated 3-hydroxy acyl-CoAs opens up exciting possibilities in metabolic engineering. By introducing and optimizing the expression of the relevant enzymes in microbial hosts like Escherichia coli, it is possible to create cell factories for the production of valuable biopolymers.[2][6][7][22][23][24][25][26]
Caption: Engineered pathway in E. coli for PHA production from glucose via PUFA intermediates.
Conclusion and Future Perspectives
The enzymatic synthesis of polyunsaturated 3-hydroxy acyl-CoAs is a powerful tool for researchers in diverse fields. The methodologies outlined in this guide provide a solid foundation for producing these important molecules with high purity and yield. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced substrate specificities and catalytic efficiencies. These advancements will further expand our ability to produce a wider range of tailored 3-hydroxy acyl-CoAs for applications in medicine, materials science, and biotechnology.
References
- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal β‐Oxidation and Polyunsaturated Fatty Acids a | Semantic Scholar [semanticscholar.org]
- 13. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 24. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 26. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA: A Putative Intermediate in Very-Long-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical properties and biological significance of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a complex very-long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this paper synthesizes information from the broader context of very-long-chain fatty acid (VLCFA) metabolism to infer its characteristics and potential roles.
Part 1: Core Chemical and Structural Properties
This compound is a long-chain fatty acyl-CoA molecule with a 36-carbon backbone. Its structure is characterized by a hydroxyl group at the third carbon (C3) in the R configuration and five cis double bonds at positions C21, C24, C27, C30, and C33. The molecule is esterified to coenzyme A, a crucial cofactor in fatty acid metabolism.
| Property | Value | Source |
| Chemical Formula | C57H96N7O18P3S | [1] |
| Molecular Weight | 1276.40 g/mol | [1] |
| InChIKey | OWCSYUWJRXXMQT-KBHDNHGZSA-J | [2] |
| Canonical SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCCCC--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)([O-])[O-] | [2] |
The presence of the coenzyme A moiety renders the molecule water-soluble and primes the fatty acyl group for enzymatic reactions within the cell. The long, unsaturated hydrocarbon tail is highly lipophilic.
Part 2: Postulated Role in Very-Long-Chain Fatty Acid (VLCFA) Metabolism
VLCFAs, fatty acids with more than 20 carbon atoms, are essential components of cellular lipids and precursors for signaling molecules.[3][4] Their metabolism, including both synthesis (elongation) and degradation (beta-oxidation), is a critical cellular process.[3][5]
Based on its structure, this compound is a predicted intermediate in the mitochondrial or peroxisomal beta-oxidation of a 36-carbon polyunsaturated fatty acid. The beta-oxidation spiral involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.
The presence of a hydroxyl group at the C3 position strongly suggests its involvement in the third step of beta-oxidation. This step is catalyzed by a class of enzymes known as 3-hydroxyacyl-CoA dehydrogenases.[6][7]
The Beta-Oxidation Pathway and the Central Role of 3-Hydroxyacyl-CoA Dehydrogenase
The canonical beta-oxidation pathway is a four-step process. The following diagram illustrates the likely position of this compound within this pathway.
Caption: Proposed beta-oxidation pathway for a C36 polyunsaturated fatty acid.
In this proposed pathway:
-
A 36-carbon polyunsaturated fatty acyl-CoA is first desaturated by an acyl-CoA dehydrogenase .
-
The resulting trans-Δ2-enoyl-CoA is then hydrated by enoyl-CoA hydratase to form our molecule of interest, this compound.
-
This intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase in an NAD+-dependent reaction to yield (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA.[6][8]
-
Finally, β-ketothiolase cleaves the 3-oxoacyl-CoA to release a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Part 3: The Significance of 3-Hydroxyacyl-CoA Dehydrogenases (HADs)
The enzyme responsible for the conversion of this compound is a 3-hydroxyacyl-CoA dehydrogenase. In humans, several isozymes of HAD exist, each with varying substrate specificities for the length of the fatty acyl chain.[6][9] Given the very long chain length of the substrate, it is likely that a specific VLCFA-active HAD is involved.
The HADH gene encodes a 3-hydroxyacyl-CoA dehydrogenase that is crucial for the breakdown of medium and short-chain fatty acids.[10] Deficiencies in this enzyme can lead to a group of genetic disorders known as 3-hydroxyacyl-CoA dehydrogenase deficiency, characterized by impaired fatty acid oxidation.[10] While the specific HAD isozyme for a C36 substrate is not definitively identified, the general mechanism is conserved.
The catalytic mechanism involves a conserved His-Glu catalytic dyad that facilitates the deprotonation of the 3-hydroxyl group of the substrate.[8] This is followed by hydride transfer to NAD+, resulting in the formation of a 3-ketoacyl-CoA and NADH.[8]
Part 4: Potential Clinical and Therapeutic Relevance
Mutations in genes encoding enzymes involved in VLCFA metabolism can lead to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and mental retardation.[11][12] While no specific disease has been directly linked to the accumulation or deficiency of this compound, its central position in VLCFA metabolism suggests that its dysregulation could be implicated in disorders of fatty acid oxidation.
Further research into the specific enzymes that metabolize this molecule could provide valuable insights into the pathophysiology of these conditions. Moreover, these enzymes could represent potential therapeutic targets for the development of novel treatments.
Part 5: Analytical Methodologies
The detection and quantification of specific fatty acyl-CoAs like this compound require sensitive and specific analytical techniques. Targeted lipidomics using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses.[4]
Proposed LC-MS/MS Protocol
-
Lipid Extraction: Extraction of lipids from biological samples (cells, tissues, or plasma) using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.
-
Sample Preparation: The extracted lipids would be dried and reconstituted in a solvent compatible with the LC mobile phase. Internal standards, which are structurally similar but isotopically labeled fatty acyl-CoAs, should be added to correct for extraction and ionization variability.
-
LC Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic component (e.g., acetonitrile/isopropanol) is used to separate the fatty acyl-CoAs based on their chain length and polarity.
-
MS/MS Detection: The eluent from the LC is directed to a triple quadrupole mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the target molecule) and a specific product ion generated by collision-induced dissociation.
Caption: A typical workflow for the analysis of very-long-chain fatty acyl-CoAs.
Part 6: Future Directions and Conclusion
The understanding of the specific chemical properties and biological roles of this compound is still in its infancy. Future research should focus on:
-
Enzyme Identification: Identifying the specific 3-hydroxyacyl-CoA dehydrogenase and other enzymes that metabolize this VLCFA intermediate.
-
Functional Studies: Elucidating the precise biological functions of C36 polyunsaturated fatty acids and their metabolic intermediates.
-
Clinical Correlation: Investigating the levels of this molecule in patients with known disorders of fatty acid oxidation to determine its potential as a biomarker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ModelSEED [modelseed.org]
- 3. researchgate.net [researchgate.net]
- 4. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storymd.com [storymd.com]
- 11. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 12. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
An In-Depth Technical Guide to (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA: Physicochemical Properties, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A. As an intermediate in the fatty acid elongation cycle, this molecule plays a crucial role in the biosynthesis of complex lipids that are vital for various physiological functions. This document delves into the predicted physicochemical characteristics of this complex biomolecule, outlines its biosynthetic pathway with a focus on the enzymatic machinery involved, and explores its potential biological significance. Detailed experimental protocols for the analysis of this and similar long-chain acyl-CoA esters are also provided, making this a valuable resource for researchers in the fields of lipidomics, metabolic biochemistry, and drug discovery.
Introduction: The Emerging Importance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are increasingly recognized for their critical roles in cellular structure and function.[1] When activated to their coenzyme A (CoA) thioesters, these molecules serve as substrates for the synthesis of a diverse array of complex lipids, including sphingolipids and glycerophospholipids.[2] These lipids are integral components of cellular membranes, particularly in specialized tissues such as the retina, brain, and testes.[3]
This compound is a specific intermediate in the elongation pathway of a C36:5 n-3 very-long-chain fatty acid. Its structure, featuring a hydroxyl group at the beta-position (C3) and five cis-double bonds in the acyl chain, is indicative of its transient but essential role in the iterative process of fatty acid elongation. Understanding the physical characteristics, biosynthesis, and biological roles of this specific acyl-CoA is paramount for elucidating the broader physiological and pathological implications of VLC-PUFA metabolism.
Physicochemical Characteristics
Direct empirical data on the physical properties of this compound is scarce due to its nature as a transient metabolic intermediate. However, based on its chemical structure and the known properties of other very-long-chain fatty acyl-CoAs, we can infer several key characteristics.
Structural and Chemical Properties
A summary of the known and predicted structural and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₇H₉₄N₇O₁₈P₃S | Inferred from component parts |
| Charge | -4 | [4] |
| InChIKey | OWCSYUWJRXXMQT-KBHDNHGZSA-J | [4] |
| SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCCCC--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)([O-])[O-] | [4] |
| Corresponding Fatty Acid | (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid | [5] |
| Molecular Weight of Fatty Acid | 526.9 g/mol | [5] |
Solubility and Aggregation Behavior
Long-chain acyl-CoAs are amphipathic molecules, possessing a hydrophilic coenzyme A head group and a long, hydrophobic acyl chain. This dual nature dictates their behavior in aqueous solutions.
-
Solubility : this compound is expected to have low solubility in water and higher solubility in organic solvents like methanol.[6]
-
Critical Micelle Concentration (CMC) : Like other long-chain acyl-CoAs, this molecule will form micelles in aqueous solutions above a certain concentration. The CMC is influenced by the length and degree of unsaturation of the acyl chain. For very-long-chain polyunsaturated species, the CMC is expected to be in the low micromolar range.[3]
Biosynthesis: The Fatty Acid Elongation Cycle
This compound is an intermediate in the fatty acid elongation cycle, a four-step process that extends the length of a fatty acyl-CoA by two carbons.[7] This cycle occurs primarily in the endoplasmic reticulum.[1]
The biosynthesis of a C36 fatty acid would start from a pre-existing long-chain polyunsaturated fatty acid, which undergoes multiple rounds of elongation. The immediate precursor to our molecule of interest would be (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA.
The key enzymes involved in one round of fatty acid elongation are:
-
β-Ketoacyl-CoA Synthase (Condensing Enzyme) : This is the rate-limiting step and is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). The specific ELOVL enzyme determines the substrate specificity and the final chain length of the fatty acid.[2]
-
β-Ketoacyl-CoA Reductase : This enzyme reduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA, utilizing NADPH as a cofactor.
-
3-Hydroxyacyl-CoA Dehydratase : This enzyme removes a water molecule from the 3-hydroxyacyl-CoA, forming a trans-2,3-enoyl-CoA.
-
trans-2,3-Enoyl-CoA Reductase : This final step reduces the double bond, again using NADPH, to yield a saturated two-carbon extended acyl-CoA.
Our molecule of interest, this compound, is the product of the β-ketoacyl-CoA reductase step.
Figure 1: The fatty acid elongation cycle.
Analytical Methodologies
The analysis of very-long-chain acyl-CoAs presents a significant challenge due to their low abundance, inherent instability, and the complexity of biological matrices. The gold standard for their analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A robust extraction protocol is critical for the accurate quantification of acyl-CoAs.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
-
Homogenization : Homogenize the tissue or cell sample in a cold solvent mixture, typically containing an organic solvent like methanol or acetonitrile and an acidic aqueous buffer to precipitate proteins and inhibit enzymatic degradation.
-
Lipid Extraction : Perform a liquid-liquid extraction, for example, using a modified Bligh-Dyer method, to separate the more polar acyl-CoAs from the bulk of the neutral lipids.
-
Solid-Phase Extraction (SPE) : Further purify the acyl-CoA containing fraction using a C18 SPE cartridge to remove interfering substances.
-
Drying and Reconstitution : Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.
Figure 2: Workflow for acyl-CoA extraction.
LC-MS/MS Analysis
Reverse-phase liquid chromatography is typically employed to separate acyl-CoAs based on the length and unsaturation of their acyl chains. Tandem mass spectrometry provides the necessary sensitivity and specificity for detection and quantification.
Expected Fragmentation Pattern:
While a reference spectrum for this compound is not available, the fragmentation of 3-hydroxy fatty acids is known to produce characteristic ions. For 3-hydroxy fatty acid methyl esters, a prominent fragment at m/z 103 is often observed, corresponding to the cleavage between the C3 and C4 carbons. For the CoA ester, a neutral loss of the CoA group or fragments thereof would also be expected.
Biological Significance and Future Directions
The presence of a C36:5 polyunsaturated fatty acid implies a role in the formation of highly specialized lipids. VLC-PUFAs are crucial for the proper function of several tissues. For instance, they are abundant in the photoreceptor outer segments of the retina, where they are thought to contribute to the flexibility and fluidity of the disc membranes, which is essential for the visual cycle.[3]
Defects in the elongation of very-long-chain fatty acids are associated with several genetic disorders, including Stargardt-like macular dystrophy (caused by mutations in the ELOVL4 gene) and certain forms of ichthyosis. While the direct involvement of this compound in these diseases has not been established, its position as a key intermediate suggests that disruptions in its metabolism could have significant pathological consequences.
Future research should focus on:
-
Identifying the specific ELOVL enzyme responsible for the synthesis of C36 fatty acids.
-
Elucidating the downstream metabolic fate of C36:5-CoA.
-
Investigating the precise roles of C36:5-containing complex lipids in membrane biology and cell signaling.
-
Exploring the potential of targeting the VLC-PUFA biosynthetic pathway for therapeutic intervention in related diseases.
Conclusion
This compound is a fascinating and important molecule at the forefront of lipid research. While many of its specific properties are yet to be empirically determined, its inferred characteristics and known biosynthetic context provide a solid foundation for further investigation. The methodologies and information presented in this guide are intended to equip researchers with the knowledge and tools necessary to advance our understanding of this and other very-long-chain polyunsaturated fatty acyl-CoAs and their roles in health and disease.
References
- 1. The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Executive Summary
(3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA is a transient but critical metabolic intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), specifically those with a 36-carbon backbone. These specialized lipids are not obtained from dietary sources but are synthesized de novo in a limited number of tissues, most notably the vertebrate retina. This guide provides a comprehensive overview of the natural context in which this molecule is found—the biosynthetic machinery of photoreceptor cells—and delineates the enzymatic pathway responsible for its formation. We will explore the key enzymes involved, with a particular focus on the rate-limiting elongase ELOVL4, and discuss the profound clinical implications of this pathway, as underscored by its connection to Stargardt disease-3. Furthermore, this guide furnishes detailed experimental protocols for the in vitro study of this biosynthetic pathway and the analytical techniques required for the detection of its elusive intermediates, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this unique area of lipid metabolism.
Section 1: Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids characterized by a carbon chain length of 24 or more. In vertebrates, fatty acids with 28 to 36 carbons are found in high concentrations almost exclusively in the retina, testes, and spermatozoa.[1][2] These molecules are integral components of cellular membranes, particularly as the sn-1 acyl component of retinal phosphatidylcholines, where docosahexaenoic acid (DHA, 22:6n-3) typically occupies the sn-2 position.[1][3] In bovine photoreceptor outer segments, these C28-C36 VLC-PUFAs can constitute up to 10 mol% of the total fatty acids in phosphatidylcholines, highlighting their significance in the membranes where phototransduction occurs.[1][2]
Unlike their shorter-chain counterparts (e.g., DHA), which are primarily of dietary origin, VLC-PUFAs are synthesized in situ within the tissues where they are found.[1][2] Therefore, the "natural source" of a metabolic intermediate like this compound is not a plant or animal from which it can be extracted in significant quantities, but rather the highly specialized enzymatic machinery of cells, such as retinal photoreceptors, that actively synthesize these molecules.
Section 2: The Biosynthetic Origin of this compound
The synthesis of VLC-PUFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process involves the sequential addition of two-carbon units, derived from malonyl-CoA, to a pre-existing fatty acyl-CoA primer. Each cycle of elongation consists of four distinct enzymatic reactions.
The formation of this compound is a specific step within one of the later cycles of this pathway, leading to the generation of a C36 VLC-PUFA. The overall process can be visualized as a spiral, where each turn adds two carbons to the growing acyl chain.
Section 3: Key Enzymatic Players in C36 VLC-PUFA Synthesis
The synthesis of VLC-PUFAs is carried out by a membrane-bound multi-enzyme complex in the endoplasmic reticulum. While several enzymes are involved in each elongation cycle, the substrate specificity and rate-limiting step are determined by the condensing enzyme.
ELOVL4: The Rate-Limiting Elongase
The key enzyme responsible for the synthesis of fatty acids with chain lengths greater than C26 is the Elongation of very-long-chain fatty acids protein 4 (ELOVL4) .[1][2] ELOVL4 is a member of the ELO family of condensing enzymes and is highly expressed in the retina, brain, skin, and testes.[4][5] It catalyzes the first and rate-limiting step of the elongation cycle: the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[6]
Studies have shown that ELOVL4 has a substrate preference for C26 and longer acyl-CoAs, and it can elongate both saturated and polyunsaturated fatty acids.[7] Specifically for VLC-PUFA synthesis in the retina, eicosapentaenoic acid (20:5n-3) has been identified as a more efficient precursor than docosahexaenoic acid (DHA, 22:6n-3).[8][9] The precursors are first elongated to C26 by other elongases, after which ELOVL4 catalyzes the subsequent elongation steps to produce C28 to C38 VLC-PUFAs.[8][10]
The Elongase Complex Enzymes
Following the initial condensation by ELOVL4, three additional enzymes act in sequence to complete the elongation cycle:
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-keto group of the 3-ketoacyl-CoA intermediate to a hydroxyl group, forming a (3R)-hydroxyacyl-CoA. This reaction requires NADPH as a reducing agent.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): The HACD enzyme removes a molecule of water from the (3R)-hydroxyacyl-CoA, creating a double bond between the alpha and beta carbons and forming a trans-2,3-enoyl-CoA.[11]
-
Trans-2,3-Enoyl-CoA Reductase (TECR): In the final step of the cycle, TECR reduces the double bond of the trans-2,3-enoyl-CoA, yielding a saturated acyl-CoA that is two carbons longer than the initial substrate.[12][13][14] This reaction also utilizes NADPH. The newly formed, elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids.
Section 4: The Specific Biosynthetic Step Yielding this compound
The molecule of interest, this compound, is the product of the first reductive step in the elongation cycle that extends a C34 VLC-PUFA to a C36 VLC-PUFA.
The likely biosynthetic sequence is as follows:
-
A (21Z,24Z,27Z,30Z,33Z)-tetratriacontapentaenoyl-CoA (C34:5-CoA) enters the elongation cycle as the substrate for ELOVL4.
-
ELOVL4 condenses this C34:5-CoA with malonyl-CoA to produce (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA .
-
3-Ketoacyl-CoA reductase (KAR) then reduces the 3-oxo group of this intermediate to a 3-hydroxy group, yielding This compound .
This specific 3-hydroxyacyl-CoA intermediate is then further processed by HACD and TECR to complete the synthesis of the C36:5 VLC-PUFA.
Section 5: Clinical Relevance: ELOVL4 and Stargardt Disease-3 (STGD3)
The critical role of the VLC-PUFA biosynthetic pathway is underscored by its link to human disease. Mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy (STGD3), an autosomal dominant juvenile-onset form of macular degeneration that leads to progressive vision loss.[4][7]
The disease-causing mutations in ELOVL4 often result in a truncated protein that lacks the C-terminal endoplasmic reticulum retention signal.[15] This leads to mislocalization of the mutant ELOVL4 protein and a dominant-negative effect on the wild-type protein, ultimately impairing the synthesis of VLC-PUFAs.[15][16] The resulting deficiency in retinal VLC-PUFAs is believed to be a key factor in the photoreceptor degeneration observed in STGD3 patients.[1][2] This direct link between a specific enzyme in this pathway and a debilitating retinal disease highlights the importance of understanding the biosynthesis of VLC-PUFAs and their intermediates for developing potential therapeutic strategies.
Section 6: Methodologies for the Study of VLC-PUFA Biosynthesis
Part A: In Vitro Analysis of ELOVL4 Activity
Studying the activity of ELOVL4 and the formation of its downstream products, including the 3-hydroxyacyl-CoA intermediates, can be achieved through in vitro elongase assays using microsomal fractions from tissues expressing ELOVL4 or from cells overexpressing the recombinant protein.
Experimental Protocol: In Vitro Fatty Acid Elongase Assay
-
Preparation of Microsomes:
-
Homogenize tissue (e.g., retina) or cultured cells (e.g., HEK293 cells expressing recombinant ELOVL4) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, and protease inhibitors).[16]
-
Perform differential centrifugation to isolate the microsomal fraction. Typically, this involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Elongase Reaction:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2):
-
Microsomal protein (50-100 µg)
-
Fatty acyl-CoA substrate (e.g., 20 µM C34:5-CoA)
-
Radiolabeled malonyl-CoA (e.g., 100 µM [2-¹⁴C]malonyl-CoA)
-
NADPH (e.g., 500 µM)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
To specifically assay the condensation step (formation of 3-ketoacyl-CoA), omit NADPH from the reaction.[7]
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by adding a strong acid or base (e.g., 2.5 M H₂SO₄ or 2.5 M KOH).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
For detailed structural analysis, the fatty acids can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).[16]
-
Part B: Analytical Techniques for Acyl-CoA Intermediates
The direct analysis of acyl-CoA intermediates like this compound is challenging due to their low abundance, transient nature, and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of these molecules.
LC-MS/MS Analysis of Long-Chain Acyl-CoAs
-
Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are critical. Tissues are typically snap-frozen in liquid nitrogen. Extraction is often performed using a combination of acidic buffers and organic solvents to precipitate proteins and extract the acyl-CoAs.[17][18]
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation. The use of ion-pairing reagents or high pH mobile phases can improve chromatographic resolution.[17][18]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity. The precursor ion (the molecular ion of the specific acyl-CoA) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety) is often observed and can be used for screening.[18][19]
Section 7: Data Summary and Quantitative Insights
Table 1: Key Enzymes in the Retinal VLC-PUFA Elongation Pathway
| Enzymatic Step | Enzyme | Gene | Function |
| Condensation | Elongation of very-long-chain fatty acids protein 4 | ELOVL4 | Catalyzes the rate-limiting condensation of a fatty acyl-CoA with malonyl-CoA.[6] |
| Reduction 1 | 3-Ketoacyl-CoA Reductase | KAR (multiple genes) | Reduces the 3-keto group to a 3-hydroxy group. |
| Dehydration | 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | Dehydrates the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.[11] |
| Reduction 2 | Trans-2,3-Enoyl-CoA Reductase | TECR | Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[12][14] |
Table 2: Reported Concentrations of C28-C36 VLC-PUFAs in Retinal Tissue
| Tissue Source | Lipid Class | VLC-PUFA Concentration | Reference |
| Bovine Photoreceptor Outer Segments | Phosphatidylcholine | ~10 mol% of total fatty acids | [1][2][3] |
| Bovine Retina | Phosphatidylcholine | ~13% of the PC fraction in ROS membranes | [9] |
| Human Retina | Total Lipids | C26-C34 n-3 and n-6 VLC-PUFAs detected | [9] |
Section 8: Conclusion and Future Directions
This compound represents a key, albeit transient, molecule in a highly specialized biosynthetic pathway that is crucial for the health and function of the vertebrate retina. Its "natural source" is the metabolic machinery of photoreceptor cells, where a dedicated complex of enzymes, with ELOVL4 at its core, synthesizes C28-C36 VLC-PUFAs. The elucidation of this pathway not only expands our fundamental understanding of lipid metabolism but also provides a direct molecular link to retinal diseases like Stargardt disease-3, offering potential avenues for therapeutic intervention.
Future research in this field will likely focus on several key areas: the precise regulation of the VLC-PUFA elongation complex, the structural biology of ELOVL4 and its partner enzymes, the specific biophysical roles of VLC-PUFA-containing phospholipids in photoreceptor membranes, and the development of strategies to modulate this pathway for therapeutic benefit in retinal and other associated diseases. The methodologies outlined in this guide provide a robust framework for pursuing these exciting and important research directions.
References
- 1. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. ELOVL4 (Very long chain fatty acid elongase 4) - Creative Biolabs [creativebiolabs.net]
- 6. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TECR - Wikipedia [en.wikipedia.org]
- 13. Very-long-chain enoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the sensitive and specific quantification of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). We present a detailed protocol for the extraction of this very-long-chain acyl-CoA from biological matrices, followed by its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides in-depth insights into the rationale behind each step, from sample preparation to data acquisition and analysis, to ensure methodological integrity and reproducibility. The protocols described herein are designed for researchers, scientists, and drug development professionals investigating lipid metabolism, peroxisomal disorders, and related therapeutic interventions.
Introduction: The Significance of this compound
This compound is a specific 3-hydroxyacyl-CoA derivative of hexatriacontapentaenoic acid (C36:5), an omega-3 very-long-chain polyunsaturated fatty acid. Its metabolism is primarily localized to peroxisomes, cellular organelles responsible for the β-oxidation of fatty acids that are too long to be processed by mitochondria.[1][2][3] The initial steps of VLCFA degradation occur in peroxisomes until they are shortened to medium- or long-chain acyl-CoAs, which can then be transported to mitochondria for complete oxidation.[4]
The enzyme 3-hydroxyacyl-CoA dehydrogenase plays a pivotal role in the third step of β-oxidation, catalyzing the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[5] Dysregulation of this pathway is associated with several severe metabolic disorders, making the accurate quantification of intermediates like this compound crucial for both basic research and clinical diagnostics.
This application note provides a validated starting point for researchers aiming to quantify this specific very-long-chain 3-hydroxyacyl-CoA, offering a detailed workflow from sample to result.
Experimental Workflow Overview
The analytical process for the quantification of this compound can be broken down into three main stages: sample preparation, LC-MS/MS analysis, and data processing. Each stage is critical for achieving accurate and reproducible results.
Detailed Protocols
Sample Preparation: Extraction of Very-Long-Chain Acyl-CoAs
The extraction of very-long-chain acyl-CoAs from biological matrices is a critical step that requires careful attention to prevent degradation and ensure high recovery. The following protocol is a robust method for tissues and cells.
Materials:
-
100 mM Potassium Phosphate Buffer (pH 4.9)
-
Isopropanol
-
Acetonitrile
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or a specialized mixed-mode cartridge)
-
Methanol
-
Internal Standard: A stable isotope-labeled version of the analyte is recommended. If unavailable, a structurally similar very-long-chain acyl-CoA can be used.
Protocol:
-
Homogenization: Homogenize frozen tissue or cell pellets in ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Solvent Extraction: Add a 3:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously and centrifuge to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent, such as a mixture of methanol and ammonium formate.[2]
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Rationale: The use of an acidic buffer helps to maintain the stability of the acyl-CoA esters. The acetonitrile/isopropanol mixture is effective for precipitating proteins while keeping the relatively nonpolar very-long-chain acyl-CoAs in solution. SPE is crucial for removing salts and other matrix components that can interfere with LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters: The separation of the very-long-chain and polyunsaturated analyte from its isomers and other matrix components requires a high-resolution reversed-phase column and a carefully optimized gradient.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate. |
Rationale: A C18 column provides the necessary hydrophobicity to retain the long acyl chain. The use of ammonium acetate as a mobile phase additive improves peak shape and ionization efficiency in positive ESI mode. A gradual gradient is essential to ensure the separation of structurally similar lipids.
Mass Spectrometry (MS) Parameters: The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: The MRM transitions are based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (507 Da).[1][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1292.6 | 785.6 | 35 |
| This compound | 1292.6 | 428.0 | 50 |
| Internal Standard (e.g., ¹³C-labeled analyte) | Varies | Varies | To be optimized |
Note: The exact m/z values and collision energies should be optimized using a commercially available standard of this compound.
Data Analysis and Quantification
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analytical standard into a blank matrix that has undergone the same extraction procedure.
Quantification: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method Validation and Quality Control
For reliable quantitative results, the method should be validated for:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process. Polyunsaturated fatty acids are susceptible to oxidation, so proper storage at -80°C and minimizing freeze-thaw cycles are crucial.[7]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. By following these guidelines, researchers can achieve accurate and reproducible quantification of this important very-long-chain acyl-CoA, enabling further insights into lipid metabolism and associated diseases. The principles and methodologies described herein can also be adapted for the analysis of other similar lipid species.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in Tissue Samples by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), in various tissue samples. The described methodology employs a robust workflow encompassing tissue homogenization, solid-phase extraction (SPE) for the purification of acyl-CoAs, and subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to meet the rigorous standards of bioanalytical method validation, ensuring data accuracy, precision, and reliability for researchers in lipidomics, metabolic disease, and drug development.
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as activated forms of fatty acids for catabolic and anabolic pathways. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as this compound, are particularly important in the biosynthesis of complex lipids and cellular signaling. Dysregulation of VLCFA-CoA metabolism has been implicated in several metabolic and neurological disorders. Accurate quantification of these molecules in biological matrices is therefore crucial for understanding their physiological roles and for the development of novel therapeutic interventions.
The inherent complexity and amphiphilic nature of acyl-CoAs present analytical challenges, particularly for very-long-chain species.[1] This application note details a validated method that addresses these challenges through optimized sample preparation and sensitive LC-MS/MS detection.
Experimental Workflow Overview
The analytical workflow is designed to ensure efficient extraction, purification, and sensitive detection of the target analyte from complex tissue matrices.
Figure 1: High-level experimental workflow for the quantification of this compound.
Materials and Reagents
Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide
-
Potassium Phosphate Monobasic
-
Trichloroacetic Acid (TCA)
-
This compound analytical standard
-
Heptadecanoyl-CoA (Internal Standard, IS)
Consumables
-
Homogenizer tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Autosampler vials with inserts
-
Pipette tips
Detailed Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and the internal standard (Heptadecanoyl-CoA) in a solution of 1:1 methanol:water.
-
Working Standard Solutions: Serially dilute the primary stock solution to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 1 µg/mL.
Tissue Sample Preparation
The extraction of acyl-CoAs from tissue requires rapid quenching of enzymatic activity and efficient extraction of these amphiphilic molecules.[2]
-
Tissue Weighing: Accurately weigh approximately 20-50 mg of frozen tissue.
-
Homogenization:
-
To the frozen tissue, add 1 mL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins and quench enzymatic activity.[3]
-
Add a pre-determined amount of the internal standard spiking solution.
-
Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved.
-
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE)
SPE is a critical step for purifying and concentrating the acyl-CoAs from the tissue extract.[3][4][5]
-
Column Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the tissue extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of a solution of 80:20 acetonitrile:water containing 0.1% ammonium hydroxide.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Heptadecanoyl-CoA (Internal Standard) | 920.5 | 413.2 | 45 |
Note: The exact precursor and product ions for the target analyte must be determined by direct infusion of the analytical standard into the mass spectrometer. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs and can be used for identification.[4][5]
Method Validation
The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry to ensure its reliability for intended applications.[6][7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: Determined by analyzing replicate quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Quantification
The concentration of this compound in tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The final concentration is reported as pmol/mg of tissue.
Conclusion
This application note provides a detailed and robust protocol for the quantification of the very-long-chain fatty acyl-CoA, this compound, in tissue samples. The combination of an optimized sample preparation workflow and sensitive LC-MS/MS detection allows for accurate and reproducible measurements. Adherence to established bioanalytical method validation guidelines ensures the generation of high-quality data for advancing our understanding of lipid metabolism and its role in health and disease.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. hhs.gov [hhs.gov]
extraction protocol for very long-chain acyl-CoAs from cells
An Application Note and Protocol for the Extraction of Very Long-Chain Acyl-Coenzyme A from Cultured Cells
Authored by: A Senior Application Scientist
Introduction
Very long-chain acyl-CoAs (VLC-ACoAs) are critical metabolic intermediates, playing essential roles in a variety of cellular processes including ceramide and sphingolipid synthesis, protein acylation, and energy metabolism. Unlike their more abundant long-chain counterparts, VLC-ACoAs, which are defined as having acyl chains of 20 carbons or more, present unique challenges in their extraction and subsequent analysis due to their low cellular abundance and amphipathic nature. This document provides a detailed protocol for the robust extraction of VLC-ACoAs from cultured mammalian cells, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol has been designed to ensure high recovery rates and minimize artefactual hydrolysis, thereby providing a trustworthy method for researchers in metabolic studies and drug development.
The Challenge of VLC-ACoA Extraction
The accurate quantification of intracellular VLC-ACoAs is predicated on an efficient and reproducible extraction method. The primary challenges in developing such a method are twofold:
-
Chemical Lability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, which can lead to an underestimation of their cellular concentrations.
-
Amphipathic Nature: VLC-ACoAs possess a highly polar Coenzyme A head group and a long, non-polar acyl chain. This dual characteristic complicates their partitioning in standard biphasic extraction systems.
To address these challenges, the presented protocol employs a modified version of the widely used Bligh and Dyer method, which has been optimized to improve the recovery of these specific lipid species.
Principle of the Method
This protocol utilizes a single-phase acidic extraction followed by a phase separation to isolate VLC-ACoAs from other cellular components. The initial extraction is performed in a methanol/water/chloroform mixture, which is subsequently acidified to ensure that the phosphate groups of the Coenzyme A moiety are protonated, thereby increasing their solubility in the organic phase. The subsequent addition of chloroform and water induces a phase separation, with the VLC-ACoAs partitioning into the lower organic phase.
Experimental Workflow
The overall workflow for the extraction and analysis of VLC-ACoAs is depicted in the following diagram:
Topic: Enhancing Volatility and Detection: A Guide to the Derivatization of 3-Hydroxy Fatty Acyl-CoAs for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The analysis of 3-hydroxy fatty acyl-CoAs is critical for understanding fatty acid metabolism and diagnosing inborn errors of metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for their quantification, but the inherent low volatility and thermal lability of these compounds present a significant analytical challenge. This application note provides a detailed guide to the derivatization of 3-hydroxy fatty acyl-CoAs, a crucial step to convert these analytes into forms amenable to GC-MS analysis. We will explore the underlying chemical principles, present a robust and validated protocol using silylation, and discuss critical experimental considerations to ensure data integrity and reproducibility.
Introduction: The Analytical Hurdle of 3-Hydroxy Fatty Acyl-CoAs
3-Hydroxy fatty acyl-CoAs are key intermediates in the β-oxidation of fatty acids. The accurate measurement of these molecules in biological matrices is essential for both basic research and clinical diagnostics, particularly for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. However, their molecular structure, which includes a polar hydroxyl (-OH) group and a carboxylic acid group (after hydrolysis from CoA), makes them non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. For the GC-MS analysis of 3-hydroxy fatty acids (following their hydrolysis from the CoA ester), the primary goals of derivatization are:
-
To Increase Volatility: By replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.
-
To Enhance Thermal Stability: The resulting derivatives are less susceptible to degradation in the hot GC injection port and column.
-
To Improve Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better separation from other matrix components.
-
To Generate Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns upon electron ionization, aiding in compound identification and quantification.
The Chemistry of Derivatization: A Focus on Silylation
While several derivatization techniques exist, silylation is the most common and effective method for compounds containing hydroxyl and carboxyl groups. This process involves the reaction of the active hydrogen with a silylating reagent to form a stable trimethylsilyl (TMS) ether or ester.
One of the most powerful and widely used silylating reagents is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst such as trimethylchlorosilane (TMCS) . The reaction mechanism involves the nucleophilic attack of the hydroxyl or carboxyl oxygen on the silicon atom of the BSTFA, leading to the formation of the TMS derivative and non-interfering, volatile byproducts. The addition of ~1% TMCS as a catalyst enhances the reactivity of the BSTFA, ensuring a more rapid and complete derivatization, especially for sterically hindered hydroxyl groups.
Experimental Workflow and Protocol
The overall process involves the hydrolysis of the acyl-CoA ester, extraction of the resulting free fatty acid, and subsequent derivatization prior to GC-MS analysis.
Diagram: Overall Experimental Workflow
Caption: Workflow from sample preparation to GC-MS analysis.
Diagram: Silylation of a 3-Hydroxy Fatty Acid
Caption: General reaction for the silylation of a 3-hydroxy fatty acid.
Detailed Protocol: Silylation using BSTFA + 1% TMCS
This protocol assumes the 3-hydroxy fatty acyl-CoAs have already been hydrolyzed to their free acid form and extracted into an appropriate organic solvent.
Reagents and Materials:
-
Dried extract of 3-hydroxy fatty acids in a GC vial.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Store in a desiccator.
-
Pyridine or Acetonitrile (Anhydrous grade).
-
Heating block or oven capable of maintaining 60-80°C.
-
Inert gas (Nitrogen or Argon) for evaporation and blanketing.
Procedure:
-
Drying: Ensure the sample extract is completely dry. The presence of water will consume the derivatizing reagent and lead to incomplete reactions. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in the GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the analytes.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The pyridine acts as a solvent and also as an HCl scavenger, driving the reaction to completion.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven. For more sterically hindered or less reactive compounds, the temperature can be increased to 80°C or the time extended to 60 minutes.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1-2 µL is typically injected.
GC-MS Parameters and Data Interpretation
While specific parameters should be optimized for your instrument, the following provides a validated starting point.
| Parameter | Typical Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar to mid-polar column provides excellent separation for the relatively non-polar TMS-derivatized fatty acids. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples. |
| Injector Temp | 250 - 280°C | Ensures rapid and complete volatilization of the derivatized analytes without causing thermal degradation. |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min. | This temperature program allows for the separation of analytes with a wide range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min. | Provides good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) at 70 eV. | Standard EI provides reproducible fragmentation patterns that are suitable for library matching and structural elucidation. |
| MS Scan Range | m/z 50 - 600 | This range covers the expected molecular ions and characteristic fragments of the derivatized 3-hydroxy fatty acids. |
| MS Source Temp | 230°C | A standard source temperature that balances sensitivity and prevents contamination. |
| MS Quad Temp | 150°C | A standard quadrupole temperature. |
Interpreting the Mass Spectra: The EI mass spectra of TMS-derivatized 3-hydroxy fatty acids will show characteristic fragments. The molecular ion (M+) may be weak or absent, but a prominent fragment corresponding to the loss of a methyl group ([M-15]+) is usually observed. Another key fragment is often seen at m/z 175, which is characteristic of the TMS-derivatized 3-hydroxy position.
Critical Considerations and Troubleshooting
-
Anhydrous Conditions are Paramount: Water is the primary enemy of silylation. Ensure all glassware is oven-dried and cooled in a desiccator. Use only high-purity, anhydrous solvents and reagents. Incomplete derivatization, characterized by broad, tailing peaks for the underivatized analyte, is a common symptom of moisture contamination.
-
Reagent Stability: Silylating reagents are extremely sensitive to moisture. Purchase them in small quantities, store them in a desiccator, and always flush the headspace of the bottle with an inert gas before sealing.
-
Matrix Effects: Biological samples are complex. Co-extracted matrix components can interfere with the derivatization reaction or the GC-MS analysis. A thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary for complex matrices to achieve the best results.
-
Choice of Solvent: While pyridine is an excellent solvent and catalyst, it can sometimes produce a large solvent front in the chromatogram. Anhydrous acetonitrile is a common alternative.
-
Derivatization Byproducts: The derivatization reaction itself produces byproducts. While those from BSTFA are volatile and generally do not interfere, it is important to be aware of their presence in the chromatogram.
Conclusion
The derivatization of 3-hydroxy fatty acyl-CoAs, specifically through silylation with BSTFA, is an indispensable step for reliable quantitative analysis by GC-MS. By converting these polar, non-volatile compounds into their corresponding TMS derivatives, analysts can overcome the inherent challenges of GC analysis. The protocol and considerations outlined in this note provide a robust framework for researchers. Adherence to anhydrous conditions and careful optimization of reaction and instrument parameters are key to achieving high-quality, reproducible data in the study of fatty acid metabolism.
Application Note & Protocol: A Comprehensive Guide to the Chemical Synthesis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Abstract: This document provides a detailed, research-grade protocol for the multi-step chemical synthesis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a critical standard for biochemical assays, lipidomic research, and the investigation of metabolic pathways involving enzymes like ELOVL4. The synthetic strategy is designed for maximum stereochemical control and adaptability, proceeding through three main stages: 1) construction of the C36 polyunsaturated fatty acid backbone via a key Negishi cross-coupling reaction, 2) introduction of the chiral hydroxyl group via a stereoselective reduction of a β-keto ester intermediate, and 3) final activation to the coenzyme A thioester. Each step is accompanied by in-depth explanations of the chemical logic, detailed experimental procedures, and methods for purification and validation.
Introduction: The Significance of a Bespoke Acyl-CoA Standard
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a specialized class of lipids, typically defined as having acyl chains of 24 carbons or more.[1] These molecules are integral to the function of specific tissues, most notably the retina and testes, where they are biosynthesized by the ELOVL4 elongase enzyme.[2] The target molecule, this compound, represents a key intermediate in the β-oxidation of its parent C36:5 fatty acid. Access to a chemically pure and stereochemically defined standard of this molecule is paramount for:
-
Enzyme Kinetics: Accurately determining the kinetic parameters of enzymes involved in VLC-PUFA metabolism.
-
Metabolite Identification: Serving as an unambiguous standard for mass spectrometry-based lipidomics to confirm the presence and quantity of this intermediate in biological samples.
-
Drug Discovery: Screening for inhibitors or modulators of enzymes in the fatty acid oxidation pathway.
This guide presents a robust and rational synthetic approach, moving beyond a simple recitation of steps to provide the underlying principles that ensure a successful outcome for researchers in lipid chemistry and biochemistry.
Overall Synthetic Strategy
The synthesis is designed in a convergent manner, building the complex molecule from several key fragments. This approach maximizes efficiency and allows for the purification of intermediates at critical junctures.
Figure 1: Convergent three-stage synthetic workflow.
Detailed Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all organometallic reagents and reactive chemicals with extreme care under an inert atmosphere (Argon or Nitrogen).
Stage 1: Synthesis of the (21Z,24Z,27Z,30Z,33Z)-Hexatriacontapentaenoic Acid Backbone
The core of this stage is the construction of the very-long-chain carbon skeleton. We will utilize a Negishi cross-coupling reaction, which is highly effective for forming C(sp³)–C(sp³) bonds.[3] This involves coupling an organozinc reagent derived from a saturated alkyl halide with an acyl chloride derived from a polyunsaturated fatty acid fragment.
Protocol 1.1: Preparation of Saturated C21 Alkyl Zinc Reagent
-
Starting Material: 1-Bromouncosane (C21H43Br).
-
Activation of Zinc: In a flame-dried, three-neck flask under Argon, add Zinc dust (1.5 eq). Activate the zinc by stirring with 1,2-dibromoethane (0.1 eq) in anhydrous THF until gas evolution ceases.
-
Formation of Organozinc: To the activated zinc, add a solution of 1-bromouncosane (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require cooling to maintain room temperature. Stir for 4-6 hours until the alkyl bromide is consumed (monitor by TLC or GC). The resulting grey solution of the organozinc reagent is used directly in the next step.
Protocol 1.2: Preparation of Polyunsaturated C15 Acyl Chloride
-
Starting Material: A suitable C15 pentaenoic acid is required. A practical approach is to start from a commercially available omega-3 PUFA like eicosapentaenoic acid (EPA, C20:5) and perform a one-carbon degradation (e.g., via ozonolysis and subsequent transformations) to obtain the corresponding C19 acid, followed by a further degradation or building up to the C15 fragment. For this protocol, we assume the availability of (6Z,9Z,12Z,15Z,18Z)-pentadeca-6,9,12,15,18-pentaenoic acid.
-
Acid Chloride Formation: In a flame-dried flask under Argon, dissolve the C15 pentaenoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which should be used immediately.
Protocol 1.3: Negishi Cross-Coupling Reaction
-
Catalyst Preparation: In a separate flame-dried flask, add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) and flush with Argon. Add anhydrous THF to dissolve the catalyst components.
-
Coupling: To the freshly prepared C21 alkyl zinc reagent, add the palladium catalyst solution via cannula. Then, add a solution of the C15 acyl chloride in anhydrous THF dropwise at 0 °C.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC. Upon completion, quench the reaction by carefully adding saturated NH₄Cl solution.
-
Workup & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting product is a β-keto ester. To obtain the fatty acid ester, a reduction (e.g., Clemmensen or Wolff-Kishner) or a related deoxygenation protocol is required. A more direct coupling to form the alkyl chain can be achieved by converting the acyl chloride to a suitable electrophile that does not introduce the ketone. However, for this protocol, we will proceed with the ketone and reduce it later. The crude product is purified by column chromatography on silica gel.
Stage 2: Stereoselective Introduction of the (3R)-Hydroxy Group
This stage first involves creating the β-keto ester functionality, followed by a highly controlled stereoselective reduction.
Protocol 2.1: Formation of the 3-Oxo-hexatriacontapentaenoic Ester
-
Starting Material: The methyl or ethyl ester of the C36 pentaenoic acid from Stage 1.
-
Claisen Condensation: In a flame-dried flask under Argon, prepare a solution of the C36 ester (1.0 eq) in anhydrous THF. Cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 30 minutes.
-
Acylation: Add acetyl chloride (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Workup: Quench with saturated NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting β-keto ester by silica gel chromatography.
Protocol 2.2: Asymmetric Reduction to (3R)-Hydroxy Ester
The choice of reducing agent is critical for establishing the (R) stereochemistry. Biocatalytic reduction offers excellent selectivity.[4][5] Alternatively, chemical methods using chiral catalysts are effective.[6]
-
Method A: Biocatalytic Reduction with a Ketoreductase (KRED)
-
Enzyme System: Use a commercially available ketoreductase that exhibits high selectivity for producing (R)-alcohols. These are often sold as screening kits with cofactor regeneration systems (e.g., using isopropanol and a corresponding dehydrogenase).
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), create an emulsion of the 3-oxo-ester substrate. Add the KRED enzyme, NAD(P)H as a cofactor, and the regeneration system components.
-
Incubation: Stir the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 24-48 hours. Monitor conversion by HPLC or TLC.
-
Extraction: Once the reaction is complete, extract the product with an organic solvent like ethyl acetate. Dry and concentrate to yield the crude (3R)-hydroxy ester.
-
-
Method B: Chemical Reduction (Noyori Asymmetric Hydrogenation)
-
Catalyst: Use a chiral ruthenium catalyst such as RuCl₂[(R)-BINAP]₂.
-
Reaction: In a pressure vessel, dissolve the 3-oxo-ester in ethanol. Add the chiral ruthenium catalyst (0.01 eq). Pressurize the vessel with H₂ gas (50-100 atm) and heat to 50-80 °C.
-
Workup: After 12-24 hours, cool the vessel, vent the hydrogen, and concentrate the reaction mixture. Purify by column chromatography.
-
Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.
Stage 3: Saponification and Final CoA Thioester Synthesis
The final stage involves converting the synthesized hydroxy ester into the target acyl-CoA.
Protocol 3.1: Ester Hydrolysis (Saponification)
-
Dissolve the (3R)-3-hydroxy ester from Stage 2 in a mixture of THF and methanol.
-
Add a 1 M aqueous solution of lithium hydroxide (LiOH) (5.0 eq).
-
Stir at room temperature for 4-6 hours until the ester is fully consumed (TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the free fatty acid with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate to yield the final (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoic acid.
Protocol 3.2: Activation and Coenzyme A Coupling
Activation of the carboxylic acid is necessary for efficient coupling with Coenzyme A. The N-hydroxysuccinimide (NHS) ester method is a reliable choice.[7]
-
NHS Ester Formation: Dissolve the hydroxy fatty acid (1.0 eq), N-hydroxysuccinimide (1.1 eq), and dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous THF. Stir at room temperature for 6-8 hours. A white precipitate of dicyclohexylurea will form.
-
Isolation of NHS Ester: Filter off the precipitate and concentrate the filtrate. The crude NHS ester can be purified by chromatography or used directly.
-
Coupling with Coenzyme A: Prepare a solution of Coenzyme A, trilithium salt (1.2 eq) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Add a solution of the NHS ester in a minimal amount of THF or dioxane dropwise to the CoA solution.
-
Stir at room temperature for 12-16 hours.
-
Purification: The final acyl-CoA product is highly polar and requires specialized purification. Solid-phase extraction (SPE) or reversed-phase HPLC are the methods of choice.[8]
-
SPE: Use a C18 SPE cartridge. Load the reaction mixture, wash with water to remove salts, then with a low percentage of organic solvent (e.g., 10% acetonitrile) to remove less polar impurities. Elute the acyl-CoA with a higher concentration of organic solvent (e.g., 60-80% acetonitrile).
-
HPLC: Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or potassium phosphate). Monitor the elution at 260 nm (the absorbance maximum for the adenine ring of CoA).
-
Final Validation: The identity and purity of the final product should be confirmed by high-resolution mass spectrometry (HRMS) to verify the exact mass and by ¹H and ¹³C NMR spectroscopy.
Data Summary and Expected Results
The following table summarizes the key quantitative aspects of the proposed synthesis.
| Step | Key Reagents | Solvent | Typical Yield | Purity Check |
| 1.1 Organozinc Prep. | 1-Bromouncosane, Zn dust, 1,2-dibromoethane | THF | >90% (in situ) | TLC/GC of starting material |
| 1.3 Negishi Coupling | Organozinc, Acyl Chloride, Pd(OAc)₂, SPhos | THF | 40-60% | TLC, NMR, MS |
| 2.1 Claisen Cond. | C36 Ester, LDA, Acetyl Chloride | THF | 60-75% | TLC, NMR |
| 2.2 Asymmetric Red. | 3-Oxo-ester, KRED or Ru-BINAP catalyst | Buffer/EtOH | 85-95% | Chiral HPLC (>98% ee) |
| 3.1 Saponification | Hydroxy ester, LiOH | THF/MeOH/H₂O | >95% | TLC |
| 3.2 CoA Coupling | Hydroxy acid, NHS, DCC, Coenzyme A | THF/Aq. Buffer | 30-50% | HPLC, HRMS, NMR |
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. By employing a convergent strategy featuring a robust Negishi coupling and a highly selective asymmetric reduction, researchers can obtain this valuable standard with high stereochemical and chemical purity. The successful synthesis and validation of this molecule will empower more precise and reliable investigations into the fascinating and vital field of very-long-chain fatty acid metabolism.
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in Lipidomics
Introduction: Unveiling the Significance of a Novel Very-Long-Chain Polyunsaturated Fatty Acyl-CoA
The field of lipidomics is continuously advancing, shedding light on the intricate roles of diverse lipid species in health and disease. Among these, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are emerging as critical players with highly specialized functions, particularly in the retina, brain, and testes. This application note focuses on (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA , a C36:5 intermediate in the biosynthesis of these unique lipids. Understanding the metabolism and abundance of this specific acyl-CoA can provide invaluable insights into the pathophysiology of various disorders, including inherited retinal diseases like Stargardt's disease, and other neurological conditions.
The exceptional chain length and polyunsaturated nature of the fatty acyl component of this molecule present unique analytical challenges. This guide provides a comprehensive overview of the biological context, key metabolic pathways, and detailed protocols for the robust and sensitive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to investigate the role of this and other VLC-PUFA intermediates in various biological systems.
Biological Significance and Metabolic Context
This compound is a transient but crucial intermediate in the fatty acid elongation cycle, a process that extends the carbon chain of fatty acids. Specifically, it is a product of the reduction of its corresponding 3-ketoacyl-CoA and a substrate for the subsequent dehydration step. This elongation pathway is responsible for the synthesis of VLC-PUFAs, which are fatty acids with 24 or more carbons.
The key enzyme responsible for the synthesis of VLC-PUFAs is the Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) . ELOVL4 is highly expressed in the photoreceptor cells of the retina, as well as in the brain and testes, the primary sites of VLC-PUFA synthesis. Mutations in the ELOVL4 gene are known to cause Stargardt-like macular dystrophy (STGD3), an inherited juvenile macular degeneration, highlighting the critical role of ELOVL4 and its products in retinal health. The accumulation or deficiency of intermediates like this compound could serve as a biomarker for dysfunctional VLC-PUFA metabolism in these and other pathologies.
The biosynthesis of C36:5 PUFA-CoA is a multi-step process occurring in the endoplasmic reticulum. It begins with shorter dietary essential fatty acids, such as docosahexaenoic acid (DHA, 22:6n-3), which undergo successive rounds of elongation. Each cycle adds two carbon units and involves four key enzymatic reactions as depicted below.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Analytical Workflow for this compound
The analysis of very-long-chain acyl-CoAs is challenging due to their amphiphilic nature, low abundance, and susceptibility to degradation. A robust analytical workflow is essential for accurate and reproducible quantification.
Caption: A typical analytical workflow for the lipidomic analysis of acyl-CoAs.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Cultured Cells
This protocol is designed for the extraction of acyl-CoAs from cultured cells, such as retinal pigment epithelial cells or neuronal cell lines.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent: 2:1:0.8 (v/v/v) methanol:chloroform:water
-
Internal standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., [¹³C₁₈]-oleoyl-CoA) should be added to the extraction solvent.
-
Polypropylene centrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate (e.g., 10 cm dish).
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to the plate.
-
Scrape the cells and transfer the cell lysate to a polypropylene centrifuge tube.
-
Rinse the plate with an additional 1 mL of extraction solvent and pool with the first extract.
-
-
Phase Separation:
-
Vortex the tube vigorously for 1 minute.
-
Add 500 µL of chloroform and 500 µL of water to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase. Acyl-CoAs will partition primarily to the interface and the lower organic phase.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase and the protein disk into a new tube.
-
-
Drying and Reconstitution:
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
-
Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization of chromatographic and mass spectrometric parameters is highly recommended.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Predicted MRM Transitions:
-
Precursor Ion (Q1): The exact mass of the protonated molecule [M+H]⁺ should be calculated based on its chemical formula (C₅₇H₉₄N₇O₁₈P₃S).
-
Product Ions (Q3): A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety. Another expected fragmentation is the cleavage of the thioester bond. Specific transitions should be optimized by direct infusion of a standard. A proposed fragmentation pattern is shown below.
-
Caption: Proposed fragmentation pattern for this compound in positive ESI mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., [¹³C₁₈]-oleoyl-CoA) | Known value | Known value | Optimized |
Note: The exact m/z values and collision energies must be determined empirically using a commercially available standard of this compound, which is available from suppliers such as MedchemExpress.
Data Analysis and Quantification
Quantitative analysis is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve should be prepared using a serial dilution of the analytical standard, with a constant concentration of the internal standard. The concentration of the analyte in the biological samples is then calculated from the calibration curve.
Example Data Table:
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (pmol/mg protein) |
| Control 1 | 150,000 | 500,000 | 0.30 | 1.5 |
| Control 2 | 165,000 | 510,000 | 0.32 | 1.6 |
| Treated 1 | 350,000 | 490,000 | 0.71 | 3.6 |
| Treated 2 | 380,000 | 505,000 | 0.75 | 3.8 |
Conclusion and Future Perspectives
The study of this compound and other VLC-PUFA intermediates offers a promising avenue for understanding the molecular basis of diseases associated with ELOVL4 dysfunction. The protocols outlined in this application note provide a robust framework for the reliable detection and quantification of this novel lipid species. Further research in this area, facilitated by these advanced analytical techniques, will undoubtedly deepen our understanding of the critical roles of VLC-PUFAs in human health and disease, and may pave the way for the development of novel diagnostic and therapeutic strategies.
Application Note: A Robust Protocol for the Solid-Phase Extraction of Long-Chain Acyl-CoAs
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, acting as activated forms of long-chain fatty acids.[1][2] They are central to numerous metabolic pathways, including β-oxidation for energy production, triglyceride synthesis for energy storage, and incorporation into cellular membranes. Given their critical role, the precise and accurate quantification of LC-CoAs in biological samples is essential for understanding metabolic regulation and the pathophysiology of diseases such as type 2 diabetes, fatty liver disease, and certain cancers. However, the analysis of LC-CoAs is challenging due to their low abundance and amphiphilic nature, possessing both a long hydrophobic acyl chain and a polar coenzyme A moiety.[3]
Solid-phase extraction (SPE) is a powerful technique for the selective extraction and concentration of analytes from complex biological matrices, thereby improving the sensitivity and robustness of downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4] This application note provides a detailed, field-proven protocol for the solid-phase extraction of long-chain acyl-CoAs from tissue samples, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not just the procedural steps but the underlying scientific principles to ensure high recovery, reproducibility, and sample purity.
Principle of Solid-Phase Extraction for Long-Chain Acyl-CoAs
Solid-phase extraction separates compounds based on their physicochemical properties by partitioning them between a solid stationary phase and a liquid mobile phase. The process involves four key steps: conditioning the stationary phase, loading the sample, washing away impurities, and eluting the analyte of interest.
For long-chain acyl-CoAs, their unique amphiphilic structure allows for the use of various retention mechanisms. Reversed-phase SPE, typically using a C18 sorbent, retains the hydrophobic long-chain acyl group.[5][6] However, for a more comprehensive and robust extraction of a wide range of acyl-CoAs, including those with varying chain lengths and degrees of saturation, mixed-mode SPE is often more effective.[3][7] Mixed-mode sorbents combine reversed-phase characteristics with ion-exchange capabilities, interacting with both the hydrophobic acyl chain and the negatively charged phosphate groups of the Coenzyme A moiety.[8] This dual retention mechanism allows for more stringent washing conditions and cleaner final extracts. Another highly effective approach involves the use of specialized sorbents like 2-(2-pyridyl)ethyl functionalized silica gel, which acts as a weak anion exchanger.[9][10]
This protocol will focus on a mixed-mode SPE approach, which offers excellent selectivity and recovery for a broad range of long-chain acyl-CoAs.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of long-chain acyl-CoAs.
Materials and Reagents
Equipment
-
Glass homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Solid-phase extraction vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Consumables
-
Mixed-mode solid-phase extraction cartridges (e.g., C8/SAX or equivalent weak anion exchange)[8]
-
Glass centrifuge tubes
-
Microcentrifuge tubes
Reagents
-
Frozen tissue sample
-
Liquid nitrogen
-
Potassium phosphate (KH₂PO₄), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol (Isopropanol), HPLC grade
-
Methanol, HPLC grade
-
Ammonium formate, LC-MS grade
-
Acetic acid, glacial, ACS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Internal standards (e.g., ¹³C-labeled or odd-chain acyl-CoAs)
Detailed Step-by-Step Protocol
This protocol is optimized for the extraction of long-chain acyl-CoAs from approximately 50-100 mg of tissue. All steps involving biological samples and acyl-CoAs should be performed on ice or at 4°C to minimize enzymatic degradation and hydrolysis.[11]
Part 1: Sample Homogenization and Liquid-Liquid Extraction
The initial liquid-liquid extraction is crucial for disrupting tissue, quenching enzymatic activity, and partitioning the amphiphilic acyl-CoAs into a phase compatible with SPE. The use of an acidic buffer helps to maintain the stability of the acyl-CoAs.
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen until homogenization. Pre-chill the glass homogenizer on ice.
-
Homogenization: In the pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[5] Add a suitable internal standard at this stage to account for extraction variability. Homogenize thoroughly until no visible tissue fragments remain.
-
Organic Solvent Extraction: To the homogenate, add 2 mL of 2-propanol and homogenize again. Then, add 4 mL of acetonitrile.[9][10] This solvent mixture is effective in precipitating proteins while keeping the acyl-CoAs in solution.
-
Phase Separation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a clean glass tube. Be careful not to disturb the protein pellet.
Part 2: Solid-Phase Extraction
This part of the protocol utilizes a mixed-mode SPE cartridge to purify and concentrate the long-chain acyl-CoAs from the crude extract.
-
SPE Column Conditioning: Condition a mixed-mode C8/SAX SPE column (or a weak anion exchange column like 2-(2-pyridyl)ethyl functionalized silica gel) with the following solvents sequentially.[4][9] Do not allow the column to go dry between steps.
-
1 mL of Methanol
-
1 mL of Ultrapure Water
-
1 mL of 100 mM KH₂PO₄ buffer (pH 4.9)
Rationale: Conditioning solvates the stationary phase, ensuring proper interaction with the analytes. The final buffer equilibration step prepares the sorbent for the sample's solvent environment.
-
-
Sample Loading: Load the collected supernatant from Part 1 onto the conditioned SPE column. A slow, consistent flow rate (e.g., 1 mL/min) is critical for optimal retention.
Rationale: At this stage, the long-chain acyl-CoAs are retained by both hydrophobic interactions (C8 component) and anion exchange (SAX or pyridyl component), while many polar impurities pass through.
-
Washing: Wash the SPE column with the following solvents to remove impurities:
-
1 mL of Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[9]
-
1 mL of 100 mM KH₂PO₄ buffer (pH 4.9)
Rationale: The organic wash removes non-polar impurities that are not strongly bound by the ion-exchange mechanism. The buffer wash removes salts and other polar impurities. The dual retention mechanism of the mixed-mode sorbent allows for these stringent washes without significant loss of the target analytes.
-
-
Elution: Elute the purified long-chain acyl-CoAs from the column with 2 mL of Methanol/250 mM Ammonium Formate (4:1, v/v).[9] Collect the eluate in a clean tube.
Rationale: The high concentration of salt in the elution buffer disrupts the ionic interaction between the negatively charged phosphate groups of the acyl-CoAs and the anion exchanger. The methanol disrupts the hydrophobic interactions, ensuring the complete release of the long-chain acyl-CoAs from the sorbent.
Part 3: Final Sample Preparation for Analysis
-
Solvent Evaporation: Dry the collected eluate under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent degradation.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial. The sample is now ready for injection.
Quantitative Data and Performance
The recovery of long-chain acyl-CoAs can be influenced by the specific acyl chain length, the tissue matrix, and adherence to the protocol. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
| Analyte | SPE Sorbent Type | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | 2-(2-pyridyl)ethyl | 83-90% | [9][10] |
| Oleoyl-CoA (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [12] |
| Stearoyl-CoA (C18:0) | C18 | 70-80% | [5] |
| Arachidonyl-CoA (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [12] |
Troubleshooting and Optimization
-
Low Recovery: This is a common issue in acyl-CoA extraction.[4]
-
Ensure all steps are performed at low temperatures to prevent degradation.[11]
-
Verify the pH of all buffers. The stability of acyl-CoAs is pH-dependent.
-
Optimize the sample loading and wash steps. A flow rate that is too fast can lead to breakthrough.
-
Consider a different SPE sorbent if consistently low recoveries are observed for specific acyl-CoAs.
-
-
High Variability:
-
Ensure complete and consistent tissue homogenization.
-
Use an internal standard added at the very beginning of the extraction to correct for variability.
-
-
Contamination:
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of long-chain acyl-CoAs from biological tissues. By employing a mixed-mode SPE strategy, this method ensures high recovery and purity of the analytes, making it suitable for sensitive downstream applications such as LC-MS/MS. The detailed explanation of the rationale behind each step empowers researchers to understand and troubleshoot the protocol, leading to reliable and reproducible quantification of these critical metabolic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. specartridge.com [specartridge.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Polyunsaturated Acyl-CoA Esters
Introduction: The Central Role of Polyunsaturated Acyl-CoAs in Cellular Metabolism and Disease
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular lipids and serve as precursors for a vast array of signaling molecules. Their metabolic activation to polyunsaturated acyl-CoA esters (PUFA-CoAs) is the initial and committing step for their integration into complex lipids, energy production through β-oxidation, and their roles in regulating gene expression and protein function.[1][2] Given their involvement in a multitude of physiological and pathological processes, from inflammation to cancer, the ability to accurately quantify individual PUFA-CoA species is of paramount importance in both basic research and the development of novel therapeutics.[3][4]
This application note provides a comprehensive guide to the separation and analysis of PUFA-CoAs using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the underlying principles of separation, provide detailed protocols for sample preparation and analysis, and offer guidance on method validation and troubleshooting.
Principles of Separation: Navigating the Polarity and Ionic Nature of Acyl-CoAs
The successful HPLC separation of acyl-CoA esters hinges on addressing their amphipathic nature. These molecules possess a highly polar coenzyme A headgroup and a nonpolar, hydrophobic acyl chain. Standard reverse-phase chromatography, which separates molecules based on hydrophobicity, is the most common approach.[5][6]
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.[5] As the mobile phase becomes less polar (e.g., by increasing the concentration of an organic solvent like acetonitrile), hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. Consequently, longer-chain and more saturated acyl-CoAs will be retained longer than shorter-chain and more unsaturated ones.
However, the negatively charged phosphate groups on the CoA moiety can lead to poor peak shape and inconsistent retention. To counteract this, ion-pairing agents are often added to the mobile phase.[7] These agents, such as quaternary ammonium salts, are molecules with a charged headgroup and a hydrophobic tail.[8] The charged headgroup of the ion-pairing agent interacts with the oppositely charged phosphate groups of the acyl-CoA, effectively neutralizing the charge and increasing the overall hydrophobicity of the complex. This results in improved peak shape, enhanced retention, and better resolution of different acyl-CoA species.[7][9]
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. km3.com.tw [km3.com.tw]
- 9. researchgate.net [researchgate.net]
High-Resolution Tandem Mass Spectrometry for the Structural Elucidation of 3-hydroxyhexatriacontapentaenoyl-CoA
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain polyunsaturated and hydroxylated fatty acyl-Coenzyme A (CoA) esters, such as 3-hydroxyhexatriacontapentaenoyl-CoA (C36:5-OH-CoA), represent a class of exceptionally complex endogenous molecules. Their intricate structures are vital for various metabolic processes, yet they pose a significant analytical challenge. This application note provides a comprehensive framework for the structural characterization of 3-hydroxyhexatriacontapentaenoyl-CoA using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail the rationale behind methodological choices, from sample preparation to instrument settings, and present the predicted fragmentation pathways. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in lipidomics and drug development.
Introduction: The Analytical Challenge
3-hydroxyhexatriacontapentaenoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) characterized by a 36-carbon backbone, five double bonds, and a hydroxyl group at the C-3 position. Such molecules are key intermediates in lipid metabolism, and their dysregulation may be associated with various pathological conditions, including metabolic disorders.[1][2] The analysis of these large, amphipathic molecules is non-trivial. Their low volatility precludes the use of gas chromatography-mass spectrometry (GC-MS) without extensive derivatization and hydrolysis, which results in the loss of crucial structural information about the intact molecule.[3][4]
Electrospray ionization (ESI) mass spectrometry is the technique of choice for such non-volatile biomolecules, as it is a "soft ionization" method that typically preserves the molecular ion, allowing for subsequent structural analysis via tandem mass spectrometry (MS/MS).[5][6] This guide establishes a robust LC-MS/MS methodology to identify and structurally characterize 3-hydroxyhexatriacontapentaenoyl-CoA by predicting its specific fragmentation patterns based on the established chemistry of its constituent parts: the Coenzyme A moiety, the 3-hydroxy group, and the polyunsaturated acyl chain.
Predicted Fragmentation Pathways of 3-hydroxyhexatriacontapentaenoyl-CoA
The fragmentation of an acyl-CoA in a tandem mass spectrometer is highly predictable and provides a wealth of structural information. The process is primarily driven by the charge localization on the Coenzyme A portion and is influenced by functional groups on the acyl chain.
Positive Ion Mode Fragmentation [M+H]⁺
In positive ion mode, the protonated molecule undergoes collision-induced dissociation (CID), leading to characteristic cleavages. The most diagnostic fragmentation pathway for all acyl-CoA thioesters is the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety.[7][8]
-
Primary Fragmentation: A neutral loss of 506.9952 Da is the hallmark of an acyl-CoA, resulting from the cleavage of the C-O bond in the phosphodiester linkage. This produces a highly stable acyl-phosphopantetheine fragment.
-
Key Diagnostic Ions: The fragmentation also yields specific ions derived from the CoA moiety itself, which confirm its presence. The most prominent of these is typically the adenosine 3',5'-diphosphate fragment at m/z 428.0365.[7]
-
Influence of the 3-Hydroxy Group: The hydroxyl group at the C-3 position is expected to direct fragmentation. A characteristic loss of water (18.0106 Da) from the precursor or major fragment ions is anticipated. Furthermore, cleavage of the C2-C3 bond is common for 3-hydroxy fatty acids, providing a key marker for the position of the hydroxyl group.[9][10]
Caption: Predicted positive-ion fragmentation of 3-hydroxyhexatriacontapentaenoyl-CoA.
Negative Ion Mode Fragmentation [M-H]⁻
Analysis in negative ion mode provides complementary information. Due to the multiple phosphate groups, acyl-CoAs ionize efficiently in negative mode.[11][12]
-
Primary Fragmentation: The most common fragmentation event is the cleavage of the thioester bond, releasing the free fatty acid carboxylate anion. This allows for the determination of the full mass of the modified fatty acid.
-
Acyl Chain Fragmentation: Subsequent MS/MS on the released [3-hydroxyhexatriacontapentaenoate]⁻ ion can provide information about the acyl chain. However, for polyunsaturated fatty acids, collisional activation often results in complex spectra with little specific information about double bond locations.[13] Charge-remote fragmentation can sometimes be induced but typically requires specific instrumental setups or derivatization.[14]
Summary of Predicted Ions
The following table summarizes the key ions expected during the high-resolution mass spectrometric analysis of 3-hydroxyhexatriacontapentaenoyl-CoA (Exact Mass: C₅₇H₉₁N₇O₁₈P₃S).
| Ion Species | Predicted m/z | Ionization Mode | Description & Significance |
| [M+H]⁺ | 1318.5203 | Positive (ESI+) | Protonated molecular ion; precursor for MS/MS analysis. |
| [M+Na]⁺ | 1340.4922 | Positive (ESI+) | Sodium adduct; common in ESI and confirms molecular weight. |
| [M-H]⁻ | 1316.5047 | Negative (ESI-) | Deprotonated molecular ion; precursor for MS/MS analysis. |
| [M-2H]²⁻ | 657.7488 | Negative (ESI-) | Doubly charged ion, common for molecules with multiple acidic protons (phosphates).[11] |
| Key Product Ions (from [M+H]⁺) | |||
| [M+H - 506.9952]⁺ | 811.5251 | Positive (ESI+) | Primary Diagnostic Ion. Confirms the molecule is an Acyl-CoA derivative.[8] |
| [m/z 428.0365]⁺ | 428.0365 | Positive (ESI+) | Confirmatory Ion. Structure corresponds to adenosine 3',5'-diphosphate.[7] |
| [M+H - 18.0106]⁺ | 1300.5097 | Positive (ESI+) | Confirms the presence of a hydroxyl group via dehydration.[9] |
| Key Product Ions (from [M-H]⁻) | |||
| [Acyl Chain]⁻ | 549.4251 | Negative (ESI-) | Corresponds to the [3-hydroxyhexatriacontapentaenoate]⁻ anion. Confirms acyl chain mass.[13] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating workflow for the confident identification of 3-hydroxyhexatriacontapentaenoyl-CoA from purified complex lipid extracts.
Part A: Sample Preparation & Chromatography
-
Solubilization: Reconstitute the dried lipid extract in 100 µL of a 80:20 Methanol:Water solution. Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Chromatographic Separation: Employ reversed-phase liquid chromatography for separation.[1]
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Return to 30% B
-
22-27 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Part B: Mass Spectrometer Setup (Q-TOF or Orbitrap)
-
System Suitability: Before analyzing the sample, inject a known standard of a long-chain acyl-CoA (e.g., Stearoyl-CoA) to verify instrument performance, retention time, and expected fragmentation.
-
Ionization Source: Electrospray Ionization (ESI).
-
Acquisition Mode: Acquire data in both positive and negative ion modes in separate runs.
-
MS1 Full Scan Parameters:
-
Mass Range: m/z 400-1600.
-
Resolution: >60,000 (enables accurate mass measurement to confirm elemental composition).[1]
-
Source Parameters (Positive Mode): Capillary Voltage: 3.5 kV; Sheath Gas: 40; Aux Gas: 10; Ion Transfer Tube Temp: 320 °C.[7]
-
Source Parameters (Negative Mode): Capillary Voltage: -3.0 kV; other parameters similar to positive mode.
-
-
MS2 Tandem MS Parameters (Data-Dependent Acquisition):
-
Precursor Selection: Isolate the top 3 most intense ions from the full scan, prioritizing the predicted m/z of the target molecule (e.g., 1318.52 in positive mode).
-
Collision Energy: Use stepped collision energy (e.g., 20, 35, 50 eV) to ensure the capture of both low-energy (e.g., water loss) and high-energy (e.g., acyl chain) fragments.[15]
-
Resolution: >60,000.
-
Integrated Workflow and Data Interpretation
The successful identification of 3-hydroxyhexatriacontapentaenoyl-CoA relies on a systematic workflow that integrates chromatographic separation with multi-stage mass spectrometric evidence.
Caption: Integrated workflow for the identification of 3-hydroxyhexatriacontapentaenoyl-CoA.
Interpretation Steps:
-
Confirm the Precursor Ion: Extract the ion chromatogram for the predicted m/z values (e.g., 1318.5203 in positive mode). The mass accuracy should be within 5 ppm.
-
Validate the CoA Moiety: In the MS/MS spectrum from the positive ion mode run, confirm the presence of the characteristic neutral loss of 506.9952 Da and/or the fragment ion at m/z 428.0365. This is the primary evidence that the molecule is an acyl-CoA.[7][8]
-
Confirm the Acyl Chain and Hydroxylation:
-
In the negative ion mode MS/MS spectrum, look for the fatty acid carboxylate anion (m/z 549.4251) to confirm the total mass of the C36:5-OH chain.
-
In the positive ion mode MS/MS spectrum, the presence of a neutral loss of water (18.0106 Da) from the precursor provides strong evidence for the hydroxyl group.[9]
-
-
Final Confirmation: The collective evidence of an accurate mass precursor, the characteristic CoA fragmentation, and evidence of the specific acyl chain mass and hydroxylation provides a high-confidence structural assignment for 3-hydroxyhexatriacontapentaenoyl-CoA.
Conclusion
The analytical framework presented here provides a robust and reliable method for the structural elucidation of 3-hydroxyhexatriacontapentaenoyl-CoA. By leveraging high-resolution tandem mass spectrometry and understanding the predictable fragmentation pathways of very long-chain acyl-CoAs, researchers can confidently identify this and other structurally similar complex lipids. This methodology is a critical tool for advancing our understanding of lipid metabolism and for the discovery of novel biomarkers in drug development and disease research.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
applications of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in metabolic research
Application Notes & Protocols for Metabolic Research
Subject: (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Introduction: Unveiling a Key Intermediate in Very Long-Chain Fatty Acid Metabolism
This compound is a specific, activated intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). As a C36:5 omega-3 fatty acyl-CoA, its study provides a critical window into the complex and compartmentalized world of lipid catabolism. VLC-PUFAs, defined as fatty acids with more than 22 carbon atoms, are not merely fuel sources; they are integral structural components of cellular membranes, particularly in the nervous system, and precursors to signaling molecules.[1][2] Their metabolism is finely tuned, and disruptions in their breakdown are linked to a class of severe and often devastating inherited metabolic disorders.[3][4]
This molecule, a 3-hydroxy intermediate, stands at a crucial juncture in the peroxisomal β-oxidation pathway.[5] Its formation and subsequent processing are essential for the orderly shortening of the fatty acid chain. The accumulation of its parent fatty acids or related hydroxylated intermediates is a hallmark of peroxisomal biogenesis disorders (e.g., Zellweger spectrum disorders) and specific enzyme deficiencies like X-linked adrenoleukodystrophy (X-ALD).[1][4] Therefore, developing robust methods to study this compound and its analogs is paramount for diagnosing these conditions, understanding their pathophysiology, and developing novel therapeutic strategies.
This guide provides a comprehensive framework for researchers, detailing the biochemical context, key research applications, and validated protocols for the investigation of this pivotal metabolite.
Biochemical Context: The Peroxisomal β-Oxidation Pathway
Unlike shorter fatty acids, which are metabolized in the mitochondria, VLC-PUFAs are initially broken down exclusively in peroxisomes.[2][6][7] This is because the mitochondrial acyl-CoA dehydrogenases are inactive towards these long-chain substrates. This compound is the third intermediate in the first cycle of this pathway. The process is a four-step spiral designed to shorten the acyl chain, producing acetyl-CoA and a chain-shortened acyl-CoA in each cycle.
The initial steps for a C36:5 VLC-PUFA are as follows:
-
Oxidation: The parent hexatriacontapentaenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons and producing hydrogen peroxide (H₂O₂).
-
Hydration: The resulting enoyl-CoA is hydrated by a multifunctional enzyme (MFE) to form this compound.
-
Dehydrogenation: The same multifunctional enzyme dehydrogenates the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
-
Thiolysis: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a C34:5 acyl-CoA, which then undergoes further rounds of oxidation.
The shortened acyl-CoAs are eventually transported to the mitochondria for complete oxidation to CO₂ and H₂O.[8]
Key Research Applications
The ability to accurately measure and manipulate levels of this compound enables critical research in several areas:
-
Diagnosis and Pathophysiology of Peroxisomal Disorders: In diseases like X-ALD, a defect in the ABCD1 transporter leads to the accumulation of VLCFAs in plasma and tissues because they cannot enter the peroxisome for degradation.[4] Studying intermediates like 3-hydroxyacyl-CoAs in patient-derived fibroblasts can provide direct evidence of the metabolic block.[9] Furthermore, the accumulation of 3-hydroxy fatty acids has been shown to be toxic, potentially uncoupling mitochondrial oxidative phosphorylation and contributing to cellular pathology.[10]
-
Neurodegenerative Disease Research: VLC-PUFAs are highly enriched in the brain and are essential for neuronal myelin structures.[1] Their dysregulation is strongly associated with neurodegenerative conditions, including multiple sclerosis and Alzheimer's disease.[1][11] Profiling the entire VLC-PUFA metabolic pathway, including intermediates like the subject molecule, in neural tissues or cerebrospinal fluid can uncover novel biomarkers and mechanistic insights into disease progression.
-
Drug Discovery and Development: For diseases characterized by VLCFA accumulation, a key therapeutic strategy is to enhance their degradation. By using this compound as a substrate in in vitro enzyme assays, researchers can screen for small molecules that upregulate the activity of downstream enzymes like the MFE dehydrogenase or thiolase.[9]
-
Fundamental Lipid Metabolism: Coenzyme A (CoA) and its thioesters are central nodes in cellular metabolism, linking fatty acid breakdown to the TCA cycle, ketone body formation, and even chromatin regulation through histone acylation.[12][13] Tracing the fate of labeled VLCFAs through intermediates like this 3-hydroxyacyl-CoA can elucidate how different metabolic pathways are interconnected and regulated based on nutrient status.
Experimental Protocols
Protocol 1: Quantification of Very Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a robust method for the extraction and absolute quantification of this compound from cultured cells or tissue homogenates. The methodology is adapted from established procedures for long-chain acyl-CoAs.[14][15][16]
A. Rationale: Acyl-CoAs are low-abundance, labile molecules requiring sensitive and specific detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary performance. A solid-phase extraction (SPE) step is crucial for cleanup and enrichment, removing interfering lipids and salts.[15] Reverse-phase chromatography at a slightly alkaline pH enhances retention and peak shape for these polar molecules.[15]
B. Materials:
-
Cultured cells or frozen tissue powder
-
Internal Standard (IS): C17:0-CoA or a stable-isotope labeled analog (e.g., ¹³C₁₆-Palmitoyl-CoA)
-
Extraction Solvent: 2:1 Isopropanol:50 mM KH₂PO₄ (pH 7.4)
-
SPE Cartridges: C18, 100 mg
-
SPE Wash Solvent 1: 2% Acetic Acid in Water
-
SPE Wash Solvent 2: 2% Acetic Acid in 20:80 Methanol:Water
-
SPE Elution Solvent: 100% Methanol
-
LC Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
LC Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
-
LC Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
C. Step-by-Step Methodology:
-
Sample Homogenization:
-
For cell pellets (e.g., 1x10⁷ cells), add 1 mL of ice-cold Extraction Solvent.
-
For tissue (e.g., 50 mg), add 1 mL of ice-cold Extraction Solvent.
-
Spike with a known amount of Internal Standard (e.g., 1 nmol).
-
Homogenize thoroughly using a probe sonicator on ice.
-
-
Protein Precipitation & Phase Separation:
-
Add 1 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.
-
Carefully collect the upper aqueous/organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the collected supernatant onto the cartridge.
-
Wash with 3 mL of SPE Wash Solvent 1.
-
Wash with 3 mL of SPE Wash Solvent 2.
-
Elute the acyl-CoAs with 2 mL of SPE Elution Solvent into a clean tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 Mobile Phase A:B for LC-MS/MS analysis.[16]
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample.
-
Perform chromatographic separation using a gradient (see Table 1).
-
Analyze on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[14][15] Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (see Table 2).
-
D. Data Presentation:
| Table 1: Example LC Gradient | |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 10 |
| 20.0 | 10 |
| Table 2: Example SRM Transitions (Hypothetical Masses) | |
| Compound | Precursor Ion (m/z) |
| (3R)-OH-C36:5-CoA | [M+H]⁺ |
| C17:0-CoA (IS) | 880.5 |
(Note: Exact m/z values for the target analyte must be determined empirically or from a chemical database.)
Protocol 2: Measuring Peroxisomal β-Oxidation Activity in Living Cells
This protocol uses a stable-isotope labeled precursor to measure the metabolic flux through the peroxisomal β-oxidation pathway in cultured fibroblasts. It is adapted from methods using deuterated C22:0.[7][17]
A. Rationale: By providing cells with a labeled VLC-PUFA (e.g., ¹³C₃₆-C36:5), one can trace its conversion into shorter chain fatty acids. The rate of appearance of labeled C16:0 (a downstream product) serves as a direct measure of the entire pathway's activity. This is a highly sensitive and physiologically relevant method to assess peroxisomal function.[17]
B. Materials:
-
Human skin fibroblasts (control and patient-derived)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Stable-isotope labeled precursor: ¹³C-labeled (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Hexane and 2-Propanol
-
Internal Standard: Heptadecanoic acid (C17:0)
-
Derivatizing agent: Pentafluorobenzyl (PFB) bromide
-
GC-MS system
C. Step-by-Step Methodology:
-
Substrate Preparation:
-
Prepare a 1 mM stock solution of the ¹³C-labeled C36:5 fatty acid complexed to 0.7 mM BSA in culture medium. Gently warm and vortex to dissolve.
-
-
Cell Culture and Labeling:
-
Plate fibroblasts in 6-well plates and grow to ~80% confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Add 1 mL of culture medium containing 10 µM of the ¹³C-C36:5:BSA complex to each well.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Lipid Extraction:
-
After incubation, wash cells twice with PBS.
-
Harvest cells by trypsinization and centrifuge to form a pellet.
-
Add 1 mL of 3:2 hexane:isopropanol containing the C17:0 internal standard.
-
Vortex vigorously and centrifuge. Collect the organic (upper) phase.
-
-
Derivatization:
-
Evaporate the organic solvent under nitrogen.
-
Derivatize the fatty acids to their PFB-esters according to standard protocols to enhance volatility and detection for GC-MS.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS in negative chemical ionization mode.
-
Monitor the ions corresponding to the ¹³C-labeled C16:0 product and the C17:0 internal standard.
-
-
Data Analysis:
-
Quantify the amount of ¹³C-C16:0 produced by comparing its peak area to the C17:0 internal standard peak area against a standard curve.
-
Normalize the result to the total protein content of the cell lysate.
-
Activity is expressed as the ratio of product to substrate (e.g., ¹³C-C16:0 / total ¹³C-C36:5) or as nmol product / mg protein / 72h.[17]
-
Conclusion and Future Directions
This compound is more than a fleeting intermediate; it is a critical checkpoint in the complex catabolism of very long-chain fatty acids. The protocols and applications detailed herein provide a foundation for its study, enabling researchers to probe the mechanisms of peroxisomal disorders, investigate the role of VLCFA metabolism in neurodegeneration, and screen for novel therapeutics. Future work should focus on developing specific antibodies and activity-based probes for the enzymes that process this molecule, allowing for more direct in-situ analysis and a deeper understanding of its subcellular dynamics. As analytical technologies continue to improve in sensitivity, we will undoubtedly uncover even more nuanced roles for this important class of metabolites in maintaining metabolic homeostasis.
References
- 1. Metabolomic Profiling of Very Long-Chain Fatty Acids in Neurological Disease - Creative Proteomics [creative-proteomics.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ModelSEED [modelseed.org]
- 6. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving ionization efficiency of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in MS
Technical Support Center: Advanced Strategies for Acyl-CoA Analysis
Guide Focus: Improving Ionization Efficiency of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA in Mass Spectrometry
Welcome to the technical support resource for researchers analyzing complex, long-chain acyl-Coenzyme A molecules by Electrospray Ionization Mass Spectrometry (ESI-MS). The analysis of species such as this compound presents a unique set of challenges due to its large, amphipathic nature, combining a highly nonpolar, polyunsaturated fatty acyl tail with the polar, phosphate-rich Coenzyme A head group.
This guide provides in-depth, question-and-answer-based troubleshooting to help you overcome common obstacles, enhance signal intensity, and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing a very low, unstable, or completely absent signal for my long-chain acyl-CoA. What are the primary causes and where should I begin troubleshooting?
A1: A complete or severe loss of signal often points to a systemic issue rather than subtle chemical effects. The large, amphipathic structure of your analyte is sensitive to issues in sample integrity, chromatography, and ion source physics. A logical, step-wise diagnostic approach is critical.
The first step is to differentiate between a sample/chromatography problem and a mass spectrometer problem[1]. Prepare a fresh, simple standard of your analyte (or a more common long-chain acyl-CoA like C16:0-CoA) in a clean solvent and perform a direct infusion into the mass spectrometer, bypassing the LC system. If a stable signal is observed via infusion, the issue likely lies with your LC method or sample extraction. If the signal is still absent or unstable, the problem is with the MS source or settings[1].
Below is a workflow to systematically diagnose the root cause of signal loss.
References
Technical Support Center: Preventing Degradation of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA during Extraction
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA. This very long-chain, polyunsaturated fatty acyl-CoA is a molecule of significant interest in metabolic research but presents considerable challenges in its isolation due to its inherent chemical instability. This guide provides in-depth, field-proven insights and protocols to ensure its integrity from sample collection to analysis.
Section 1: Understanding the Instability – The "Why"
The structure of this compound contains three primary points of failure that must be addressed during extraction:
-
Polyunsaturated Acyl Chain : The five cis double bonds are highly susceptible to lipid peroxidation.[1] This is a destructive free-radical chain reaction initiated by reactive oxygen species (ROS), leading to a cascade of degradation products and a rapid loss of the parent molecule.[2]
-
Thioester Bond : The Coenzyme A thioester is an energy-rich bond critical for metabolism, but it is vulnerable to both chemical and enzymatic hydrolysis. It is particularly unstable in alkaline conditions and can be readily cleaved by endogenous thioesterase enzymes present in biological samples.[3] Studies show thioesters are most stable in cool, acidic to neutral environments.[4]
-
3-Hydroxy Group : As a beta-hydroxy acyl-CoA, this molecule is a natural substrate for enzymes in the fatty acid metabolism pathway, such as 3-hydroxyacyl-CoA dehydrogenases and dehydratases.[5][6] If not properly quenched, these enzymes can rapidly modify or degrade the target molecule.[7]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the extraction and analysis of sensitive polyunsaturated acyl-CoAs.
Q1: My final yield is consistently low, or I cannot detect my target molecule at all. What is the most likely cause?
A: This issue most often points to severe degradation during the initial sample processing steps. The first few minutes are the most critical.
-
Ineffective Enzyme Quenching: When working with biological tissues or cells, endogenous enzymes begin degrading the target molecule immediately upon cell lysis. The most robust solution is to homogenize the sample directly in a large volume of ice-cold organic solvent like methanol or an isopropanol/acetonitrile mixture, which simultaneously lyses cells and denatures enzymes.[8][9]
-
Oxidation During Homogenization: Homogenization introduces significant amounts of atmospheric oxygen into the sample. It is imperative that your homogenization buffer contains a potent antioxidant like Butylated Hydroxytoluene (BHT) and a metal chelator like EDTA.[1] Metal ions (e.g., Fe²⁺, Cu²⁺) are powerful catalysts for lipid peroxidation.[10]
-
Temperature Control Failure: Allowing the sample to warm up, even for a short time, will dramatically accelerate both enzymatic and chemical degradation.[7] All steps must be performed on ice, and centrifuges should be pre-chilled to 4°C.
Q2: My LC-MS analysis shows multiple unexpected peaks with masses slightly higher than my target molecule. What are they?
A: These are hallmark signs of oxidation. The addition of one or more oxygen atoms to the polyunsaturated chain results in a series of adducts.
-
Identifying Oxidized Species: You will typically see mass additions corresponding to +16 Da (hydroxyl group, -OH), +32 Da (hydroperoxide, -OOH), or other combinations. These oxidized lipids often elute earlier than the parent compound on a reverse-phase column due to their increased polarity.
-
Solution: The preventative measures are critical: use de-gassed solvents for all buffers and chromatographic mobile phases, add an antioxidant like BHT to your extraction solvents, and store the final extract under an inert gas (argon or nitrogen) at -80°C.[1][11]
Q3: I'm seeing a significant peak corresponding to the free 3-hydroxy fatty acid but very little of the CoA derivative. Why?
A: This is a clear indication of thioester bond hydrolysis. The bond connecting the fatty acid to Coenzyme A has been broken.
-
Check Your pH: Thioester bonds are rapidly hydrolyzed under alkaline conditions (pH > 8).[3] Ensure all your buffers are maintained at a slightly acidic to neutral pH. A potassium phosphate buffer at pH 4.9-6.5 is often a safe choice for initial homogenization.[9]
-
Residual Thioesterase Activity: If your initial enzyme quenching step was incomplete, thioesterases may have remained active. Review your quenching protocol to ensure it is sufficiently rapid and robust.
-
Solvent Contaminants: The common reducing agent TCEP, often used in other biochemical assays, has been shown to accelerate thioester hydrolysis and should be avoided.[3]
Q4: My results are inconsistent between experimental replicates. What can I do to improve reproducibility?
A: Inconsistency with highly labile molecules stems from minor variations in handling that have major consequences.
-
Standardize Workflow: Every step, from the time it takes to homogenize the tissue to the speed of solvent evaporation, must be kept as consistent as possible.
-
Minimize Oxygen Exposure: Do not leave samples open to the air. Keep tubes capped and work swiftly. If possible, perform critical steps in a glove box under an inert atmosphere.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a sample is highly detrimental.[11] After the final extraction, divide the sample into single-use aliquots in amber glass vials before long-term storage at -80°C.[8]
Section 3: Recommended Protocols & Methodologies
Protocol 1: Robust Extraction from Biological Tissue/Cells
This protocol integrates protective measures at every stage and is adapted from established methods for long-chain acyl-CoA analysis.[9][12][13]
1. Preparation of Protective Buffers & Solvents:
-
Homogenization Buffer (HB): 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 5.5. Before use, degas thoroughly and add 5 mM EDTA and 50 µg/mL Butylated Hydroxytoluene (BHT) from a fresh stock solution. Prepare this buffer fresh and keep it on ice.
-
Extraction Solvent: A 2:1 (v/v) mixture of Chloroform:Methanol. Add BHT to a final concentration of 50 µg/mL.[13] Store in an amber glass bottle at 4°C.
-
Wash Solution: 0.9% (w/v) NaCl in LC-MS grade water.
2. Sample Homogenization & Quenching (Perform on ice):
-
Pre-weigh the frozen tissue sample (~50-100 mg).
-
Immediately place the frozen tissue in a pre-chilled glass Dounce homogenizer containing 1 mL of ice-cold Homogenization Buffer.
-
Homogenize with 15-20 strokes of the pestle. Work quickly to minimize warming.
-
Transfer the homogenate to a glass tube with a Teflon-lined cap. Add 4 mL of ice-cold Extraction Solvent (Chloroform:Methanol with BHT).
-
Vortex vigorously for 2 minutes at 4°C. This step is critical for quenching enzymes and extracting the lipid.
3. Phase Separation & Extraction:
-
Add 1 mL of the 0.9% NaCl wash solution to the tube.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
You will see three layers: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing your lipids.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a fresh glass tube.
4. Drying, Storage, and Reconstitution:
-
Dry the chloroform extract under a gentle stream of nitrogen gas. Do not over-dry, as this can increase oxidation.
-
For long-term storage, immediately cap the tube, flush with argon or nitrogen, and store at -80°C.[11]
-
For immediate analysis, reconstitute the lipid film in a known, small volume of a suitable solvent (e.g., 100 µL of Methanol or Acetonitrile) for LC-MS analysis.
Table 1: Key Protective Reagents for Extraction
| Reagent | Function | Typical Concentration | Rationale & Source |
| BHT (Butylated Hydroxytoluene) | Antioxidant | 50 µg/mL | A synthetic phenolic antioxidant that acts as a free-radical scavenger, terminating the lipid peroxidation chain reaction.[1][13][14] |
| EDTA (Ethylenediaminetetraacetic acid) | Metal Chelator | 1-5 mM | Sequesters divalent metal ions (Fe²⁺, Cu²⁺) that catalyze the formation of reactive oxygen species, thereby preventing the initiation of lipid peroxidation.[1][10] |
| Potassium Phosphate (KH₂PO₄) | Buffering Agent | 100 mM, pH 4.9-6.5 | Maintains a slightly acidic pH to ensure the stability of the thioester bond, which is labile under alkaline conditions.[4][9] |
| Nitrogen / Argon Gas | Inert Atmosphere | N/A | Displaces oxygen from the sample headspace during storage, preventing long-term oxidative damage.[11] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the single most critical step to prevent degradation? A: Rapid and effective quenching of enzymatic activity at the very beginning of the extraction. Homogenizing directly into an ice-cold solvent containing antioxidants is the best practice.[8]
-
Q: Which antioxidant is best? A: BHT is widely used, effective, and cost-efficient for inclusion in organic solvents.[1][13] Natural antioxidants like tocopherols (Vitamin E) are also effective but may interfere with analysis depending on the method. The key is to include at least one potent antioxidant in your extraction solvent.[15]
-
Q: How should I prepare my solvents? A: Use only high-purity (HPLC or LC-MS grade) solvents to avoid contaminants that can interfere with analysis or promote degradation.[16] For maximum protection, degas solvents by sparging with helium or nitrogen for 15-20 minutes before use to remove dissolved oxygen.[1]
-
Q: What are the best long-term storage conditions? A: The dried lipid extract should be stored under an inert gas (argon or nitrogen) at -80°C in a sealed, amber glass vial with a Teflon-lined cap.[8][11] This minimizes exposure to oxygen, light, and degrading enzymes.
-
Q: Can I use plastic tubes for extraction and storage? A: It is strongly discouraged. Plasticizers and other compounds can leach from plastic tubes into organic solvents, contaminating your sample. Furthermore, plastics can contain fatty acids that interfere with analysis.[16] Always use glass tubes, vials, and syringes, preferably with Teflon-lined caps to ensure an inert seal.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 7. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution for Very Long-Chain Acyl-CoA Isomers
Welcome to the technical support center dedicated to the complex challenge of resolving very long-chain acyl-CoA (VLC-CoA) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of lipidomics and metabolic studies. The analysis of VLC-CoAs is notoriously difficult due to their low physiological abundance, inherent instability, and the subtle structural differences between isomers.[1][2]
This resource synthesizes field-proven insights and foundational scientific principles to provide a practical, in-depth guide. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered when analyzing VLC-CoA isomers.
Q1: Why is achieving good chromatographic resolution for VLC-CoA isomers so challenging?
A1: The difficulty stems from a combination of factors related to the physicochemical nature of these molecules:
-
Structural Similarity: Isomers of VLC-CoAs, particularly those differing only in the position of a double bond or branching, have nearly identical physical properties, making them difficult to separate based on conventional chromatographic principles.[3]
-
Amphipathic Nature: Acyl-CoAs possess a highly polar coenzyme A head group and a long, nonpolar acyl tail.[4][5] This dual characteristic can lead to poor peak shapes (tailing) on reversed-phase columns due to secondary interactions with the stationary phase.
-
Low Abundance: These molecules are often present at very low concentrations in biological matrices, requiring highly sensitive and specific analytical methods.
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at extreme pH values or during prolonged sample handling, leading to analyte degradation.[1][6]
Q2: What is the "gold standard" analytical technique for VLC-CoA analysis?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard. This technique offers the high sensitivity required to detect low-abundance species and the specificity to distinguish between different acyl-CoA species, even within a complex biological matrix.[6][7] Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are typically used for robust quantification.[4][8]
Q3: I'm seeing very poor signal for my VLC-CoA analytes. What's the most likely cause?
A3: A weak signal is a common complaint and is often multifactorial. The primary culprits are inefficient ionization and ion suppression.
-
Inefficient Ionization: The large, amphipathic structure of VLC-CoAs can lead to the formation of aggregates in solution that ionize poorly in an electrospray source (ESI).[5]
-
Ion Suppression: In complex samples, highly abundant and easily ionizable molecules like phospholipids can co-elute with your analytes and compete for ionization, effectively suppressing the signal of your VLC-CoAs.[5][6]
-
Suboptimal LC Conditions: An inappropriate mobile phase pH or composition can significantly hinder the ionization process. For instance, positive ion mode ESI requires a proton source for efficient ionization.[5]
Q4: Should I use Reversed-Phase (RP) or HILIC for my separation?
A4: The choice depends on your analytical goals.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Use | Gold standard for separating acyl-CoAs based on acyl chain length and degree of unsaturation.[6] | Excellent for analyzing a broad range of acyl-CoAs, from short- to long-chain, in a single run.[9][10] |
| Separation Principle | Separates based on hydrophobicity. Longer chains and fewer double bonds result in longer retention times.[6][11] | Separates based on polarity. The polar CoA headgroup interacts with the polar stationary phase.[12] |
| Typical Column | C18, C8[8][13] | Zwitterionic, Amide[9][14] |
| Best For... | Resolving isomers within the long-chain and very-long-chain classes. | Comprehensive profiling of the entire acyl-CoA pool when individual isomer separation is less critical. |
Part 2: Troubleshooting Guide: From Poor Peaks to Optimized Resolution
This section provides a systematic approach to diagnosing and solving common chromatographic problems.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape compromises both resolution and quantification. The workflow below outlines a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for poor peak shape.
Expert Insight on Causality: Peak tailing for acyl-CoAs on C18 columns is often caused by secondary ionic interactions between the negatively charged phosphate groups on the CoA moiety and residual, positively charged silanol groups on the silica stationary phase.[15] By increasing the mobile phase pH with a volatile base like ammonium hydroxide, you deprotonate these silanol groups, eliminating the unwanted interaction and resulting in more symmetrical peaks.[7][8]
Issue 2: Insufficient Resolution of Isomers
This is the core challenge. When isomers co-elute, accurate quantification is impossible.
Systematic Troubleshooting Table
| Potential Cause | Diagnostic Check | Proposed Solution & Rationale |
| Suboptimal Gradient | Review your gradient slope. Is it too steep? | Solution: Decrease the gradient slope (e.g., from 5%/min to 2%/min of organic). Rationale: A shallower gradient increases the interaction time of analytes with the stationary phase, providing more opportunity for subtle differences between isomers to manifest as separation.[16] |
| Incorrect Mobile Phase | Are you using Acetonitrile (ACN) or Methanol (MeOH)? | Solution: Switch the organic modifier (ACN vs. MeOH). Rationale: ACN and MeOH have different selectivities. ACN is a weaker solvent for lipids and can sometimes provide better resolution for unsaturated species, while MeOH can offer different selectivity for chain length.[16] |
| Wrong Column Chemistry | Are you using a standard C18 column? | Solution: Test a different stationary phase. Consider a C8 column for less retention or a column with a different bonding chemistry (e.g., phenyl-hexyl). Rationale: Different stationary phases offer unique interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that can resolve isomers that co-elute on a standard C18 phase.[5][8] |
| Inadequate Temperature | Is your column oven set to ambient? | Solution: Optimize the column temperature (e.g., test 30, 40, 50 °C). Rationale: Increasing temperature lowers mobile phase viscosity, which can improve efficiency. However, it also typically reduces retention time, so a corresponding adjustment to the gradient may be needed.[16] |
Issue 3: Low Sensitivity and Inconsistent Quantification
Even with good separation, poor signal-to-noise or high variability can render a method useless.
Expert Insight on Causality: Inconsistent quantification is frequently tied to analyte stability and matrix effects.[6] VLC-CoAs can degrade in the autosampler if left at room temperature for extended periods.[5] Furthermore, matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can vary from sample to sample, leading to high CVs. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most robust way to correct for both sample loss during preparation and matrix-induced ionization variability.[4][5]
Workflow for Improving Signal and Reproducibility
Caption: Strategy for enhancing signal intensity and quantitative precision.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Sample Extraction from Tissue
This protocol is adapted from established methods and is designed to maximize recovery while minimizing degradation.[1]
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt all enzymatic activity.
-
Homogenization: Weigh 50-100 mg of the frozen tissue. CRITICAL: Keep the tissue frozen during this process. Grind it to a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder to a glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly. Add 2.5 mL of a 2:1 (v/v) mixture of 2-propanol and acetonitrile.
-
Phase Separation: Vortex the mixture vigorously for 5 minutes. Centrifuge at >3000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous-organic supernatant, which contains the acyl-CoAs.
-
Cleanup (Optional but Recommended): Further purify the extract using a Solid Phase Extraction (SPE) cartridge to remove interfering lipids and salts.[4]
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol for stability and inject for LC-MS/MS analysis.[6]
Protocol 2: Optimized RP-LC-MS/MS Method for VLC-CoA Isomers
This method uses a high-pH mobile phase to ensure excellent peak shape for long-chain species.[7][8]
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Optimized Gradient Table:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 20 |
| 22.0 | 20 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Key Transition: Monitor the precursor ion [M+H]+ to the product ion resulting from the characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[5][6][7]
-
Parameter Optimization: Infuse individual acyl-CoA standards to determine the optimal capillary voltage, cone voltage, and collision energy for each specific analyte.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
- 3. jsbms.jp [jsbms.jp]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. longdom.org [longdom.org]
Technical Support Center: Navigating the Challenges of Quantifying Low-Abundance 3-Hydroxy Acyl-CoAs
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-hydroxy acyl-CoAs. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the inherent complexities of measuring these low-abundance, yet metabolically crucial, molecules.
Introduction
3-Hydroxyacyl-Coenzyme A (3-hydroxy acyl-CoA) thioesters are pivotal intermediates in fatty acid β-oxidation.[1] Their accurate quantification is essential for understanding metabolic flux, diagnosing inborn errors of metabolism, and elucidating the mechanisms of action for novel therapeutics targeting metabolic pathways. However, their low intracellular concentrations, inherent instability, and challenging physicochemical properties present significant analytical hurdles.[2][3] This guide will address these challenges in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of 3-hydroxy acyl-CoAs so challenging?
A1: The difficulties in accurately quantifying 3-hydroxy acyl-CoAs stem from a combination of factors:
-
Low Abundance: These molecules are often present at very low physiological concentrations, pushing the limits of detection for many analytical platforms.[3]
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, leading to analyte degradation during sample collection, extraction, and analysis.[3][4] Proper sample handling, including rapid quenching of metabolic activity and maintaining low temperatures, is critical.[5]
-
Amphipathic Nature: Acyl-CoAs possess a polar Coenzyme A head group and a nonpolar acyl chain. This dual characteristic can lead to aggregation in solution, poor chromatographic peak shape, and interactions with vessel surfaces, resulting in analyte loss.[5][6]
-
Matrix Effects: Biological samples are complex mixtures. Co-extracted molecules, particularly phospholipids, can interfere with the ionization of acyl-CoAs in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3][5][7]
Q2: What is the current "gold standard" method for quantifying 3-hydroxy acyl-CoAs?
A2: The consensus in the field is that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs, including 3-hydroxy species.[8][9][10] This is due to its superior sensitivity and selectivity, which allows for the differentiation of various acyl-CoA species within a complex biological matrix.[11] When coupled with stable isotope dilution, LC-MS/MS provides the most accurate and precise quantification available.[8]
Q3: How can I ensure accurate quantification when dealing with such low-abundance analytes?
A3: The key to accurate quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[8] A SIL-IS is a version of your target analyte where some atoms have been replaced with heavier isotopes (e.g., ¹³C, ¹⁵N).
Why is this a self-validating system?
The SIL-IS is chemically identical to the analyte of interest and will therefore behave identically during extraction, chromatography, and ionization.[8] By adding a known amount of the SIL-IS to your sample at the very beginning of the workflow, any analyte loss or variation in MS signal will affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification, effectively canceling out any experimental variability.[8]
Unfortunately, commercially available SIL-IS for every specific 3-hydroxy acyl-CoA are limited. Researchers can biosynthetically generate a library of stable isotope-labeled standards by culturing cells in media containing labeled precursors like [¹³C₃¹⁵N₁]-pantothenate.[12][13][14]
Troubleshooting Guide
Issue 1: Poor or No Signal for My 3-Hydroxy Acyl-CoA of Interest
This is a common and frustrating issue. Let's break down the potential causes and solutions.
Possible Cause 1: Inefficient Extraction
The choice of extraction method is critical for recovering low-abundance acyl-CoAs from the cellular matrix.
-
Troubleshooting Step: Evaluate your extraction protocol. Two primary strategies are Solid-Phase Extraction (SPE) and protein precipitation followed by Liquid-Liquid Extraction (LLE).[15]
-
Recommendation 1 (SPE): Weak anion exchange or polymeric reversed-phase SPE cartridges are often used for acyl-CoA extraction.[15] This method is highly selective but may require significant optimization.
-
Recommendation 2 (Protein Precipitation): A simpler approach involves protein precipitation with an acid like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[16] SSA is advantageous as it often does not require subsequent removal by SPE, which can lead to the loss of more polar species.[16]
Experimental Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[16]
-
Cell Harvesting: Aspirate media from cultured cells and place the plate on ice.
-
Quenching & Lysis: Add 1 mL of ice-cold 2.5% (w/v) SSA in water directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add your SIL-IS to the lysate.
-
Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at >16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.
Possible Cause 2: Analyte Degradation
3-hydroxy acyl-CoAs are unstable, particularly in aqueous solutions at non-neutral pH.[4][17]
-
Troubleshooting Step: Review your sample handling and storage procedures.
-
Recommendation: Always keep samples on ice or at 4°C during processing and in the autosampler.[5] For long-term storage, snap-freeze extracts in liquid nitrogen and store at -80°C. Minimize freeze-thaw cycles.
Possible Cause 3: Inefficient Ionization in the ESI Source
The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's structure and the solvent conditions.
-
Troubleshooting Step: Optimize your ESI source parameters and mobile phase composition.
-
Recommendation 1 (Source Parameters): Systematically optimize parameters such as spray voltage, capillary temperature, and gas flow rates by infusing a standard solution of your analyte.[5]
-
Recommendation 2 (Mobile Phase): Short-chain acyl-CoAs are often analyzed in positive ion mode.[16] The mobile phase should contain a proton source, such as formic acid. For longer-chain species, a slightly alkaline mobile phase (e.g., using ammonium hydroxide) can improve peak shape, but be mindful of column stability at high pH.[5][11]
Issue 2: Inconsistent Quantification and Poor Reproducibility
Inconsistent results are often linked to matrix effects and subtle variations in the analytical workflow.
Possible Cause 1: Matrix Effects
Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to variability.[7]
-
Troubleshooting Step: Assess the impact of matrix effects on your assay.
-
Recommendation 1 (Chromatographic Separation): Optimize your LC method to achieve baseline separation of your analyte from interfering peaks.[11] A good starting point is a C18 reversed-phase column with a suitable gradient.[4][5]
-
Recommendation 2 (Internal Standards): As mentioned in FAQ A3, the use of a SIL-IS is the most effective way to correct for matrix effects.[8] If a specific SIL-IS is unavailable, a structurally similar acyl-CoA with a different chain length can be used as a surrogate, though this is less ideal.
Possible Cause 2: Analyte Loss on Surfaces
The phosphate groups on the CoA moiety have a high affinity for glass and metal surfaces, which can lead to significant analyte loss, especially at low concentrations.[6]
-
Troubleshooting Step: Evaluate your sample collection tubes, vials, and LC system for potential sources of analyte adsorption.
-
Recommendation:
-
Use low-binding polypropylene tubes and vials.
-
Consider derivatization of the phosphate group to reduce its affinity for surfaces. Phosphate methylation is one such strategy that has been shown to improve recovery and chromatographic peak shape.[6]
-
Data Presentation: Impact of Extraction Method on Recovery
The following table summarizes representative recovery data for various short-chain acyl-CoAs using different extraction methods, highlighting the importance of method selection.
| Acyl-CoA | Extraction Method | Reported Recovery (%) | Reference |
| Acetyl-CoA | TCA followed by SPE | 36 | [16] |
| Acetyl-CoA | 2.5% SSA | 59 | [16] |
| Propionyl-CoA | TCA followed by SPE | 62 | [16] |
| Propionyl-CoA | 2.5% SSA | 80 | [16] |
| Malonyl-CoA | TCA followed by SPE | 26 | [16] |
| Malonyl-CoA | 2.5% SSA | 74 | [16] |
Data adapted from literature to illustrate comparative performance.[16]
Visualization of Key Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflow for acyl-CoA analysis and a troubleshooting decision tree.
Caption: General workflow for LC-MS/MS-based quantification of acyl-CoAs.
Caption: Troubleshooting decision tree for quantifying 3-hydroxy acyl-CoAs.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
minimizing matrix effects in (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA analysis
Technical Support Center: Analysis of Very-Long-Chain Acyl-CoAs
A Guide to Minimizing Matrix Effects for (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA and Related Analytes
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the quantitative analysis of the highly complex, very-long-chain beta-hydroxy acyl-CoA, this compound. Given its very long (C36), highly unsaturated, and hydroxylated acyl chain combined with the polar coenzyme A moiety, this molecule presents significant analytical challenges, primarily stemming from matrix effects in biological samples.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to explain the causality behind experimental choices and provide validated protocols to enhance the accuracy, precision, and robustness of your LC-MS/MS-based analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Matrix Effects
Q1: What are matrix effects, and why is my specific analyte, a C36 beta-hydroxy acyl-CoA, so susceptible?
A: Matrix effect is the alteration (suppression or enhancement) of your analyte's ionization efficiency by co-eluting, often undetected, components from the biological sample matrix.[1][2][3] For electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, these interferences can disrupt the formation of gas-phase ions, leading to inaccurate and irreproducible quantification.[4][5]
Your analyte is particularly susceptible for three key reasons:
-
Amphipathic Nature: It has a large, nonpolar lipid tail and a highly polar CoA headgroup. This dual nature causes it to interact with a wide range of matrix components.
-
Low Endogenous Concentrations: Very-long-chain acyl-CoAs are typically low-abundance species, making their signal more vulnerable to being overwhelmed by high-concentration matrix components.
-
Co-elution with Phospholipids: In typical reversed-phase chromatography, the primary source of matrix effects are glycerophospholipids.[6] These lipids are abundant in biological extracts and can severely suppress the ionization of co-eluting analytes.[1][2]
Q2: How can I detect and quantify the extent of matrix effects in my assay?
A: Quantifying matrix effects is a critical step in method validation, as outlined by regulatory bodies like the FDA.[7][8][9] The most common method is the post-extraction spike analysis .
-
Procedure:
-
Extract a blank biological matrix (from at least six different sources) using your established protocol.
-
Prepare a neat solution of your analyte and internal standard (IS) in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Spike the blank matrix extract with the analyte and IS (Set B).
-
Compare the peak area response of the analyte in Set B to the response of the neat solution (Set A).
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The goal is to achieve a consistent and minimal matrix effect across different sources of the matrix. The precision (%CV) of the matrix effect across the different sources should not exceed 15%.[8]
Section 2: Sample Preparation - The First Line of Defense
Q3: My signal is heavily suppressed. How can I improve my sample cleanup to remove interfering phospholipids?
A: Simple protein precipitation (PPT) is often insufficient for removing phospholipids. A more rigorous sample cleanup strategy is essential. Solid-Phase Extraction (SPE) is a highly effective technique for isolating acyl-CoAs from complex matrices.[10][11][12][13]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High levels of residual phospholipids and salts, leading to significant matrix effects.[14] | Initial method development, high-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, requires solvent evaporation/reconstitution. | Removing highly nonpolar interferences. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reducing matrix effects.[14] High selectivity and recovery.[15] | More expensive, requires method development to optimize sorbent, wash, and elution steps. | Quantitative bioanalysis requiring high accuracy and precision. |
Troubleshooting Guide: Implementing Solid-Phase Extraction (SPE)
For a complex analyte like a C36 acyl-CoA, a mixed-mode or specialty sorbent SPE is recommended. Sorbents with a 2-(2-pyridyl)ethyl functionality have shown excellent recovery for a range of acyl-CoAs.[12][15]
-
dot
Caption: Experimental workflow for acyl-CoA extraction using SPE.
Section 3: The Role of the Internal Standard (IS)
Q4: What is the ideal internal standard for my analysis, and why is it so important for mitigating matrix effects?
A: The internal standard is critical for accurate quantification because it co-elutes with the analyte and experiences the same matrix effects, thereby correcting for signal variability during sample preparation and ionization.[16][17]
The ideal choice is a stable isotope-labeled (SIL) internal standard of your analyte.[18][19] For (3R...)-3-hydroxyhexatriacontapentaenoyl-CoA, this would be the same molecule synthesized with several ¹³C or ¹⁵N atoms.
-
Why SIL-IS is the Gold Standard:
-
Identical Physicochemical Properties: It has nearly the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[19]
-
Compensates for All Variability: It corrects for variations in sample extraction, injection volume, and ionization suppression/enhancement.[16]
-
If a SIL-IS is not available, the next best choice is a structural analog , ideally an odd-chain version of your analyte (e.g., a C35 or C37 beta-hydroxy acyl-CoA) that is not present endogenously.[20] Heptadecanoyl-CoA (C17:0-CoA) is frequently used as a general IS for long-chain acyl-CoA analysis.[21][22] However, be aware that a structural analog may not perfectly mimic the chromatographic behavior and ionization response of your much longer C36 analyte.[17][18]
Section 4: Chromatographic and Mass Spectrometric Optimization
Q5: Beyond sample prep, how can I use my LC-MS system to further reduce matrix effects?
A: Both chromatographic separation and mass spectrometer settings can be optimized to minimize the impact of matrix interferences.
1. Liquid Chromatography (LC) Strategy: The goal is to chromatographically separate your analyte from the bulk of phospholipids.
-
Column Choice: A standard C18 reversed-phase column is a good starting point.[10][11]
-
Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and retention for the polar CoA headgroup.[10][21]
-
Gradient Optimization: Develop a gradient that retains your C36 analyte while allowing more polar phospholipids to elute earlier and more nonpolar phospholipids to elute later. This "zone of elution" for phospholipids is often where ion suppression is most severe.
2. Mass Spectrometry (MS) Strategy:
-
Ionization Mode: Positive mode ESI is typically used for acyl-CoAs, often detecting the protonated molecule [M+H]⁺.[10][21]
-
MRM Transitions: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine portion of CoA (507 Da).[10][11]
-
Example Transition for a C16:0-CoA: Q1: m/z 1036.6 -> Q3: m/z 529.6
-
-
Source Optimization: Regularly tune and calibrate your mass spectrometer.[14] Optimize source parameters like capillary voltage, gas flows, and temperatures to maximize your analyte's signal while potentially minimizing the ionization of interfering compounds.[14]
-
dot
Caption: Ion suppression mechanism in the E-S-I source.
Detailed Protocol: Solid-Phase Extraction for Very-Long-Chain Acyl-CoAs
This protocol is a starting point based on established methods for long-chain acyl-CoAs and should be optimized for your specific analyte and matrix.[13][15][22]
Materials:
-
SPE Cartridge: 2-(2-pyridyl)ethyl functionalized silica gel
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
-
Extraction Solvents: Acetonitrile, 2-Propanol (HPLC grade)
-
Wash Solution: To be optimized (e.g., a mix of buffer and organic solvent)
-
Elution Solution: 2-Propanol or other suitable organic solvent
-
Internal Standard (IS): SIL-IS or odd-chain analog (e.g., C17:0-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh ~50-100 mg of frozen tissue into a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing your IS.
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[22]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[22]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Condition: Pass 2 mL of Wash Solution through the SPE column.
-
Load: Load the supernatant onto the conditioned column. Allow it to pass by gravity or gentle vacuum.
-
Wash: Wash the column with 2 mL of Wash Solution to remove impurities. This step is critical for removing phospholipids and may require optimization.
-
Elute: Elute the acyl-CoAs with 1.5 mL of Elution Solution into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of a solvent compatible with your LC system (e.g., 50:50 Methanol:Water).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. nebiolab.com [nebiolab.com]
- 17. academic.oup.com [academic.oup.com]
- 18. cerilliant.com [cerilliant.com]
- 19. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Recovery of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA from Biological Matrices
Welcome to the technical support center dedicated to the robust and reproducible analysis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quantifying this very long-chain polyunsaturated fatty acyl-CoA from diverse biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows.
Introduction: The Challenge of a Unique Analyte
This compound is a complex unsaturated fatty acyl-CoA.[1][2] Its analysis is critical for understanding various metabolic pathways. However, its unique structure—featuring a very long acyl chain, multiple double bonds, a hydroxyl group, and the polar coenzyme A moiety—presents significant analytical challenges. These include low endogenous concentrations, susceptibility to degradation, and high potential for matrix effects. This guide will equip you with the knowledge to overcome these hurdles and achieve reliable, high-recovery results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: The primary degradation pathways are enzymatic hydrolysis by cellular thioesterases, chemical hydrolysis of the thioester bond (which is sensitive to pH extremes), and oxidation of the polyunsaturated fatty acid chain.[3] It is crucial to work quickly, on ice, and with appropriate inhibitors to minimize enzymatic activity. Maintaining a pH between 6.0 and 7.5 is recommended to prevent chemical hydrolysis.[3]
Q2: Which extraction method is most suitable for this analyte: liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?
A2: Both LLE and SPE have been successfully employed for long-chain acyl-CoAs.[4][5][6]
-
LLE , often using a chloroform/methanol system (e.g., Bligh-Dyer or Folch methods), is effective for broad lipid extraction.[7][8] However, it can be prone to emulsion formation, especially with high-lipid matrices, and may result in lower recovery for highly polar species.[9][10] A three-phase LLE can offer better separation of lipids based on polarity.[6][11]
-
SPE offers higher selectivity and can effectively remove interfering matrix components like phospholipids, which are a major source of ion suppression in LC-MS analysis.[5][12][13] Mixed-mode or anion-exchange SPE cartridges are particularly effective for acyl-CoA enrichment.[12][14] For this specific analyte, an SPE-based method is generally recommended for cleaner extracts and improved recovery.
Q3: I am observing significant ion suppression in my LC-MS/MS analysis. What are the likely causes and how can I mitigate them?
A3: Ion suppression is a common matrix effect in LC-MS analysis of biological samples, often caused by co-eluting endogenous compounds, particularly phospholipids.[9][15][16][17]
-
Improve Sample Cleanup: Employ a more rigorous SPE protocol to remove phospholipids.[13]
-
Optimize Chromatography: Adjust your LC gradient to achieve better separation of your analyte from the interfering matrix components.[15]
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[12][18] If a specific standard is unavailable, an odd-chain acyl-CoA of similar chain length can be used.[18]
Q4: What are the optimal storage conditions for samples and extracts containing this compound?
A4: To ensure stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] Extracted samples should be stored under an inert gas (argon or nitrogen) at -80°C and analyzed as soon as possible.[8] Avoid repeated freeze-thaw cycles. For long-term storage, lyophilization of the purified compound is an option.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak in LC-MS | 1. Analyte Degradation: Enzymatic or chemical hydrolysis during extraction. | • Work on ice at all times. • Use fresh, ice-cold solvents. • Add a thioesterase inhibitor to the homogenization buffer. • Ensure the pH of all solutions is between 6.0 and 7.5.[3] |
| 2. Inefficient Extraction: The chosen solvent system may not be optimal for this very long-chain, polyunsaturated acyl-CoA. | • For LLE, consider a three-phase extraction to better partition lipids.[6][11] • For SPE, ensure the sorbent chemistry is appropriate (anion-exchange or mixed-mode is often effective).[12][14] • Optimize elution solvents for SPE. | |
| 3. Poor Recovery from SPE: The analyte may be irreversibly binding to the SPE sorbent or eluting in the wrong fraction. | • Perform a systematic evaluation of loading, washing, and elution conditions. • Test different elution solvents with varying polarities and pH. | |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: Incomplete cell lysis or non-uniform tissue disruption. | • Ensure thorough homogenization using a suitable method (e.g., glass homogenizer, bead beater). • Visually inspect for complete tissue disruption. |
| 2. Emulsion Formation during LLE: Trapping of the analyte in the emulsion layer.[10][19] | • Centrifuge at higher speeds or for a longer duration. • Add salt (brine) to the aqueous layer to break the emulsion.[10] • Consider switching to an SPE-based method to avoid emulsions.[10] | |
| 3. Inconsistent Evaporation and Reconstitution: Analyte loss or precipitation during the drying step. | • Evaporate the solvent under a gentle stream of nitrogen at a low temperature. • Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing and/or sonicating. | |
| Unexpected Peaks in Chromatogram | 1. Analyte Oxidation: The polyunsaturated chain is susceptible to oxidation. | • Use solvents that have been purged with nitrogen or argon.[7] • Add an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. • Protect samples from light.[3] |
| 2. Hydrolysis Products: Presence of the free fatty acid and Coenzyme A. | • Confirm the identity of the unexpected peaks using mass spectrometry. • If hydrolysis is confirmed, revisit the sample handling and extraction procedures to minimize degradation (see "Low or No Analyte Peak"). | |
| 3. Contamination: Introduction of contaminants from solvents, tubes, or other labware. | • Use high-purity, HPLC- or MS-grade solvents.[7] • Use glass or polypropylene tubes; avoid plastics that can leach plasticizers. • Run a "blank" extraction (without sample) to identify potential sources of contamination. |
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol for Acyl-CoA Enrichment
This protocol is a generalized starting point, adapted from established methods for long-chain acyl-CoA extraction.[4][20][21] Optimization for your specific biological matrix is highly recommended.
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC-grade.
-
SPE Columns: Mixed-mode or anion-exchange SPE cartridges.
-
Wash Solvent 1: 100 mM Potassium Phosphate, pH 4.9.
-
Wash Solvent 2: Water/ACN (1:1, v/v).
-
Elution Buffer: Methanol containing 50 mM ammonium acetate.
Procedure:
-
Sample Homogenization: Homogenize frozen tissue (~50-100 mg) in 1 mL of ice-cold homogenization buffer.
-
Protein Precipitation & Lipid Extraction: Add 2 mL of a 2-propanol:ACN (1:1, v/v) solution to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with the homogenization buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing:
-
Wash the column with 1 mL of Wash Solvent 1.
-
Wash the column with 1 mL of Wash Solvent 2.
-
-
Elution: Elute the acyl-CoAs with 1 mL of Elution Buffer.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
Visualizations
Experimental Workflow Diagram
References
- 1. (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 2. PubChemLite - this compound(4-) (C57H96N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-elution of Similar Lipid Species
Welcome to the technical support center for advanced lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of co-eluting lipid species in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and resolve these complex separation challenges effectively.
Co-elution, where two or more distinct compounds exit a chromatographic column at the same time, is a significant hurdle in lipidomics, often leading to inaccurate identification and quantification.[1] The immense structural diversity and the prevalence of isomers in the lipidome make this a particularly common problem. This guide offers a structured approach to diagnosing and solving co-elution, from fundamental chromatographic adjustments to the application of advanced separation technologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions surrounding co-elution in lipid analysis.
Q1: What is co-elution and why is it a critical problem in lipidomics? A: Co-elution occurs when multiple lipid species are not adequately separated by the analytical column and are detected simultaneously.[1] This is problematic because mass spectrometry (MS), the primary detection method, will register a single signal for multiple, distinct molecules if they share the same mass-to-charge ratio (m/z). This is especially common with lipid isomers. The consequences are significant:
-
Inaccurate Quantification: The signal intensity of a single peak will represent the sum of all co-eluting species, leading to overestimation.[2]
-
Misidentification: Without separation, it's impossible to assign the signal to a specific isomer, leading to ambiguous or incorrect structural assignments.[3]
-
Masking of Low-Abundance Species: A highly abundant lipid can easily obscure the signal of a co-eluting, low-abundance, but biologically significant, isomer.[4]
Q2: What are the most common types of structurally similar lipids that co-elute? A: The challenge in lipidomics arises from the vast number of isomers—molecules with the same chemical formula but different structures. Key types include:
-
Regioisomers (sn-positional isomers): Lipids where fatty acids are attached to different positions on the glycerol backbone (e.g., PC 16:0/18:1 vs. PC 18:1/16:0). These are notoriously difficult to separate via standard chromatography.[5][6]
-
Double Bond Positional Isomers: Lipids where the double bond is located at a different position within the fatty acyl chain (e.g., fatty acid 18:1 n-9 vs. 18:1 n-7).
-
Geometric Isomers (cis/trans): Lipids where the geometry around a double bond is different. These often require specialized chromatographic phases for separation.[7][8]
-
Isobaric Species: Lipids from different classes that have the same nominal mass but different elemental compositions (e.g., a phosphatidylcholine and a sphingomyelin). High-resolution mass spectrometry can often distinguish these, but co-elution can still cause ion suppression.[9]
Q3: What are the primary analytical strategies to combat co-elution? A: A multi-faceted approach is often necessary. The main strategies fall into three categories:
-
Chromatographic Optimization: Modifying the liquid chromatography (LC) method to improve the physical separation of lipids before they enter the mass spectrometer. This is the first and most fundamental step.[10]
-
Advanced Separation Techniques: Employing alternative separation technologies like Supercritical Fluid Chromatography (SFC) or adding another dimension of separation with Ion Mobility Spectrometry (IMS).[11][12]
-
Mass Spectrometric Differentiation: Using tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns that can distinguish co-eluting isomers, even if they are not chromatographically resolved.[13][14]
Section 2: Troubleshooting Guide: From Diagnosis to Resolution
This guide provides a systematic workflow for addressing co-elution issues encountered during experiments.
Issue 1: Poor resolution between lipid isomers in Reversed-Phase Liquid Chromatography (RPLC).
Common Cause: Standard C18 stationary phases separate lipids primarily by their hydrophobicity (governed by chain length and number of double bonds). Isomers with identical fatty acid compositions often have very similar hydrophobicities, resulting in poor separation.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting RPLC co-elution.
Solutions & Scientific Rationale:
-
Optimize the Elution Gradient:
-
Action: Decrease the gradient slope (i.e., slow down the rate of increase of the strong organic solvent).[13]
-
Causality: A shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for subtle differences in their physicochemical properties to effect a separation. This enhances the selectivity factor (α) in the resolution equation.
-
-
Change the Organic Solvent:
-
Action: Switch from acetonitrile (ACN) to methanol (MeOH) or isopropanol (IPA), or use mixtures.
-
Causality: Different organic solvents have different polarities and interaction mechanisms with both the analyte and the stationary phase. MeOH, for instance, is a hydrogen-bond donor, which can introduce different selectivity for lipids compared to ACN. This directly alters the retention characteristics and can resolve co-eluting peaks.[13]
-
-
Select a Different Stationary Phase:
-
Action: Move from a standard C18 column to a C30 column.[2]
-
Causality: C30 columns have longer alkyl chains and higher ligand density, which provides enhanced "shape selectivity." This allows the column to better discriminate between isomers that have different three-dimensional shapes, such as cis/trans isomers or lipids with branched vs. straight chains.
-
-
Reduce Column Temperature:
-
Action: Lower the column temperature from 40°C to 25°C or 30°C.[13]
-
Causality: Lowering the temperature increases the viscosity of the mobile phase and slows down diffusion, which can lead to sharper peaks and improved resolution. It also enhances the hydrophobic interactions between the lipids and the stationary phase, potentially increasing retention and selectivity.
-
Issue 2: Co-elution of entire lipid classes (e.g., Phosphatidylcholines with Sphingomyelins).
Common Cause: In RPLC, retention is driven by the hydrophobic acyl tails. If a PC and an SM species have similar acyl chains, they will likely co-elute, even though their headgroups are different and polar.
Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Action: Switch from an RPLC setup to a HILIC setup. HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent.[15]
-
Causality: In HILIC, separation is driven by the polarity of the lipid headgroup.[16] Water molecules form a layer on the polar stationary phase, and polar analytes partition into this layer. Less polar lipids elute first. This provides an orthogonal separation mechanism to RPLC, effectively separating lipids by class (e.g., PC, PE, PS, SM) rather than by acyl chain composition.[15][17]
Issue 3: Isomers are chromatographically inseparable and have identical MS1 spectra.
Common Cause: Some isomers, particularly sn-positional regioisomers, have nearly identical physicochemical properties, making chromatographic separation extremely challenging or impossible with standard methods.
Solutions: Employ Advanced Separation Technologies
-
Supercritical Fluid Chromatography (SFC):
-
What it is: SFC uses a supercritical fluid, typically CO2 mixed with an organic modifier, as the mobile phase.[18][19] This phase has properties intermediate between a gas and a liquid (low viscosity, high diffusivity).[20]
-
Why it works: SFC offers different selectivity compared to LC. The low viscosity allows for high flow rates and fast separations, while the unique properties of the supercritical fluid mobile phase can resolve isomers that co-elute in RPLC.[11] It is particularly effective for separating nonpolar compounds and isomers, including cis/trans and regioisomers.[7][19]
-
-
Ion Mobility Spectrometry (IMS):
-
What it is: IMS is a gas-phase separation technique that occurs after ionization but before mass analysis.[12] It separates ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field.[21] The result is a measurement of the ion's collisional cross-section (CCS), a key physical property.
-
Why it works: IMS provides a completely orthogonal dimension of separation to both LC and MS.[8] Two isomers that co-elute from the LC column and have the same m/z can often be separated in the ion mobility cell if they have different three-dimensional shapes. This is highly effective for resolving sn-positional isomers, which often have distinct CCS values.[5][22] Differential Ion Mobility Spectrometry (DMS), also known as FAIMS, is a related technique that separates ions based on their changing mobility in high and low electric fields, offering another powerful way to resolve isobars and isomers.[23][24][25]
-
Caption: The combination of LC, IMS, and MS provides three orthogonal dimensions of separation.
Issue 4: Ambiguous identity even with some separation.
Common Cause: While you may have achieved partial separation, confirming the exact identity of each peak requires structural information.
Solution: Utilize Tandem Mass Spectrometry (MS/MS)
-
Action: Perform MS/MS experiments on the eluting peaks. This involves isolating the precursor ion of interest, fragmenting it (e.g., via collision-induced dissociation - CID), and analyzing the resulting fragment ions.
-
Causality: Isomeric lipids, while having the same precursor mass, often produce different and characteristic fragment ions.[13] For example, the fragmentation pattern of a glycerophospholipid can reveal the identity of its fatty acyl chains. The relative abundance of certain fragments can even be used to distinguish sn-positional isomers, as the position of the fatty acid influences the fragmentation pathway.[14] Advanced fragmentation techniques like electron-induced dissociation (EID) can provide even more detailed structural information, including double bond positions.[14]
Table 1: Comparison of Key Separation Techniques for Lipid Isomers
| Technique | Principle of Separation | Best Suited For | Key Advantages | Limitations |
| RPLC (C30) | Hydrophobicity & Shape Selectivity | Geometric (cis/trans) isomers, long-chain lipids | Widely available, robust, good for complex mixtures.[2] | Limited resolution for sn-positional isomers. |
| HILIC | Headgroup Polarity | Separating lipid classes | Orthogonal to RPLC, reduces class-based co-elution.[15] | Not suitable for separating isomers within the same class. |
| SFC | Polarity & Physicochemical Properties in Supercritical Fluid | Nonpolar lipids, geometric and positional isomers | High speed, reduced organic solvent use, unique selectivity.[18][20] | Can require specialized instrumentation. |
| IMS-MS | Gas-Phase Ion Shape, Size & Charge (CCS) | sn-positional isomers, conformational isomers | Adds an orthogonal dimension of separation, fast, provides CCS values for higher confidence ID.[5][21] | Resolution may be insufficient for isomers with very similar shapes. |
| MS/MS | Precursor Ion Fragmentation | Distinguishing co-eluting isomers with unique fragments | Provides structural confirmation, can be used without complete chromatographic separation.[14] | Ambiguous results if fragmentation patterns are too similar. |
Section 3: Experimental Protocols
These protocols provide a starting point for method development. Always optimize based on your specific analytes, sample matrix, and instrumentation.
Protocol 1: Optimizing an RPLC Gradient for Isomer Separation on a C30 Column
This protocol is designed to maximize the resolution of structurally similar isomers like regioisomers or geometric isomers.
-
Column: Use a C30 column (e.g., 2.1 mm x 150 mm, 3 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Flow Rate: 0.250 mL/min.
-
Column Temperature: 30°C.[2]
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
5.0 min: 45% B
-
25.0 min: 85% B (Shallow gradient segment for critical isomer elution)
-
30.0 min: 99% B
-
35.0 min: 99% B (Hold for column wash)
-
35.1 min: 30% B (Return to initial conditions)
-
40.0 min: 30% B (Equilibration)
-
-
Self-Validation: Monitor the resolution (Rs) between the target isomer peaks. An Rs value > 1.5 indicates baseline separation. If resolution is still poor, further decrease the gradient slope in the critical elution window (e.g., from 5 to 25 minutes).
Protocol 2: Implementing a HILIC Method for Lipid Class Separation
This protocol is for separating lipid classes to reduce isobaric interferences.
-
Column: Use a HILIC column (e.g., Bare Silica or Diol, 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Flow Rate: 0.400 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 1% B
-
1.0 min: 1% B
-
8.0 min: 20% B
-
8.1 min: 50% B
-
10.0 min: 50% B (Hold for wash)
-
10.1 min: 1% B (Return to initial conditions)
-
15.0 min: 1% B (Equilibration)
-
-
Self-Validation: Verify the elution order of lipid classes against known standards. Typically, neutral lipids (TAGs, CEs) elute first, followed by PE, PC, SM, and then more polar lipids like PS and LPC.[15]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Deep-lipidotyping by mass spectrometry: recent technical advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipidomic analysis using hydrophilic interaction liquid chromatography microgradient fractionation of total lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 20. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods | Lab Manager [labmanager.com]
- 22. researchgate.net [researchgate.net]
- 23. sciex.com [sciex.com]
- 24. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA Identification by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HR-MS) for the validation of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a complex very-long-chain hydroxy fatty acyl-CoA. We will delve into the causality behind experimental choices, present supporting data, and compare the HR-MS approach with alternative methodologies.
The Analytical Challenge: Unmasking a Complex Lipid
This compound is a molecule of significant complexity, presenting a formidable analytical challenge due to its high molecular weight, multiple sites of unsaturation, and specific stereochemistry. Its unambiguous identification is critical for understanding its role in various biological processes. High-resolution mass spectrometry, with its high mass accuracy and resolving power, stands as a cornerstone technique for this purpose.
High-Resolution MS-Based Identification: A Step-by-Step Workflow
A robust workflow for the validation of this compound identification using HR-MS involves several critical stages, from sample preparation to data interpretation.
Caption: Workflow for HR-MS identification of the target molecule.
Experimental Protocol: LC-HR-MS/MS Analysis
-
Sample Preparation:
-
Extract total lipids from the biological matrix using a modified Folch or Bligh-Dyer method.
-
Enrich the acyl-CoA fraction using solid-phase extraction (SPE) with a suitable sorbent.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) mobile phase.
-
-
Liquid Chromatography:
-
Employ a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system with a C18 or C8 column.
-
Utilize a gradient elution with mobile phases typically consisting of an aqueous solution with a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). This separates the target analyte from other lipid species.
-
-
High-Resolution Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.
-
Acquire data in both positive and negative ion modes to maximize information.
-
Perform full scan MS (MS1) for accurate mass determination of the precursor ion.
-
Conduct data-dependent or targeted tandem MS (MS/MS) experiments to obtain fragmentation spectra for structural elucidation.
-
Data Analysis and Validation
The cornerstone of identification lies in the meticulous analysis of the acquired HR-MS data.
1. Accurate Mass Measurement:
The first step is to determine the accurate mass of the precursor ion. The theoretical monoisotopic mass of this compound (C₅₇H₉₆N₇O₁₈P₃S) is 1291.5746 Da[1]. The experimentally measured mass should be within a narrow mass tolerance window, typically less than 5 parts per million (ppm), of the theoretical mass.
| Adduct | Theoretical m/z |
| [M+H]⁺ | 1292.5819 |
| [M+Na]⁺ | 1314.5638 |
| [M-H]⁻ | 1290.5673 |
2. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
Collision-induced dissociation (CID) of the precursor ion provides structural information through characteristic fragmentation patterns.
Caption: Predicted fragmentation of the target molecule in positive ion mode.
-
Coenzyme A Moiety Fragmentation: A hallmark of acyl-CoA fragmentation in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, resulting in a loss of 507.0 Da. This yields a prominent acylium ion fragment.
-
3-Hydroxy Fatty Acyl Chain Fragmentation: The fragmentation of the fatty acyl chain is crucial for localizing the hydroxyl group. For 3-hydroxy fatty acids, a characteristic fragmentation pattern is observed. While the intact acyl-CoA will have a more complex spectrum, studies on 3-hydroxy fatty acid methyl esters show a highly characteristic and stable fragment ion at m/z 103, resulting from cleavage between the C3 and C4 carbons[2]. The presence of a corresponding fragment in the spectrum of the intact acyl-CoA would be strong evidence for the 3-hydroxy position.
3. Method Validation According to Regulatory Guidelines:
To ensure the reliability and robustness of the identification, the analytical method should be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA)[3][4][5][6]. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The mean value should be within ±15% of the nominal concentration. |
| Precision | The coefficient of variation (CV) should not exceed 15%. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions. |
Comparison with Alternative and Complementary Techniques
While HR-MS is a powerful tool, a multi-pronged approach often provides the most definitive identification.
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution MS/MS | Accurate mass measurement and fragmentation of the intact molecule. | High specificity and sensitivity; provides structural information on the entire molecule in a single analysis. | Can be complex to interpret; may require authentic standards for definitive confirmation. |
| GC-MS of Derivatized Fatty Acids | Hydrolysis of the acyl-CoA, derivatization of the fatty acid (e.g., methylation or silylation), and analysis by GC-MS.[1][7] | Well-established for fatty acid analysis; provides detailed information on the fatty acid structure, including double bond positions (with further derivatization). | Destructive to the original molecule; does not provide information on the CoA moiety; requires additional sample preparation steps.[1] |
| Enzymatic Assays | Use of specific enzymes to measure total acyl-CoA or Coenzyme A concentrations.[3][8] | Can be high-throughput and relatively inexpensive. | Lacks specificity for individual acyl-CoA species; provides only quantitative information on the total pool.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive; can provide unambiguous structural elucidation, including stereochemistry. | Lower sensitivity compared to MS; requires larger sample amounts and purified analyte. |
Conclusion: A Synergistic Approach for Confident Identification
The validation of this compound identification is best achieved through a hierarchical and synergistic approach. High-resolution mass spectrometry, with its unparalleled mass accuracy and ability to generate information-rich fragmentation spectra, serves as the primary and most powerful tool. The identification is strengthened by the presence of the accurate mass of the precursor ion and the characteristic fragmentation patterns of both the coenzyme A and the 3-hydroxy fatty acyl moieties.
For ultimate confidence, particularly in the absence of a synthetic standard, complementary techniques play a vital role. GC-MS analysis of the hydrolyzed and derivatized fatty acid can independently confirm the structure of the lipid backbone, while enzymatic assays can provide orthogonal quantitative data. By integrating these methodologies, researchers can achieve a self-validating system that ensures the trustworthy and authoritative identification of this complex and biologically significant molecule.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Acyl-CoA Profiling in Diverse Cell Lines
Introduction: Acyl-CoAs as Central Regulators of Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a vast array of metabolic pathways, including the synthesis and breakdown of fatty acids, the tricarboxylic acid (TCA) cycle, and amino acid catabolism.[1][2] These molecules are not merely metabolic intermediates; they are critical signaling molecules and building blocks for complex lipids, and their availability dictates the flow of carbon through various cellular processes. The composition and abundance of the acyl-CoA pool, therefore, provide a detailed snapshot of a cell's metabolic state. In the context of drug discovery and disease research, understanding the nuances of acyl-CoA profiles in different cell lines is paramount for elucidating disease mechanisms and identifying novel therapeutic targets.
This guide provides a comprehensive framework for the comparative analysis of acyl-CoA profiles in different cell lines, with a focus on robust and reproducible methodologies. We will delve into the intricacies of sample preparation, the gold standard of LC-MS/MS analysis, and the interpretation of the resulting data, all while maintaining the highest standards of scientific integrity.
The Metabolic Dichotomy: Acyl-CoA Metabolism in Normal vs. Cancer Cells
A fundamental understanding of the metabolic reprogramming that occurs in cancer is crucial for interpreting acyl-CoA profiles. While normal differentiated cells primarily rely on oxidative phosphorylation for energy production, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[3] This metabolic shift has profound implications for acyl-CoA metabolism.
Cancer cells often exhibit increased de novo fatty acid synthesis, a process that is heavily dependent on a steady supply of acetyl-CoA. This demand is met through various pathways, including the conversion of glucose-derived pyruvate and glutamine to citrate in the mitochondria, which is then exported to the cytoplasm and cleaved to produce acetyl-CoA. Consequently, enzymes involved in this pathway, such as ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC), are often upregulated in cancer cells.
This guide will use three well-established human cell lines as examples for comparative analysis:
-
HEK293: A human embryonic kidney cell line, often used as a model for normal epithelial cells.
-
HeLa: The first immortal human cell line, derived from cervical cancer cells.
-
A549: A human lung adenocarcinoma cell line.
By comparing the acyl-CoA profiles of these cell lines, we can gain insights into the metabolic adaptations that accompany tumorigenesis.
Experimental Workflow for Acyl-CoA Profiling
The following workflow outlines the key steps for the accurate and reproducible profiling of acyl-CoAs in cultured cells.
Caption: A generalized workflow for the comparative analysis of acyl-CoA profiles in cultured cells.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for acyl-CoA profiling. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, leading to high-quality data.
Materials:
-
Cultured cells in a 10 cm dish
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water (pre-chilled to -80°C)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Weak Anion Exchange SPE cartridges
-
SPE Cartridge Conditioning Solution: Methanol
-
SPE Cartridge Equilibration Solution: HPLC-grade water
-
Wash Solution 1: 2% Formic acid in water
-
Wash Solution 2: Methanol
-
Elution Solution: 5% Ammonium hydroxide in 50% methanol
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with 5 mL of ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to the dish to quench metabolic activity.
-
Scrape the cells and add the internal standards to the cell lysate.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.
-
Loading: Load the supernatant from step 2 onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2.4 mL of 2% formic acid in water.
-
Wash the cartridge with 2.4 mL of methanol.
-
-
Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Acyl-CoA Extraction using Liquid-Liquid Extraction (LLE)
LLE is a simpler and faster method that can be suitable for routine analysis, although it may be less effective at removing interfering substances compared to SPE.
Materials:
-
Cultured cells in a 6-well plate
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solution: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, pre-chilled on ice
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold 2.5% SSA to each well (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add internal standards to the lysate.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.
-
LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good separation of acyl-CoAs based on their hydrophobicity. |
| Mobile Phase A | Water with 10 mM ammonium acetate, pH 6.8 | Provides good ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the more hydrophobic long-chain acyl-CoAs. |
| Gradient | A linear gradient from low to high organic phase | Allows for the separation of a wide range of acyl-CoAs with varying chain lengths. |
| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Acyl-CoAs ionize well in positive mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | Provides high sensitivity and specificity for targeted quantification. |
Comparative Analysis of Acyl-CoA Profiles
The following table presents a hypothetical yet representative comparison of key acyl-CoA levels in HEK293, HeLa, and A549 cells, based on the known metabolic characteristics of these cell lines. The values are presented as relative abundance, normalized to an internal standard and cell number.
| Acyl-CoA Species | HEK293 (Relative Abundance) | HeLa (Relative Abundance) | A549 (Relative Abundance) |
| Acetyl-CoA (C2:0) | 1.0 | 1.5 | 1.3 |
| Malonyl-CoA (C3:0-DC) | 1.0 | 2.0 | 1.8 |
| Palmitoyl-CoA (C16:0) | 1.0 | 1.8 | 1.6 |
| Oleoyl-CoA (C18:1) | 1.0 | 1.2 | 1.1 |
Interpretation of the Data:
-
Elevated Acetyl-CoA and Malonyl-CoA in Cancer Cells: The higher levels of acetyl-CoA and its downstream product, malonyl-CoA, in HeLa and A549 cells are consistent with the increased reliance of many cancer cells on de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.
-
Increased Saturated Fatty Acyl-CoAs: The elevated levels of palmitoyl-CoA, a primary product of fatty acid synthase, further support the notion of enhanced lipogenesis in these cancer cell lines.
-
Variable Unsaturated Fatty Acyl-CoAs: The levels of oleoyl-CoA, a monounsaturated fatty acyl-CoA, may be more variable and depend on the activity of stearoyl-CoA desaturase (SCD), an enzyme that is also frequently dysregulated in cancer.
The Central Role of Acyl-CoAs in Cellular Metabolism
The following diagram illustrates the central position of acyl-CoAs in key metabolic pathways.
Caption: Acyl-CoAs, particularly acetyl-CoA, are at the crossroads of major metabolic pathways.
Conclusion and Future Perspectives
The comparative analysis of acyl-CoA profiles provides a powerful lens through which to view the metabolic landscape of different cell lines. As we have demonstrated, distinct acyl-CoA signatures can reveal the metabolic reprogramming that is a hallmark of cancer. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative studies.
Future advancements in mass spectrometry, such as improved sensitivity and the development of more comprehensive internal standard libraries, will further enhance our ability to dissect the complexities of acyl-CoA metabolism. This, in turn, will undoubtedly lead to a deeper understanding of disease and the development of novel therapeutic strategies that target metabolic vulnerabilities.
References
A Comparative Guide to Very-Long-Chain Polyunsaturated Acyl-CoAs for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Very-Long-Chain Polyunsaturated Acyl-CoAs in Cellular Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with chain lengths of more than 20 carbons, are crucial players in a multitude of cellular processes.[1] Once activated to their coenzyme A (CoA) thioester derivatives, these molecules become central intermediates in lipid metabolism, influencing membrane structure, signal transduction, and the synthesis of bioactive lipid mediators.[2] This guide provides a comparative analysis of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA and other significant polyunsaturated acyl-CoAs, offering insights into their distinct biochemical properties and the experimental methodologies required for their study. Understanding the nuances of these molecules is paramount for researchers investigating metabolic diseases, neurological disorders, and inflammatory conditions.
Structural and Functional Comparison of Key Polyunsaturated Acyl-CoAs
The structure of a polyunsaturated acyl-CoA, specifically its chain length and the number and position of its double bonds, dictates its metabolic fate and biological function. Below is a comparative overview of several key PUFA-CoAs.
| Acyl-CoA | Abbreviation | Chain Length & Unsaturation | Key Metabolic Roles |
| This compound | 3-OH-C36:5-CoA | C36:5 | Intermediate in the elongation of very-long-chain polyunsaturated fatty acids.[3] |
| Docosahexaenoyl-CoA | DHA-CoA | C22:6 | Precursor for neuroprotective and pro-resolving lipid mediators; essential component of neuronal and retinal membranes.[4][5][6] |
| Arachidonoyl-CoA | AA-CoA | C20:4 | Primary precursor for the biosynthesis of pro-inflammatory and anti-inflammatory eicosanoids (prostaglandins, leukotrienes, thromboxanes).[7][8][9] |
| Adrenoyl-CoA | AdA-CoA | C22:4 | Elongation product of arachidonic acid; implicated in the pathology of certain genetic disorders like X-linked adrenoleukodystrophy.[10] |
This compound: A Key Intermediate in VLC-PUFA Elongation
This compound is a specific intermediate in the fatty acid elongation cycle.[3] This cycle involves a four-step process of condensation, reduction, dehydration, and a second reduction, adding two carbons to the acyl chain in each round.[1][8] The "3-hydroxy" designation indicates that this molecule is at the β-hydroxyacyl-CoA stage, just before the dehydration step. Its very long chain (36 carbons) and high degree of unsaturation (5 double bonds) are characteristic of fatty acids found in specialized tissues like the retina and brain.[3]
Docosahexaenoyl-CoA (DHA-CoA): Essential for Neural Health
DHA-CoA is the activated form of docosahexaenoic acid (DHA), an omega-3 fatty acid critical for brain development and function.[5][6][11] It is a major structural component of neuronal and retinal membranes, influencing their fluidity and the function of embedded proteins.[4][5] DHA-CoA also serves as a precursor to potent anti-inflammatory and pro-resolving lipid mediators, such as resolvins and protectins.[4]
Arachidonoyl-CoA (AA-CoA): The Central Hub of Eicosanoid Synthesis
Arachidonoyl-CoA is the activated form of the omega-6 fatty acid, arachidonic acid. It sits at a critical juncture in inflammatory signaling pathways.[8] Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and converted to AA-CoA, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a wide array of eicosanoids.[7][9][12][13] These signaling molecules are key mediators of inflammation, pain, fever, and blood clotting.[7]
Adrenoyl-CoA: A Very-Long-Chain Acyl-CoA with Pathological Significance
Adrenoyl-CoA is a C22:4 acyl-CoA that is an elongation product of arachidonic acid. While its normal physiological roles are less defined than those of DHA-CoA and AA-CoA, it gains significant attention in the context of X-linked adrenoleukodystrophy (X-ALD). This genetic disorder is characterized by the accumulation of very-long-chain fatty acids, including adrenic acid, due to impaired peroxisomal beta-oxidation.[10]
Metabolic Pathways of Polyunsaturated Acyl-CoAs
The metabolic fates of these acyl-CoAs are intricately linked. The following diagram illustrates the general pathways of their synthesis and subsequent utilization.
Caption: Generalized metabolic pathways of polyunsaturated acyl-CoAs.
Experimental Protocols for Comparative Analysis
Accurate quantification and comparison of polyunsaturated acyl-CoAs in biological samples present significant analytical challenges due to their low abundance and instability.[14][15] Robust and reproducible protocols are therefore essential.
Experimental Workflow for Comparative Acyl-CoA Profiling
The following diagram outlines a typical workflow for the comparative analysis of PUFA-CoAs from biological tissues.
Caption: Experimental workflow for comparative acyl-CoA analysis.
Detailed Step-by-Step Methodology
1. Sample Collection and Metabolic Quenching:
-
Rationale: To preserve the in vivo acyl-CoA profile, enzymatic activity must be halted immediately upon sample collection.[14]
-
Protocol:
-
Excise tissue of interest rapidly.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.
-
Store samples at -80°C until further processing.
-
2. Tissue Homogenization:
-
Rationale: Maintaining a frozen state during homogenization is critical to prevent enzymatic degradation of acyl-CoAs.[14]
-
Protocol:
-
Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.
-
Add liquid nitrogen to the mortar to keep the tissue frozen.
-
Grind the tissue to a fine powder using a pestle.
-
3. Acyl-CoA Extraction:
-
Rationale: The choice of extraction solvent is crucial and depends on the chain length of the acyl-CoAs of interest. A common method involves a biphasic solvent system.[16][17]
-
Protocol:
-
Weigh approximately 40 mg of frozen tissue powder into a pre-chilled glass homogenizer.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9, and an internal standard (e.g., C17-CoA).[16]
-
Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture.[16]
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[16]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[16]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
4. Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
Rationale: For complex biological matrices, an optional SPE step can significantly improve sample purity and the quality of downstream analysis.[18]
-
Protocol:
5. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual acyl-CoA species.[16]
-
Protocol:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Separate the acyl-CoAs using a binary gradient with a mobile phase such as ammonium hydroxide in water and acetonitrile.[16]
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[16]
-
Quantitative Data Summary
The following table provides a hypothetical comparison of acyl-CoA levels in two different tissue types, as would be determined by the aforementioned LC-MS/MS protocol.
| Acyl-CoA | Tissue A (pmol/mg tissue) | Tissue B (pmol/mg tissue) |
| 3-OH-C36:5-CoA | 0.5 ± 0.1 | 5.2 ± 0.8 |
| DHA-CoA | 2.1 ± 0.3 | 15.8 ± 2.1 |
| AA-CoA | 8.5 ± 1.2 | 4.3 ± 0.6 |
| AdA-CoA | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation.
Conclusion
The comparative analysis of this compound and other polyunsaturated acyl-CoAs reveals a complex and highly specialized landscape of lipid metabolism. Each molecule possesses a unique structural identity that dictates its involvement in distinct physiological and pathological processes, from the intricate steps of fatty acid elongation to the powerful signaling cascades of inflammation and neuroprotection. For researchers and drug development professionals, a deep understanding of these molecules and the rigorous analytical techniques required for their study is essential for advancing our knowledge of metabolic health and disease. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible investigation of these critical metabolic intermediates.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 6. prografika.cl [prografika.cl]
- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 8. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-linked adrenoleukodystrophy: role of very long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological function of Docosahexaenoic acid_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for Very Long-Chain Acyl-CoAs
For researchers, scientists, and professionals in drug development, the precise quantification of very long-chain acyl-CoAs (VLC-acyl-CoAs) is paramount for unraveling their roles in cellular metabolism, disease pathogenesis, and as therapeutic targets. This guide provides an in-depth comparison of established quantification methods, emphasizing the critical need for cross-validation to ensure data integrity and reproducibility. We will delve into the technical nuances of these methodologies, offering field-proven insights and detailed protocols to empower you in your research endeavors.
The Analytical Challenge of Very Long-Chain Acyl-CoAs
VLC-acyl-CoAs, defined as acyl-CoAs with chain lengths of 20 carbons or more, are key intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1] Their accurate measurement is often complicated by their low endogenous abundance, inherent instability, and the complexity of the biological matrices in which they are found.[2] These challenges necessitate robust and highly sensitive analytical techniques.
Core Quantification Methodologies: A Comparative Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoAs due to its superior sensitivity and selectivity.[3][4] However, the success of any LC-MS/MS method is heavily reliant on the upstream sample preparation. Here, we compare two prevalent extraction strategies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Separation based on physical and chemical properties of the analyte and sorbent.[5] | Separation based on differential solubility in immiscible liquid phases.[5] |
| Selectivity | High, particularly with specialized cartridges like weak anion exchange.[5][6] | Moderate, can be improved with multiple extraction steps. |
| Recovery | Generally high (often >80%), but can be variable depending on the acyl-CoA species and sorbent used.[6][7][8] | Can be lower, especially for more polar VLC-acyl-CoAs.[9] |
| Throughput | Amenable to automation for higher throughput. | Generally lower throughput, more labor-intensive. |
| Matrix Effects | Can effectively reduce matrix effects by removing interfering compounds like phospholipids.[9][10] | Less effective at removing all matrix components, potentially leading to ion suppression or enhancement.[9][11][12] |
| Recommendation | Recommended for complex matrices and when high purity is required. | A viable option for simpler matrices or when SPE is not feasible. |
Table 1. Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for VLC-acyl-CoA analysis.
The Imperative of Cross-Validation
Given the potential for variability and method-dependent biases, relying on a single quantification method is a precarious approach. Cross-validation, the process of comparing the results from two distinct analytical methods, is a cornerstone of robust scientific inquiry. It provides a critical assessment of a method's accuracy and reliability, ensuring that the generated data is a true reflection of the biological reality.[13][14]
For VLC-acyl-CoA analysis, a prudent cross-validation strategy would involve comparing a well-established LC-MS/MS method with an orthogonal technique, such as an enzymatic assay or an alternative LC-MS/MS method employing a different extraction procedure or chromatographic separation.[15][16]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for a robust LC-MS/MS-based quantification method for VLC-acyl-CoAs, followed by a framework for its cross-validation.
Protocol 1: Gold Standard LC-MS/MS Quantification of VLC-acyl-CoAs using SPE
This protocol is designed for high sensitivity and specificity in the analysis of VLC-acyl-CoAs from biological tissues.
1. Sample Homogenization & Internal Standard Spiking:
-
Rationale: Rapid homogenization in a pre-chilled buffer is crucial to quench enzymatic activity and preserve the integrity of the acyl-CoAs. The inclusion of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) is essential to correct for analyte loss during sample preparation and for variations in instrument response.[17][18][19]
-
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[8]
-
Spike the sample with a known amount of the internal standard solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
2. Liquid-Liquid Extraction:
-
Rationale: An initial organic solvent extraction helps to precipitate proteins and extract the acyl-CoAs into the solvent phase.
-
Procedure:
3. Solid-Phase Extraction (SPE):
-
Rationale: SPE with a weak anion exchange sorbent provides a highly selective cleanup step, removing interfering compounds and concentrating the VLC-acyl-CoAs.[5][6]
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through a weak anion exchange SPE cartridge.
-
Equilibration: Pass 3 mL of water through the cartridge.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in 50% methanol.[5]
-
4. Sample Concentration and Reconstitution:
-
Rationale: Evaporation of the elution solvent and reconstitution in a mobile phase-compatible solvent ensures the sample is ready for LC-MS/MS analysis and improves sensitivity.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
5. LC-MS/MS Analysis:
-
Rationale: Reversed-phase liquid chromatography separates the VLC-acyl-CoAs based on their hydrophobicity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification.[4][21]
-
Procedure:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for each VLC-acyl-CoA and the internal standard.
-
Workflow Visualization
Caption: Workflow for VLC-acyl-CoA quantification using SPE and LC-MS/MS.
Cross-Validation Framework
To ensure the accuracy of the primary LC-MS/MS method, a cross-validation study should be performed against an alternative method.
Alternative Method: LC-MS/MS with Liquid-Liquid Extraction (LLE)
This method offers a different sample preparation approach, which can help to identify any biases introduced by the SPE procedure.
1. Sample Preparation (LLE):
-
Procedure:
-
Follow the homogenization and internal standard spiking steps as described in Protocol 1.
-
Perform the liquid-liquid extraction as described in Protocol 1.
-
Instead of proceeding to SPE, evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
2. Data Comparison and Statistical Analysis:
-
Procedure:
-
Analyze the same set of samples using both the SPE-LC-MS/MS and LLE-LC-MS/MS methods.
-
Quantify the concentration of each VLC-acyl-CoA species using both methods.
-
Perform a statistical comparison of the results. A Bland-Altman plot is an excellent tool for visualizing the agreement between the two methods. Paired t-tests or correlation analysis (e.g., Pearson or Spearman) can also be used to assess the level of agreement.
-
Interpretation of Cross-Validation Results:
-
High Correlation and Agreement: Indicates that both methods are producing comparable results, increasing confidence in the accuracy of the measurements.
-
Systematic Bias: If one method consistently produces higher or lower values than the other, it may indicate a method-specific bias (e.g., incomplete extraction in one method, or ion suppression in the other).
-
Poor Correlation: Suggests that one or both of the methods are not reliable for the quantification of VLC-acyl-CoAs in the specific matrix being studied.
Logical Flow of Cross-Validation
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic vs. Biological (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Abstract: (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) of significant interest as a potential intermediate in the peroxisomal β-oxidation of C36 polyunsaturated fatty acids.[1][2] These VLC-PUFAs are critical for the function of specialized tissues like the retina and testes.[3][4] Unambiguous structural confirmation of such complex lipids is paramount for understanding their metabolic pathways and for developing diagnostic or therapeutic tools. This guide provides a detailed comparison of the analytical strategies and experimental data required to confirm the structure of a chemically synthesized standard versus its putative biologically-derived counterpart. We will explore the orthogonal techniques necessary to establish the molecular formula, stereochemistry, and double bond configuration, emphasizing the indispensable role of the synthetic standard in validating the presence of the endogenous molecule.
Introduction: The Challenge of a Very-Long-Chain Intermediate
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are synthesized in the endoplasmic reticulum and play crucial roles in cellular structure and signaling.[5] The specific molecule of interest, a C36 penta-unsaturated 3-hydroxy acyl-CoA, is hypothesized to be an intermediate in the peroxisomal β-oxidation pathway, a process essential for shortening VLCFAs that cannot be handled by mitochondria.[1][6]
Confirming the existence and structure of such a molecule within a complex biological matrix presents two major hurdles:
-
Low Abundance: Metabolic intermediates are often transient and present at extremely low concentrations, making their detection and isolation challenging.
-
Isomeric Complexity: The potential for numerous positional and geometric isomers of the double bonds, as well as the chirality of the hydroxyl group, demands a suite of high-resolution analytical techniques for definitive identification.
Therefore, the chemical synthesis of an authenticated standard is not merely beneficial; it is a prerequisite for validating any findings from biological samples. This guide will delineate the workflows for confirming the structure of this synthetic standard and then using it to identify the biological molecule.
PART 1: The Synthetic Standard - Establishing the Ground Truth
The synthesis of a molecule as complex as this compound is a significant undertaking, often involving multi-step processes that require rigorous purification and characterization at each stage.[7][8] The purpose of the synthetic standard is to serve as an unequivocal benchmark. Its structure must be confirmed beyond doubt using a combination of spectroscopic and chromatographic methods.
Key Analytical Techniques for the Synthetic Standard
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the carbon skeleton and stereochemistry of organic molecules.[9][10]
-
¹H NMR: Provides information on the number and environment of protons. Key signals include the methine proton at the C3-hydroxyl group, vinylic protons of the five Z-configured double bonds (typically in the 5.3-5.4 ppm range), and the methylene protons adjacent to the double bonds (allylic protons).
-
¹³C NMR: Confirms the 36-carbon backbone and the chemical nature of each carbon (e.g., carbonyl, hydroxyl-bearing, olefinic, aliphatic).
-
2D NMR (COSY, HSQC): These experiments establish connectivity, linking protons to adjacent protons (COSY) and protons to their directly attached carbons (HSQC), allowing for the unambiguous assignment of signals along the entire acyl chain. This is critical to confirm the precise location of the double bonds.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For a molecule of this size, confirmation of the exact mass is a critical first step to distinguish it from other lipids with similar nominal masses.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and inducing fragmentation, MS/MS provides a structural fingerprint.[11][12] For acyl-CoAs, characteristic neutral losses (e.g., the loss of 507 Da corresponding to the phosphopantetheine portion in positive mode) or specific fragment ions are diagnostic.[12][13]
-
Chiral Chromatography: The stereochemistry at the C3 position is critical for biological activity. The (3R) configuration is the specific enantiomer produced during peroxisomal β-oxidation of fatty acids.[2] This is confirmed by separating the enantiomers using a chiral stationary phase, typically via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[14][15][16] The retention time of the synthetic product is compared to known standards or literature values for R- and S-hydroxy fatty acids.
Workflow for Synthetic Standard Confirmation
The following diagram illustrates the logical flow for the complete structural validation of the synthetic standard.
PART 2: The Biological Isolate - Navigating a Complex Matrix
Identifying a specific acyl-CoA intermediate from a biological source (e.g., cell culture, tissue homogenate) is akin to finding a needle in a haystack. The concentration is expected to be vanishingly small, and the molecule is embedded within a sea of other lipids and metabolites.[11][17] Here, the strategy shifts from absolute structural elucidation to comparative analysis against the authenticated synthetic standard.
Experimental Protocol: Isolation and LC-MS/MS Analysis
This protocol outlines the key steps for extracting and analyzing the target molecule from a biological sample.
1. Sample Preparation & Extraction:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Protocol:
-
Flash-freeze biological material (e.g., 100-200 mg of tissue) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold solution of 10% trichloroacetic acid (TCA) or a similar acidic solution to precipitate proteins and extract small molecules.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform Solid-Phase Extraction (SPE) for sample cleanup and enrichment. Use a C18 SPE cartridge, washing with an aqueous solution to remove polar contaminants and eluting with an organic solvent like acetonitrile or methanol.[12][13]
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate the target analyte from isomers and quantify it with high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13][17]
-
Chromatography:
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
This is the key to achieving specificity. A "transition" is set up where the mass spectrometer isolates the predicted parent mass of the target molecule (precursor ion) and then isolates a specific, characteristic fragment ion (product ion).
-
Precursor Ion (Q1): The calculated m/z of the protonated molecule [M+H]⁺.
-
Product Ion (Q3): A highly specific fragment, often resulting from the cleavage of the phosphopantetheine group. This is determined by analyzing the MS/MS spectrum of the synthetic standard first.
-
Workflow for Biological Sample Identification
The identification of the biological molecule is a process of direct comparison across multiple analytical dimensions.
PART 3: Head-to-Head Data Comparison
Confidence in identification is only achieved when the analytical data from the biological isolate perfectly matches the synthetic standard under identical experimental conditions.
Table 1: Mass Spectrometry Data Comparison
| Parameter | Synthetic Standard (Expected) | Biological Isolate (Observed) | Confirmation Match |
| Precursor Ion [M+H]⁺ (m/z) | Calculated exact mass | Measured exact mass (within 5 ppm) | YES / NO |
| Primary Fragment Ion (m/z) | Determined from standard's MS/MS | Matches standard | YES / NO |
| Secondary Fragment Ion (m/z) | Determined from standard's MS/MS | Matches standard | YES / NO |
| Fragment Ion Ratio | (Primary / Secondary) Ratio = X | Ratio ≈ X | YES / NO |
Rationale: A match in precursor mass confirms the elemental composition. Matching multiple fragment ions and, critically, their relative intensity ratios, provides a high degree of structural confirmation and minimizes the chance of co-eluting isomers.[18]
Table 2: Chromatographic Data Comparison
| Parameter | Synthetic Standard | Biological Isolate | Confirmation Match |
| LC Retention Time (min) | T₁ | T₁ (within ±0.1 min) | YES / NO |
| Chiral LC/SFC Retention Time | T₂ (matches R-enantiomer) | Co-elutes with synthetic R-enantiomer | YES / NO |
Rationale: Retention time is a physical property dependent on the molecule's entire structure, including its stereochemistry and conformation. Co-elution with the synthetic standard on a high-resolution chromatographic column is strong evidence of identity. Confirmation of the 'R' stereochemistry would require sufficient biological material for chiral analysis, which is often the most challenging step.[14]
Conclusion
The structural confirmation of a complex, low-abundance lipid intermediate like this compound is a rigorous, multi-step process that hinges on the principle of comparative analysis. While the structure of a synthetic standard can be definitively elucidated using a battery of powerful techniques like NMR and HRMS, the identification of its biological counterpart relies on demonstrating an exact match across multiple analytical dimensions—retention time, precursor mass, and fragmentation pattern. This guide underscores that a fully authenticated synthetic standard is not just a tool, but the absolute cornerstone of providing trustworthy, verifiable evidence for the existence and structure of endogenous molecules in complex biological systems.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activity of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids and signaling molecules. Their metabolism, particularly the mitochondrial β-oxidation of their acyl-CoA derivatives, is a highly regulated process. A key intermediate in this pathway is 3-hydroxyacyl-CoA, which exists as stereoisomers. The spatial arrangement of the hydroxyl group at the C-3 position dictates the molecule's interaction with enzymes and its subsequent metabolic fate. This guide provides a detailed comparison of the biological activity of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA and its (3S) stereoisomer, focusing on their roles in mitochondrial β-oxidation. While direct experimental data for this specific polyunsaturated very-long-chain acyl-CoA is limited, this guide synthesizes established principles of fatty acid metabolism and enzyme stereospecificity to provide a robust framework for understanding their differential activities.
The Dichotomy of Biological Activity: (3S) vs. (3R) Stereoisomers
The biological activity of 3-hydroxyacyl-CoA stereoisomers is primarily determined by the stereospecificity of the enzymes that metabolize them. In the context of mitochondrial fatty acid β-oxidation, the key enzyme is the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex that catalyzes the final three steps of the pathway for long-chain fatty acids.[1][2]
The Biologically Active (3S)-Stereoisomer: A Substrate for Mitochondrial β-Oxidation
The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP is strictly stereospecific for the (S)-enantiomer of 3-hydroxyacyl-CoAs.[3] This enzyme, officially named long-chain-(S)-3-hydroxyacyl-CoA:NAD+ oxidoreductase, catalyzes the NAD+-dependent oxidation of the (3S)-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[3] This is a critical step in the β-oxidation spiral, leading to the shortening of the fatty acid chain and the production of acetyl-CoA for energy generation.[2]
Therefore, (3S,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA is the biologically active stereoisomer in the context of mitochondrial energy production. Its efficient oxidation by LCHAD is essential for normal cellular function.
The Inactive (3R)-Stereoisomer in β-Oxidation: A Metabolic Cul-de-Sac
In contrast, the (3R)-stereoisomer , this compound, is not a substrate for LCHAD. The spatial orientation of the hydroxyl group in the (3R) configuration prevents proper binding to the active site of the enzyme. Consequently, this stereoisomer cannot be further metabolized through the mitochondrial β-oxidation pathway.
While not a substrate for LCHAD, it is important to note that other metabolic pathways do utilize (3R)-hydroxyacyl-CoAs. For instance, the enzyme very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase is involved in the elongation of fatty acids and acts specifically on the (3R)-isomer.[4][5] This highlights the compartmentalization and stereochemical precision of lipid metabolism.
Comparative Data Summary
| Stereoisomer | Enzyme Target in β-Oxidation | Expected Biological Activity | Metabolic Fate in Mitochondria |
| (3S,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | High | Oxidized to 3-ketoacyl-CoA and enters the next step of β-oxidation. |
| This compound | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Negligible to None | Not metabolized; may accumulate or be diverted to other pathways outside of β-oxidation. |
Signaling Pathways and Logical Relationships
The differential metabolism of the (3S) and (3R) stereoisomers has significant implications for cellular energy homeostasis and signaling.
Figure 1: Differential metabolic fates of (3S) and (3R)-3-hydroxyacyl-CoA stereoisomers in mitochondria.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (3R)- and (3S)-3-hydroxyhexatriacontapentaenoic Acid
The synthesis of the target acyl-CoAs begins with the stereoselective synthesis of the corresponding hydroxy fatty acids. This can be achieved through established methods of asymmetric synthesis.[6] A plausible route is outlined below.
Workflow Diagram:
Figure 2: Synthetic workflow for stereoisomers of 3-hydroxyhexatriacontapentaenoic acid.
Step-by-Step Methodology:
-
α-Bromination: The starting very-long-chain polyunsaturated fatty acid, (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid, is subjected to α-bromination to introduce a bromine atom at the C-2 position.
-
Asymmetric Reduction: The resulting α-bromo acid is then reduced using a stereoselective reducing agent. The choice of chiral catalyst will determine the stereochemistry of the resulting hydroxyl group.
-
For the (3R)-isomer , a catalyst that directs hydride attack from one face of the carbonyl group is used.
-
For the (3S)-isomer , the opposite enantiomer of the catalyst is employed.
-
-
Purification: The synthesized stereoisomers are purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of (3R)- and (3S)-3-hydroxyhexatriacontapentaenoyl-CoA
Once the pure hydroxy fatty acid stereoisomers are obtained, they can be converted to their corresponding coenzyme A esters.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the hydroxy fatty acid is activated. This can be achieved by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification with Coenzyme A: The activated NHS ester is then reacted with the free thiol group of coenzyme A in a suitable buffer to form the thioester bond, yielding the desired 3-hydroxyacyl-CoA.
-
Purification: The final product is purified by HPLC.
Protocol 3: Comparative Enzymatic Assay for LCHAD Activity
This protocol describes a spectrophotometric assay to compare the activity of LCHAD with the (3S) and (3R) stereoisomers of 3-hydroxyhexatriacontapentaenoyl-CoA. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Workflow Diagram:
Figure 3: Workflow for the comparative enzymatic assay of LCHAD activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.4), NAD+, and purified mitochondrial trifunctional protein (or isolated LCHAD).
-
Temperature Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of either the (3S)- or (3R)-3-hydroxyhexatriacontapentaenoyl-CoA substrate.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer. Record absorbance readings at regular intervals for a set period.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADH formation can be determined using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Comparison: Compare the initial velocities obtained with the (3S) and (3R) stereoisomers. It is expected that a significant reaction rate will only be observed with the (3S)-isomer.
Conclusion and Future Directions
Future research should focus on obtaining direct experimental evidence, including kinetic parameters, for the interaction of these specific very-long-chain polyunsaturated acyl-CoA stereoisomers with purified LCHAD. Such studies would provide a more complete understanding of the metabolism of these important lipid molecules and could have implications for the study of metabolic disorders associated with defects in fatty acid oxidation.
References
- 1. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase Phs1 regulates ATP levels and virulence in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Extraction Efficiency of Different Methods for Long-Chain Acyl-CoAs
Authored by: A Senior Application Scientist
Introduction: The Critical Role and Challenge of Long-Chain Acyl-CoA Analysis
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2][3][4][5] Their accurate quantification is paramount for researchers in metabolic disease, drug development, and fundamental biology to understand cellular physiology and pathology.[6][7] However, the analysis of L-CoAs is notoriously challenging due to their low abundance, inherent instability, and amphipathic nature, possessing both a hydrophobic acyl chain and a polar coenzyme A moiety.[6][8]
The journey to reliable LC-CoA quantification begins with a critical and often underestimated step: extraction. The chosen extraction method significantly influences the yield, purity, and ultimately, the accuracy of downstream analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9][10] This guide provides an in-depth, objective comparison of the most prevalent extraction methodologies for L-CoAs: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation . We will explore the fundamental principles of each technique, present supporting experimental data on their performance, provide detailed protocols, and offer insights to guide your selection of the most appropriate method for your research needs.
The Biochemical Challenge: Why Extracting Long-Chain Acyl-CoAs is Not Trivial
The unique structure of L-CoAs dictates the challenges in their extraction. The long hydrocarbon tail imparts significant hydrophobicity, while the Coenzyme A portion, with its pyrophosphate and adenosine groups, is highly polar and water-soluble. This dual nature makes them susceptible to loss at interfaces and difficult to partition cleanly into a single solvent phase. Furthermore, the thioester bond is labile and prone to hydrolysis, especially in alkaline or strongly acidic conditions, necessitating rapid and cold processing.[7][11] Effective extraction methods must therefore efficiently lyse cells or tissues, disrupt protein binding, and selectively isolate L-CoAs from a complex biological matrix while preserving their structural integrity.
Comparative Analysis of Extraction Methodologies
The selection of an optimal extraction method is a balancing act between recovery efficiency, extract purity, sample throughput, and experimental complexity. Here, we compare three widely used approaches.
1. Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the stationary phase while impurities are washed away. The purified analytes are then eluted with a different solvent.[12] For L-CoAs, which are anionic due to the phosphate groups, anion exchange or mixed-mode SPE is often employed.[12][13]
Expertise & Experience in Causality: The choice of a weak anion exchange sorbent is deliberate. It allows for the binding of the negatively charged phosphate groups of the CoA moiety under acidic conditions (pH ~4.9), where the carboxyl groups of potentially interfering fatty acids are protonated and less likely to bind.[12][14] The subsequent washing steps are critical for removing lipids and other hydrophobic contaminants. Elution is then achieved by increasing the pH or ionic strength to disrupt the interaction between the L-CoAs and the stationary phase.
Trustworthiness through Self-Validation: A key aspect of a robust SPE protocol is the inclusion of an internal standard, such as heptadecanoyl-CoA (C17:0), which is not naturally abundant in most biological systems.[15][16] Spiking the sample with a known amount of the internal standard before extraction allows for the calculation of recovery efficiency and normalization of sample-to-sample variability.
Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs
Caption: Workflow for the solid-phase extraction of long-chain acyl-CoAs.
2. Liquid-Liquid Extraction (LLE)
Principle: LLE, also known as solvent extraction, separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For L-CoAs, a biphasic system is created to partition the amphipathic molecules into a specific phase, leaving behind interfering substances like proteins and phospholipids.
Expertise & Experience in Causality: A common LLE method for L-CoAs is a modification of the Bligh-Dyer or Folch methods.[17][18][19] The choice of solvent system is critical. For instance, an isopropanol/buffer homogenization followed by acetonitrile addition creates a system where proteins are precipitated, and the L-CoAs are extracted into the aqueous-organic supernatant.[14][15] The ratio of solvents is precisely controlled to ensure efficient partitioning. The use of a slightly acidic buffer (e.g., pH 4.9) helps to maintain the stability of the thioester bond.[14][15]
Trustworthiness through Self-Validation: Similar to SPE, the use of an internal standard is crucial for validating the extraction efficiency of LLE. Additionally, careful and consistent vortexing and centrifugation steps are necessary to ensure reproducible phase separation and recovery.
Workflow for Liquid-Liquid Extraction of Long-Chain Acyl-CoAs
Caption: Workflow for the liquid-liquid extraction of long-chain acyl-CoAs.
3. Protein Precipitation
Principle: This is one of the simplest methods for sample preparation. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid, trichloroacetic acid) to a biological sample.[20][21] This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation or filtration. The L-CoAs remain in the supernatant.
Expertise & Experience in Causality: The choice of precipitating agent can influence the recovery of L-CoAs. Organic solvents like methanol have been shown to be effective for extracting a broad range of acyl-CoAs.[7][9] An 80% methanol solution has been reported to yield high MS intensities for both free CoA and acyl-CoA compounds.[9] Acidic precipitation must be used with caution due to the potential for hydrolysis of the thioester bond. The ratio of the precipitating solvent to the sample volume is important; typically a 3- to 5-fold excess of solvent is used to ensure efficient protein removal.[20]
Trustworthiness through Self-Validation: While simple, protein precipitation can be less clean than SPE, as other small molecules will remain in the supernatant. The effectiveness of protein removal should be assessed, and the potential for ion suppression in the downstream MS analysis should be considered. The use of an internal standard is also essential for this method.
Workflow for Protein Precipitation of Long-Chain Acyl-CoAs
Caption: Workflow for the protein precipitation of long-chain acyl-CoAs.
Quantitative Performance Comparison
Direct, side-by-side comparisons of these methods in a single study are limited. However, by compiling data from various publications, we can get a sense of their relative performance. It is crucial to note that recovery can be tissue- and species-dependent.
| Method | Principle | Typical Recovery (%) | Purity | Processing Time | Throughput | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Chromatographic separation | 70-90%[14][22] | High | Moderate | Moderate | High purity, good recovery, can be automated. | More complex, potential for analyte loss if not optimized.[11] |
| Liquid-Liquid Extraction (LLE) | Differential solubility | Variable, can be high with optimization | Moderate | Long | Low to Moderate | Good for a wide range of acyl-CoAs, well-established. | Can be time-consuming, requires larger solvent volumes. |
| Protein Precipitation | Solvent/acid-induced denaturation | Good for a broad range, but can be variable | Low to Moderate | Short | High | Simple, fast, high-throughput.[10][20] | Less clean extract, potential for matrix effects and ion suppression.[10] |
Detailed Experimental Protocols
The following protocols are adapted from established methods in the literature and should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (Adapted from Magnes et al., 2005 and Minkler et al., 2004) [2][14]
-
Sample Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize thoroughly on ice.
-
-
Initial Extraction:
-
Add 2 mL of isopropanol to the homogenate and homogenize again.
-
Add 4 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at 1,900 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the upper aqueous phase containing the acyl-CoAs.
-
-
SPE Column Preparation:
-
Condition a weak anion exchange SPE column (e.g., 2-(2-pyridyl)ethyl functionalized silica) by passing the following solvents sequentially: 1 mL of Methanol, 1 mL of Water, 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
-
Sample Loading and Washing:
-
Load the collected supernatant onto the conditioned SPE column.
-
Wash the column with a solution of acetonitrile/isopropanol/water/acetic acid.
-
-
Elution:
-
Elute the acyl-CoAs with a solution of methanol/250 mM ammonium formate (4:1, v/v).[16]
-
-
Sample Preparation for Analysis:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (Adapted from Woldegiorgis et al., 1985) [19]
-
Homogenization:
-
Homogenize ~50 mg of frozen powdered tissue in 2 mL of 100 mM KH2PO4 (pH 4.9) containing the internal standard.
-
-
Solvent Addition and Extraction:
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 4.0 mL of acetonitrile, vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 g for 10 minutes at 4°C.[15]
-
-
Phase Separation and Washing:
-
Collect the supernatant.
-
Wash the extract three times with 400 µL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water to remove lipids. Centrifuge at low speed between washes to separate phases and discard the upper (petroleum ether) phase.[23]
-
-
Final Precipitation and Collection:
-
Add 10 µL of saturated (NH4)2SO4 to the washed extract, followed by 1.2 mL of 2:1 Methanol:Chloroform. Vortex and let stand for 20 minutes.
-
Centrifuge at 21,000 g for 2 minutes.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute in a solvent compatible with your analytical method.
-
Protocol 3: Protein Precipitation (Adapted from Chen et al., 2016) [7]
-
Cell Lysis and Extraction:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
Add 2 mL of methanol containing the internal standard and incubate at -80°C for 15 minutes to lyse the cells and extract the metabolites.
-
-
Precipitation:
-
Scrape the cells and collect the methanol extract.
-
Add 1 mL of acetonitrile to the extract to precipitate proteins.
-
-
Centrifugation and Supernatant Collection:
-
Vortex the mixture and centrifuge at high speed (e.g., 16,000 g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness in a vacuum concentrator or under a nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Conclusion and Recommendations
The optimal method for extracting long-chain acyl-CoAs is highly dependent on the specific goals of the research, the available instrumentation, and the nature of the biological samples.
-
For the highest purity and when analyzing complex matrices, Solid-Phase Extraction is the recommended method. While more labor-intensive, it provides a cleaner sample, which can reduce matrix effects and improve the sensitivity and robustness of LC-MS/MS analysis.[2][3][4][24]
-
Liquid-Liquid Extraction offers a good balance between recovery and simplicity. It is a well-established technique that can be adapted for a wide range of L-CoA species.
-
When sample throughput is the primary concern, Protein Precipitation is a viable option. Its simplicity and speed make it suitable for screening large numbers of samples.[7] However, researchers must be mindful of the potential for lower purity and increased matrix effects, which may necessitate more extensive optimization of the downstream analytical method.
Ultimately, regardless of the chosen method, meticulous technique, the use of an appropriate internal standard, and method validation are essential for obtaining accurate and reproducible data in the challenging but rewarding field of long-chain acyl-CoA analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 20. agilent.com [agilent.com]
- 21. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 22. researchgate.net [researchgate.net]
- 23. studylib.net [studylib.net]
- 24. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Quantitative Comparison of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA Levels in Healthy vs. Diseased Tissue
Abstract
The intricate landscape of lipid metabolism holds a wealth of information critical to understanding cellular health and disease. Among the myriad of lipid metabolites, very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and their intermediates are emerging as key players in cellular signaling and bioenergetics. This guide focuses on (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, a specific C36 intermediate of peroxisomal β-oxidation. Altered levels of this and similar molecules can be indicative of metabolic dysregulation, particularly in a class of genetic disorders known as peroxisomal biogenesis disorders. Here, we provide a comprehensive framework for the quantitative comparison of this VLCFA-CoA intermediate in healthy versus diseased tissues. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the rationale, experimental workflow, and data interpretation necessary for such a comparative analysis.
Introduction: The Significance of a Very-Long-Chain Acyl-CoA Intermediate
This compound is a C36 polyunsaturated 3-hydroxyacyl-CoA. Its structure points to its role as an intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs), a metabolic process that occurs primarily in peroxisomes[1][2][3]. Unlike mitochondria, which handle the bulk of fatty acid oxidation, peroxisomes are exclusively responsible for the initial chain-shortening of VLCFAs (fatty acids with 22 or more carbons)[3][4].
Defects in peroxisomal β-oxidation lead to the accumulation of VLCFAs and their intermediates in tissues and plasma[5][6][7][8]. This accumulation is a hallmark of severe and often fatal genetic conditions, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD)[5][7][9][10][11]. In these diseases, the build-up of toxic lipid species can lead to profound neurological deficits, adrenal insufficiency, and liver dysfunction[11][12][13].
Therefore, the precise quantification of specific intermediates like this compound can serve as a sensitive biomarker for disease diagnosis, for monitoring disease progression, and for evaluating the efficacy of therapeutic interventions. This guide provides the methodological foundation for researchers to perform these critical quantitative comparisons.
The Metabolic Context: Peroxisomal β-Oxidation
The β-oxidation of VLCFAs in peroxisomes is a multi-step process that shortens the fatty acid chain in cycles, producing acetyl-CoA and a shorter acyl-CoA in each round. The (3R)-3-hydroxyacyl-CoA intermediate is formed in the second step of this cycle. A simplified representation of this pathway and the position of our target molecule is depicted below.
Caption: Peroxisomal β-oxidation pathway highlighting the target analyte.
In diseases like ZSD, mutations in genes required for peroxisome assembly disrupt this entire pathway, leading to an accumulation of VLCFA-CoA and its upstream intermediates[9][10][14].
Experimental Workflow for Quantitative Analysis
The quantification of long-chain acyl-CoAs from biological tissues is a technically demanding process due to their low abundance, amphipathic nature, and susceptibility to degradation. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity[15][16][17][18].
Caption: Workflow for quantitative analysis of acyl-CoAs from tissue.
Step-by-Step Experimental Protocol
This protocol is a synthesis of established methods for long-chain acyl-CoA analysis[15][19][20][21].
1. Tissue Homogenization and Extraction:
-
Objective: To rapidly halt enzymatic activity and efficiently extract acyl-CoAs.
-
Protocol:
-
Flash-freeze collected tissue samples (10-100 mg) in liquid nitrogen immediately upon collection to quench metabolic activity.
-
Homogenize the frozen tissue in 1 mL of a cold extraction solution (e.g., 2-propanol or a mixture of acetonitrile/2-propanol) containing an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9)[19]. The organic solvent precipitates proteins while the acidic pH inhibits thioesterase activity.
-
Include a stable isotope-labeled internal standard (e.g., C17:0-CoA) in the homogenization buffer to account for extraction losses and matrix effects[22].
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
2. Solid-Phase Extraction (SPE) for Purification and Concentration:
-
Objective: To isolate acyl-CoAs from other lipids and interfering substances.
-
Protocol:
-
Condition a reversed-phase or a specialized anion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica gel)[20].
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-concentration organic solvent to remove unbound contaminants.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 2-propanol or acetonitrile)[19].
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase for analysis[18].
-
3. LC-MS/MS Analysis:
-
Objective: To separate and specifically quantify the target analyte.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a UPLC/HPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with an additive like ammonium hydroxide (to maintain a high pH for better separation of acyl-CoAs)[15][16].
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over ~15-20 minutes to resolve different acyl-CoA species.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[15][18].
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting the precursor ion of the target analyte and a specific fragment ion. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate portion of the CoA molecule[16].
-
MRM Transitions:
-
Analyte: A specific precursor-to-product ion transition for this compound would need to be determined using a chemical standard.
-
Internal Standard (e.g., C17:0-CoA): A pre-determined MRM transition for the stable isotope-labeled standard.
-
-
4. Quantification and Data Analysis:
-
Objective: To calculate the concentration of the analyte in the original tissue samples.
-
Procedure:
-
Generate a calibration curve using a series of known concentrations of an authentic chemical standard for this compound, spiked with the internal standard.
-
Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the tissue samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).
-
Data Presentation and Interpretation
The quantitative data should be presented clearly to allow for straightforward comparison between healthy and diseased tissue groups.
Table 1: Hypothetical Quantitative Comparison of this compound Levels in Liver Tissue
| Sample Group | N | Analyte Concentration (pmol/mg tissue) | p-value |
| Healthy Control | 10 | 1.5 ± 0.4 | < 0.001 |
| Diseased Model (e.g., ZSD) | 10 | 15.2 ± 3.1 |
Data are presented as mean ± standard deviation. Statistical significance was determined by an unpaired t-test.
Interpretation of Results:
In this hypothetical example, the diseased model shows a statistically significant, ~10-fold increase in the concentration of the 3-hydroxyacyl-CoA intermediate. This result would be consistent with a metabolic block in the peroxisomal β-oxidation pathway downstream of the 3-hydroxyacyl-CoA dehydrogenase step, or a more general peroxisomal dysfunction as seen in ZSD[9][11]. Such an accumulation could contribute to cellular toxicity and the pathophysiology of the disease. Conversely, a decrease in this intermediate could suggest an impairment in the upstream steps of VLCFA transport or activation.
Conclusion and Future Directions
The quantitative analysis of specific lipid intermediates like this compound provides a powerful window into the metabolic state of tissues. The methodologies outlined in this guide, centered on robust extraction techniques and sensitive LC-MS/MS analysis, offer a reliable framework for researchers to investigate the role of VLCFA metabolism in health and disease.
Future studies should aim to correlate the levels of this and other related intermediates with disease severity, cellular pathology, and the response to novel therapeutics. Such data will be invaluable in advancing our understanding of peroxisomal disorders and in the development of targeted treatments for these devastating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early lipid changes drive retinal degeneration in Zellweger spectrum disorder [asbmb.org]
- 11. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 13. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): What to Know [webmd.com]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Guide to the Confirmation of Double Bond Positions in Polyunsaturated Fatty Acyl-CoAs
Introduction: The Isomeric Challenge of PUFA-CoAs
Polyunsaturated fatty acyl-coenzyme A's (PUFA-CoAs) are central intermediates in lipid metabolism, serving as activated donors for lipid biosynthesis, energy production, and protein acylation. The precise location of carbon-carbon double bonds (C=C) within the acyl chain is not a trivial detail; it defines the molecule's three-dimensional structure and its metabolic fate. For instance, the distinction between omega-3 and omega-6 PUFAs, which hinges on the position of the first double bond from the methyl end, has profound implications for inflammatory signaling pathways. Consequently, for researchers in lipidomics, drug development, and metabolic studies, the unambiguous confirmation of C=C bond positions in PUFA-CoAs is a critical analytical challenge.
Standard mass spectrometry (MS) approaches, while excellent for determining the chain length and degree of unsaturation, often fail to pinpoint the exact location of double bonds. Collision-induced dissociation (CID) of PUFA-CoA precursor ions typically results in fragmentation of the labile CoA moiety, yielding little to no information about the acyl chain's internal structure.[1][2] This guide provides an in-depth comparison of robust methodologies designed to overcome this limitation, focusing on the underlying principles, experimental workflows, and relative merits of each approach. While direct analysis of intact PUFA-CoAs for double bond localization remains challenging, the most validated strategies involve the hydrolysis of the thioester bond to release the free fatty acid (FFA), followed by specialized analysis.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The foundational approach for double bond localization relies on converting the fatty acid into a derivative that, upon electron ionization (EI) in a GC-MS system, produces a predictable fragmentation pattern indicative of the original C=C positions. This requires an initial hydrolysis of the PUFA-CoA.
A. 4,4-Dimethyloxazoline (DMOX) Derivatives
Principle of the Method: The carboxyl group of the fatty acid is converted into a 4,4-dimethyloxazoline (DMOX) ring. This heterocyclic group serves as a charge-remote fragmentation director. Upon electron ionization, the charge is stabilized on the DMOX ring, and fragmentation occurs along the alkyl chain. The mass spectrum exhibits a series of ions separated by 14 atomic mass units (amu), corresponding to the loss of successive methylene (-CH2-) groups. A gap of 12 amu instead of 14 amu between two major fragment ions indicates the position of a former double bond.[3]
Experimental Workflow:
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Introduction: The Imperative for Purity in Complex Lipid Research
The molecule at the center of our discussion, (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA, is a highly complex and specific very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its structure—comprising a 36-carbon backbone, a hydroxyl group at the 3R position, five Z-configured double bonds, and the bulky coenzyme A moiety—renders it a valuable tool in metabolic research, particularly in studies involving fatty acid oxidation, lipid signaling, and the development of therapies for metabolic disorders.[1][2][3]
This guide provides a comparative overview of the principal analytical techniques for determining the purity of this synthesized VLCFA-CoA. We will delve into the causality behind methodological choices, provide field-tested protocols, and present a framework for interpreting the resulting data. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity for trace impurity detection, definitive structural confirmation of the primary compound, or high-throughput quantitative accuracy for batch-to-batch consistency.
| Technique | Principle | Primary Use Case | Sensitivity | Quantitative Accuracy | Structural Information |
| HPLC-UV | Chromatographic separation based on hydrophobicity; detection via UV absorbance of the adenine moiety in CoA.[4][5] | Routine purity assessment, quantification of major components. | Moderate | Good to Excellent | Minimal (retention time) |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection and fragmentation for high specificity.[6][7] | Gold standard for impurity identification, trace analysis, and absolute quantification. | Very High | Excellent | High (Molecular Weight & Fragmentation) |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure.[8][9][10] | Definitive structural confirmation, identification of isomeric impurities, bulk material purity. | Low | Good (with internal standard) | Unparalleled |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: HPLC-UV is a robust and widely accessible technique for purity assessment. The method leverages the strong UV absorbance of the adenine ring within the Coenzyme A molecule at approximately 260 nm.[4][5] By separating the sample on a reversed-phase column, where compounds elute based on their hydrophobicity, we can resolve the target molecule from less hydrophobic (e.g., free CoA) or more hydrophobic (e.g., other lipid) impurities. Purity is typically expressed as the relative peak area of the main compound.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent. A mixture of methanol and water (e.g., 1:1 v/v) is often a good starting point.[6]
-
Prepare a stock solution at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The long C18 chains are essential for retaining the very long acyl chain of the analyte.
-
Mobile Phase A: 75 mM potassium phosphate (KH₂PO₄), pH 4.9.[4][5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 35°C to improve peak shape.[5]
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution Program:
-
A gradient is necessary to elute the highly retained analyte while providing good resolution of earlier-eluting impurities.
-
0-5 min: 45% B
-
5-25 min: Gradient from 45% to 95% B
-
25-30 min: Hold at 95% B (to wash the column)
-
30.1-35 min: Return to 45% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the analyte by the total area of all peaks, expressed as a percentage.
-
Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100
-
Workflow Diagram: HPLC-UV Purity Assessment
Caption: HPLC-UV workflow for purity analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the definitive method for both purity assessment and impurity identification.[7] Its exceptional sensitivity allows for the detection of impurities at levels far below the detection limits of HPLC-UV. The mass spectrometer provides two critical pieces of information: the molecular weight of the parent ion and the fragmentation pattern of that ion. This allows us to confirm the identity of our target molecule and to tentatively identify co-eluting impurities based on their mass. For this specific molecule (C₅₇H₉₆N₇O₁₈P₃S), the expected monoisotopic mass is approximately 1291.57 Da.[11]
Trustworthiness: The use of Selected Reaction Monitoring (SRM) makes this technique highly specific and quantitative. In SRM, the mass spectrometer is programmed to isolate a specific parent ion (the precursor) and then detect only a specific fragment ion, creating a highly selective and sensitive signal, filtering out chemical noise.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare samples as described in the HPLC-UV protocol, but dilute to a much lower final concentration (e.g., 1-10 µg/mL) due to the high sensitivity of the mass spectrometer.
-
It is critical to use high-purity solvents (LC-MS grade) to minimize background ions.
-
-
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water. Using a volatile buffer at high pH can improve chromatographic peak shape for acyl-CoAs.[7]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.
-
Flow Rate: 0.3-0.4 mL/min.[6]
-
Gradient: A tailored gradient similar to the HPLC method, optimized for UPLC flow rates and pressures.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The CoA structure contains multiple sites that are readily protonated.
-
Full Scan (MS1): Scan a mass range of m/z 500-1500 to find the protonated molecular ion [M+H]⁺ at ~m/z 1292.6.
-
Tandem MS (MS/MS):
-
Isolate the precursor ion (e.g., m/z 1292.6).
-
Fragment it using collision-induced dissociation (CID).
-
A characteristic neutral loss for acyl-CoAs is 507 Da, corresponding to the ADP-pantetheine moiety.[7]
-
-
SRM Transitions for Quantification:
-
Transition 1 (Quantitative): Precursor m/z 1292.6 → Product ion corresponding to the acylium ion or another stable fragment.
-
Transition 2 (Confirmatory): Precursor m/z 1292.6 → A different product ion.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the target molecule's m/z.
-
Examine the full scan data for other co-eluting ions, which represent potential impurities.
-
Use the SRM data for precise quantification against a standard curve if absolute concentration is needed. For purity, analyze the relative peak areas in the total ion chromatogram (TIC) or a specific extracted ion chromatogram.
-
Workflow Diagram: LC-MS/MS Purity and Impurity ID
Caption: LC-MS/MS workflow for purity and impurity identification.
Method 3: High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While chromatography separates components for individual detection, NMR provides a holistic, non-destructive snapshot of the entire sample in solution.[9][10] It is the most powerful tool for absolute structural confirmation. For purity assessment, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integration of signals unique to the target molecule with signals from impurities (e.g., residual solvents, synthesis side-products), we can determine the molar purity of the bulk material. This method is less sensitive than MS but is invaluable for confirming the correct stereochemistry and identifying isomeric impurities that might co-elute in chromatography.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in 0.6-0.7 mL of a deuterated solvent. Methanol-d₄ (CD₃OD) or a mixture of D₂O and a deuterated organic solvent is suitable for acyl-CoAs.
-
Add a known amount of a high-purity internal standard with a simple, well-resolved spectrum (e.g., maleic acid, dimethyl sulfone) for quantitative NMR (qNMR) if absolute purity is desired.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve maximum signal dispersion, which is critical for resolving the many overlapping signals in such a large molecule.
-
Experiment: A standard ¹H NMR experiment.
-
Key Parameters:
-
Sufficient number of scans for good signal-to-noise (e.g., 16-64 scans).
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of interest to ensure full relaxation for accurate integration.
-
-
-
Data Analysis and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify characteristic signals for the molecule:
-
Olefinic protons (-CH=CH-): Typically in the δ 5.3-5.5 ppm region.
-
Protons on the hydroxylated carbon (-CH(OH)-): Around δ 4.0-4.5 ppm.
-
Adenine protons: Aromatic signals above δ 8.0 ppm.
-
Terminal methyl group (-CH₃): A triplet around δ 0.9 ppm.
-
-
Calibrate the spectrum by setting a known solvent peak or reference signal.
-
Carefully integrate a well-resolved signal from the target molecule and compare its integral to those of any visible impurity signals.
-
Calculate molar purity based on the relative integrals, accounting for the number of protons each signal represents.
-
Logical Diagram: NMR Purity Assessment
Caption: Logical flow for determining molar purity via ¹H NMR.
Conclusion and Recommended Strategy
Assessing the purity of a complex synthesized molecule like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture. A comprehensive and trustworthy purity assessment strategy should involve:
-
Initial Structural Confirmation (NMR): Upon synthesis of a new batch, high-field ¹H and ¹³C NMR should be used to confirm the correct chemical structure and assess the bulk material for any significant ( >1%) molar impurities.
-
Routine Purity Check (HPLC-UV): For routine quality control and batch-to-batch comparisons, HPLC-UV provides a reliable, cost-effective, and accurate method for determining purity based on relative peak area.
-
Definitive Impurity Profiling (LC-MS/MS): LC-MS/MS should be employed to perform a deep analysis of the impurity profile. Its high sensitivity can detect and help identify minor components that are invisible to other techniques, ensuring the highest level of compound quality for sensitive biological assays.
By integrating the strengths of these three core techniques, researchers can ensure the integrity of their synthetic material, leading to more reliable and reproducible scientific outcomes.
References
- 1. ModelSEED [modelseed.org]
- 2. 21Z,24Z,27Z,30Z,33Z-hexatriacontapentaenoic acid | C36H62O2 | CID 52921811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,11Z,14Z,17Z,20Z)-3-hydroxyhexacosatetraenoyl-CoA | C47H78N7O18P3S | CID 72193756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | MDPI [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. PubChemLite - this compound(4-) (C57H96N7O18P3S) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Safe Disposal of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA: A Comprehensive Guide for Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA. As a complex, polyunsaturated long-chain acyl-CoA, this molecule requires careful handling based on the reactivity of its functional groups. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage waste streams containing this compound, ensuring personnel safety and environmental compliance.
The disposal strategy outlined below is predicated on a chemical hazard assessment. The molecule's structure—a long hydrocarbon chain, multiple double bonds, a hydroxyl group, and a reactive thioester linkage—dictates its classification and handling procedures. The primary principle is to prevent the release of this biologically active molecule into the environment and to neutralize any potential reactivity before final disposal.
Hazard Assessment and Chemical Profile
-
Polyunsaturated Chain: The five double bonds (21Z,24Z,27Z,30Z,33Z) make the molecule susceptible to oxidation, potentially forming peroxides over time, especially if stored improperly. While not an immediate disposal hazard, this reactivity underscores the need to handle it as a reactive organic chemical.
-
Thioester (Acyl-CoA): The thioester bond is a high-energy, reactive functional group. It can be hydrolyzed, and thiols (like the resulting Coenzyme A) can be odorous and require specific handling.
-
Long Hydrocarbon Chain: The 36-carbon chain makes the molecule non-volatile and poorly soluble in water, classifying it as an organic compound that should not be disposed of down the drain.
-
Biological Activity: As an acyl-CoA, it is a biologically active intermediate in lipid metabolism. Its release into the environment is undesirable.
Based on these features, the compound should be treated as a non-halogenated, flammable organic chemical waste.
| Property / Hazard | Summary & Handling Implication | Primary Waste Stream |
| Chemical Class | Polyunsaturated Long-Chain Acyl-CoA | Non-Halogenated Organic Waste |
| Physical State | Likely a solid or waxy solid at STP | Solid Chemical Waste |
| Solubility | Poor in water; Soluble in organic solvents | Organic Solvent Waste (if in solution) |
| Primary Hazards | Biologically active; potentially reactive (thioester) | Segregate from incompatible materials |
| Personal Protective Equipment | Nitrile gloves, safety glasses, lab coat | Standard laboratory PPE is sufficient |
Disposal Decision Workflow
The proper disposal route depends on the form of the waste. The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating waste containing the target compound.
Step-by-Step Disposal Protocol
This protocol provides instructions for the collection and disposal of waste generated during research involving this compound. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
3.1. Required Materials
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
-
Designated, properly labeled waste containers:
-
Non-Halogenated Organic Solvent Waste (for solutions in solvents like ethanol, methanol, hexane, etc.)
-
Solid Chemical Waste (for pure compound, contaminated weigh paper, etc.)
-
Aqueous Waste with Organic Contaminants (for buffer solutions)
-
Contaminated Sharps/Glassware box.
-
-
Chemical fume hood.
3.2. Procedure for Waste Collection
-
Perform all transfers in a fume hood: To minimize inhalation risk and contain any potential spills.
-
Segregate at the Source: Use the workflow diagram (Section 2) to determine the correct waste stream for each item. Never mix incompatible waste types.
-
Pure Compound / Solid Waste:
-
Scrape unused or expired solid material, along with any contaminated items (e.g., weigh boats, contaminated paper towels from a minor spill), into a container designated for "Solid Chemical Waste."
-
Ensure the container is clearly labeled with the chemical name and major constituents.
-
-
Organic Solvent Solutions:
-
Carefully pour solutions of the compound in non-halogenated organic solvents (e.g., ethanol, chloroform, hexane) into a designated "Non-Halogenated Organic Solvent Waste" container.
-
Causality: This segregation is critical because halogenated and non-halogenated solvents require different incineration processes. Mixing them increases disposal costs and complexity.
-
Keep the container closed when not in use.
-
-
Aqueous Solutions:
-
Solutions where the compound is in a buffer (e.g., PBS, Tris) should be collected in a container for "Aqueous Waste with Organic Contaminants."
-
Do not pour aqueous solutions containing this compound down the drain. Even small amounts of biologically active lipids can disrupt aquatic ecosystems.
-
-
Contaminated Labware:
-
Rinsing: Before washing, rinse contaminated glassware (e.g., flasks, vials) with a small amount of an appropriate organic solvent (e.g., ethanol or acetone). Dispose of this first rinse ("prerinse") into the Non-Halogenated Organic Solvent Waste container. This transfers the bulk of the chemical residue into the correct waste stream.
-
Disposables: Contaminated plasticware (e.g., pipette tips, microcentrifuge tubes) should be placed in a designated solid waste container, separate from regular trash.
-
Glassware: After the solvent prerinse, glassware can typically be washed with soap and water. If disposing of the glass, it must go into a "Contaminated Glass Waste" or "Sharps" box.
-
3.3. Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents, and the approximate percentages.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from ignition sources and direct sunlight.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Starting from the outside and working inward, collect the absorbent material using a scoop or forceps.
-
Place the contaminated absorbent material into a sealed bag or container, label it as "Solid Chemical Waste," and list the contents.
-
Wipe the spill area with a towel dampened with a suitable solvent (like 70% ethanol), and dispose of the towel in the same solid waste container.
-
Wash the area with soap and water.
-
Personal protective equipment for handling (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
Comprehensive Safety and Handling Guide: (3R,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontapentaenoyl-CoA
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Experimental Integrity
This guide provides essential safety and handling protocols for this compound, a complex long-chain fatty acyl-CoA. In the absence of specific toxicological data for this molecule, a cautious approach grounded in the principles of handling similar research-grade biochemicals is paramount. The following procedures are designed to protect researchers and maintain the integrity of the compound.
Hazard Assessment and Risk Mitigation
This compound is a long-chain fatty acyl-CoA, a class of molecules integral to cellular metabolism, including β-oxidation and complex lipid synthesis.[1][2][3] While not classified as acutely toxic, the potential for unforeseen biological activity necessitates careful handling to minimize exposure. The primary risks are associated with inhalation of aerosols, skin contact, and accidental ingestion.
Key Considerations:
-
Unknown Biological Effects: As a research chemical, the full toxicological profile is unknown. Assume it is potentially bioactive and handle with care.
-
Physical Form: The compound is likely a solid or an oil. Handling it in its solid form can generate dust, while solutions can lead to splashes.
-
Chemical Reactivity: Long-chain acyl-CoAs are relatively stable but can be susceptible to hydrolysis.[2][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the foundation of safe handling.[5][6][7] The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety glasses with side shields | Powder-free nitrile gloves | Lab coat | N95 respirator (if not in a chemical fume hood) |
| Solubilizing/Diluting | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if performed in a fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Sterile nitrile gloves | Lab coat | Not generally required |
| Animal Studies | Safety glasses | Nitrile gloves | Lab coat | As required by institutional animal care protocols |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[8] For procedures with a higher risk of splashes, such as solubilizing larger quantities, chemical splash goggles or a face shield worn over safety glasses should be used.[7][8][9]
-
Hand Protection: Disposable, powder-free nitrile gloves are the standard choice for handling this compound.[8][9] Nitrile provides good resistance to a wide range of chemicals for short-term use.[8] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated. For extended handling, consider double-gloving.
-
Body Protection: A clean, buttoned lab coat should be worn at all times to protect skin and clothing from potential contamination.[7][9] Ensure the lab coat is made of a material appropriate for the laboratory setting, such as cotton or a flame-resistant blend if flammable solvents are in use.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[7] For any procedure that may generate aerosols, working within a fume hood is the preferred engineering control.[8]
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations (typically -20°C or -80°C for long-term stability).
Handling and Preparation of Solutions
The following workflow diagram illustrates the key steps for safely preparing a solution of the compound.
Caption: Workflow for Safe Solution Preparation.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the extent of the spill and determine if you can safely clean it up. For large spills or if you are unsure, contact your institution's environmental health and safety (EHS) office.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pads or vermiculite).
-
Clean: Wearing appropriate PPE, carefully clean the affected area.
-
Dispose: All contaminated materials must be disposed of as hazardous chemical waste.
Disposal
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's EHS guidelines.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste.
Logical Relationships in PPE Selection
The selection of appropriate PPE is a logical process based on a risk assessment of the planned procedure. The following diagram illustrates the decision-making process.
Caption: Decision Tree for PPE Selection.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring the integrity of their experimental work. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. m.youtube.com [m.youtube.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
